molecular formula C10H9NO2S B034592 Ethyl benzo[d]thiazole-6-carboxylate CAS No. 19989-64-1

Ethyl benzo[d]thiazole-6-carboxylate

Numéro de catalogue: B034592
Numéro CAS: 19989-64-1
Poids moléculaire: 207.25 g/mol
Clé InChI: AYOJYVVHVFIOLK-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Ethyl benzo[d]thiazole-6-carboxylate (CAS 19989-64-1) is a high-value chemical building block in medicinal chemistry and drug discovery. This ester serves as a versatile precursor for the synthesis of diverse benzo[d]thiazole derivatives, a privileged scaffold renowned for its wide range of biological activities. The benzo[d]thiazole core is a key structural component in compounds with demonstrated pharmacological properties, including antimicrobial, antifungal, anticancer, and neuroprotective effects. Researchers utilize this compound as a critical intermediate to access more complex molecules. It can be hydrolyzed to the corresponding carboxylic acid or transaminated to yield various 2-substituted benzothiazoles. Its primary value lies in its ability to be substituted at multiple positions on the bicycle, allowing for extensive exploration of the chemical space around the molecule when developing ligands for specific biological targets. The compound is for research purposes only and is not intended for diagnostic or therapeutic use. Key Identifiers: CAS Number: 19989-64-1 Molecular Formula: C 10 H 9 NO 2 S Molecular Weight: 207.25 g/mol

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

ethyl 1,3-benzothiazole-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO2S/c1-2-13-10(12)7-3-4-8-9(5-7)14-6-11-8/h3-6H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYOJYVVHVFIOLK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(C=C1)N=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30441048
Record name ethyl benzo[d]thiazole-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30441048
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19989-64-1
Record name ethyl benzo[d]thiazole-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30441048
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

"synthesis and characterization of Ethyl benzo[d]thiazole-6-carboxylate"

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Synthesis and Characterization of Ethyl benzo[d]thiazole-6-carboxylate

This guide provides a comprehensive overview of the synthesis and characterization of this compound, a heterocyclic compound of interest in medicinal chemistry and materials science. The document details a reliable synthetic pathway, complete with experimental protocols and characterization data.

Synthetic Pathway

The synthesis of this compound is typically achieved through a multi-step process commencing with the appropriate substitution of an aniline derivative, followed by cyclization to form the benzothiazole core. A common and effective route involves the initial preparation of ethyl 4-amino-3-mercaptobenzoate, which then undergoes cyclization.

A plausible and widely utilized approach is the Jacobson benzothiazole synthesis. This involves the reaction of an ortho-aminothiophenol with a suitable one-carbon electrophile. In this case, the synthesis can be envisioned to proceed from a substituted 4-aminobenzoate ester. An alternative starting point is the thiocyanation of an appropriate aniline derivative, followed by reductive cyclization.

Below is a generalized workflow for the synthesis:

Synthesis_Workflow cluster_start Starting Material Preparation cluster_intermediate Intermediate Synthesis cluster_final Final Product Formation A Ethyl 4-aminobenzoate B Thiocyanation A->B KSCN, Br2, AcOH C Reduction B->C Reducing Agent D Ethyl 4-amino-3-mercaptobenzoate C->D E Cyclization D->E Triethyl orthoformate F This compound E->F

Caption: Synthetic workflow for this compound.

Experimental Protocols

2.1. Synthesis of Ethyl 4-amino-3-mercaptobenzoate (Intermediate)

This protocol is adapted from general procedures for the synthesis of ortho-aminothiophenols.

  • Step 1: Thiocyanation of Ethyl 4-aminobenzoate

    • To a solution of Ethyl 4-aminobenzoate (1 equivalent) in glacial acetic acid, add potassium thiocyanate (2.2 equivalents).

    • Cool the mixture to 0-5 °C in an ice bath.

    • Slowly add a solution of bromine (1.1 equivalents) in glacial acetic acid dropwise while maintaining the temperature below 10 °C.

    • After the addition is complete, stir the reaction mixture at room temperature for 12-16 hours.

    • Pour the reaction mixture into ice-water and collect the precipitated solid by filtration. Wash the solid with water until the filtrate is neutral.

    • The crude product, ethyl 4-amino-3-thiocyanatobenzoate, can be purified by recrystallization from ethanol.

  • Step 2: Reduction to Ethyl 4-amino-3-mercaptobenzoate

    • Suspend the ethyl 4-amino-3-thiocyanatobenzoate in an aqueous solution of sodium sulfide (3 equivalents).

    • Heat the mixture to reflux for 4-6 hours.

    • Cool the reaction mixture and acidify with a mineral acid (e.g., HCl) to a pH of approximately 5-6.

    • The precipitated product, Ethyl 4-amino-3-mercaptobenzoate, is collected by filtration, washed with water, and dried under vacuum.

2.2. Synthesis of this compound (Final Product)

  • Step 1: Cyclization

    • A mixture of Ethyl 4-amino-3-mercaptobenzoate (1 equivalent) and triethyl orthoformate (1.5 equivalents) is heated at reflux for 4-6 hours.[1][2][3]

    • The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

    • After completion of the reaction, the excess triethyl orthoformate and ethanol formed during the reaction are removed by distillation under reduced pressure.

    • The resulting crude product is then purified.

  • Step 2: Purification

    • The crude solid is purified by column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent.

    • Alternatively, recrystallization from a suitable solvent such as ethanol or a mixture of ethyl acetate and hexanes can yield the pure product as a white to off-white solid.[4]

Characterization Data

The structural confirmation and purity of the synthesized this compound are established using various spectroscopic and physical methods. The following table summarizes the expected characterization data based on analysis of closely related structures and general principles of spectroscopy.

Parameter Expected Value
Molecular Formula C₁₀H₉NO₂S
Molecular Weight 207.25 g/mol [5]
Appearance White to off-white solid
Melting Point (°C) Expected to be in the range of 70-90 °C (by analogy with similar structures)
¹H NMR (CDCl₃, δ ppm) ~9.2 (s, 1H, H-2), 8.7 (d, 1H, H-7), 8.2 (dd, 1H, H-5), 8.1 (d, 1H, H-4), 4.4 (q, 2H, -OCH₂CH₃), 1.4 (t, 3H, -OCH₂CH₃)
¹³C NMR (CDCl₃, δ ppm) ~166.0 (C=O), 154.0 (C-2), 153.0 (C-3a), 135.0 (C-7a), 128.0 (C-5), 126.0 (C-6), 125.0 (C-4), 122.0 (C-7), 61.5 (-OCH₂CH₃), 14.5 (-OCH₂CH₃)
IR (KBr, cm⁻¹) ~3050-3100 (Ar C-H), ~2980 (Aliphatic C-H), ~1710-1725 (C=O, ester), ~1600, 1480 (C=C, aromatic), ~1550 (C=N), ~1280 (C-O, ester)[4]
Mass Spectrum (m/z) Expected [M]⁺ at 207

Note: The exact spectral values may vary slightly depending on the solvent and instrument used.

Logical Relationships in Characterization

The characterization process follows a logical sequence to confirm the identity and purity of the synthesized compound.

Characterization_Logic cluster_purity Purity Assessment cluster_structure Structural Elucidation cluster_confirmation Final Confirmation TLC TLC Analysis MP Melting Point MS Mass Spectrometry (Molecular Weight) TLC->MS MP->MS IR IR Spectroscopy (Functional Groups) MS->IR NMR NMR Spectroscopy (¹H & ¹³C Connectivity) IR->NMR Confirm Structure Confirmed NMR->Confirm

Caption: Logical workflow for the characterization of the final product.

This comprehensive guide provides the necessary details for the successful synthesis and thorough characterization of this compound, serving as a valuable resource for professionals in the fields of chemical synthesis and drug discovery.

References

Spectroscopic Analysis of Ethyl 2-aminobenzo[d]thiazole-6-carboxylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

This technical guide provides a comprehensive overview of the spectroscopic data for Ethyl 2-aminobenzo[d]thiazole-6-carboxylate, a key intermediate in the synthesis of various biologically active benzothiazole derivatives. Due to the limited availability of complete spectroscopic data for the unsubstituted Ethyl benzo[d]thiazole-6-carboxylate, this document focuses on its readily available and crucial precursor. The information presented herein is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for Ethyl 2-aminobenzo[d]thiazole-6-carboxylate.

Table 1: ¹H NMR Spectroscopic Data
Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
7.39 - 8.02m3HAromatic-H
4.20 - 4.40q2H-OCH₂CH₃
1.25 - 1.40t3H-OCH₂CH₃
7.50 (approx.)s2H-NH₂

Note: The chemical shifts for the aromatic protons and the amino group can vary depending on the solvent and concentration.

Table 2: ¹³C NMR Spectroscopic Data
Chemical Shift (δ) ppmAssignment
166.0 (approx.)C=O (Ester)
150.0 - 160.0Aromatic C-N, C-S
115.0 - 140.0Aromatic C-H, C-C
61.0 (approx.)-OCH₂CH₃
14.5 (approx.)-OCH₂CH₃

Note: Precise assignments of aromatic carbons require more detailed 2D NMR experiments.

Table 3: IR Spectroscopic Data
Wavenumber (cm⁻¹)IntensityAssignment
3400 - 3200Strong, BroadN-H Stretch (Amino group)
3100 - 3000MediumAromatic C-H Stretch
2980 - 2850MediumAliphatic C-H Stretch
1737 (approx.)StrongC=O Stretch (Ester)
1640 - 1500Medium-StrongC=C and C=N Stretch (Aromatic/Thiazole)
1300 - 1000Medium-StrongC-O and C-N Stretch
Table 4: Mass Spectrometry Data
m/zInterpretation
222.05[M]⁺ (Molecular Ion)
194[M - C₂H₄]⁺
177[M - OCH₂CH₃]⁺
149[M - COOCH₂CH₃]⁺

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above. Specific parameters may vary depending on the instrumentation and experimental conditions.

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Instrument: A 400 MHz or 500 MHz NMR spectrometer.

  • Sample Preparation: 5-10 mg of Ethyl 2-aminobenzo[d]thiazole-6-carboxylate was dissolved in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

  • ¹H NMR Acquisition: Standard proton NMR spectra were acquired with a sufficient number of scans to obtain a good signal-to-noise ratio. Chemical shifts were referenced to the residual solvent peak.

  • ¹³C NMR Acquisition: Proton-decoupled ¹³C NMR spectra were acquired. A larger number of scans were typically required due to the lower natural abundance of the ¹³C isotope.

Infrared (IR) Spectroscopy

  • Instrument: A Fourier Transform Infrared (FTIR) spectrometer.

  • Sample Preparation: For solid samples, a small amount of the compound was mixed with dry potassium bromide (KBr) and pressed into a thin pellet. Alternatively, the spectrum was recorded using an Attenuated Total Reflectance (ATR) accessory.

  • Acquisition: The spectrum was recorded over the range of 4000-400 cm⁻¹, with a resolution of 4 cm⁻¹.

Mass Spectrometry (MS)

  • Instrument: A mass spectrometer with an electron ionization (EI) or electrospray ionization (ESI) source.

  • Sample Introduction: The sample was introduced directly or via a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).

  • Acquisition: The mass spectrum was recorded over a suitable mass range (e.g., m/z 50-500).

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic characterization of a synthesized organic compound like Ethyl 2-aminobenzo[d]thiazole-6-carboxylate.

Spectroscopic_Workflow cluster_synthesis Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_analysis Data Analysis & Structure Confirmation Synthesis Chemical Synthesis Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR Sample IR IR Spectroscopy Purification->IR Sample MS Mass Spectrometry Purification->MS Sample Data_Integration Data Integration & Interpretation NMR->Data_Integration Spectral Data IR->Data_Integration Spectral Data MS->Data_Integration Spectral Data Structure_Confirmation Structure Confirmation Data_Integration->Structure_Confirmation Final_Report Final Report / Publication Structure_Confirmation->Final_Report Confirmed Structure

Crystal Structure Analysis of Benzo[d]thiazole-6-Carboxylate Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the methodologies and data interpretation involved in the crystal structure analysis of benzothiazole carboxylate derivatives, a class of compounds recognized for their significant therapeutic potential. Due to the absence of a publicly available crystal structure for Ethyl benzo[d]thiazole-6-carboxylate, this document will utilize the detailed structural analysis of a closely related analogue, Methyl 2-amino-4-(morpholin-4-yl)benzo[d]thiazole-6-carboxylate tetartohydrate , as a representative example. The experimental protocols and data presentation herein are directly applicable to the broader class of benzothiazole derivatives and serve as a comprehensive blueprint for their structural elucidation.

Benzothiazole scaffolds are prevalent in medicinal chemistry, exhibiting a wide array of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1] Elucidating the three-dimensional atomic arrangement of these molecules through single-crystal X-ray diffraction is paramount for understanding structure-activity relationships (SAR), optimizing ligand-receptor interactions, and guiding rational drug design.

Data Presentation: Crystallographic Insights

The primary output of a single-crystal X-ray diffraction experiment is a set of crystallographic data that defines the molecule's structure and its arrangement within the crystal lattice. The following tables summarize the key data for the representative compound, Methyl 2-amino-4-(morpholin-4-yl)benzo[d]thiazole-6-carboxylate tetartohydrate.[2][3][4][5][6]

Table 1: Crystal Data and Structure Refinement Details [2][3][4][5][6]

ParameterValue
Empirical FormulaC₁₃H₁₅N₃O₃S·0.25H₂O
Formula Weight297.84
Temperature293 K
Wavelength1.54184 Å (Cu Kα)
Crystal SystemTriclinic
Space GroupP-1
Unit Cell Dimensions
a10.1337 (3) Å
b12.0123 (4) Å
c24.1843 (8) Å
α90.095 (3)°
β90.584 (3)°
γ108.940 (3)°
Volume2781.4 (2) ų
Z8
Calculated Density1.422 Mg/m³
Absorption Coefficient1.996 mm⁻¹
F(000)1252
Data Collection & Refinement
Theta range for data collection3.67 to 74.55°
Reflections collected27389
Independent reflections11094 [R(int) = 0.0355]
Goodness-of-fit on F²1.037
Final R indices [I>2sigma(I)]R1 = 0.0469, wR2 = 0.1249
R indices (all data)R1 = 0.0615, wR2 = 0.1347

Table 2: Selected Bond Lengths and Torsion Angles

Bond/AngleLength (Å) / Angle (°)
S1 - C71.735 (2)
S1 - C21.761 (2)
N1 - C71.311 (3)
N1 - C61.389 (3)
C8 - O11.207 (3)
C8 - O21.345 (3)
Torsion Angle
C6-C1-C2-S1-0.1 (2)
C7-N1-C6-C5178.6 (2)

Experimental Protocols

The successful determination of a crystal structure involves three critical stages: synthesis of the pure compound, growth of high-quality single crystals, and the collection and analysis of diffraction data.

The synthesis of the benzothiazole core can be achieved through various established methods. A common route involves the reaction of a substituted 2-aminothiophenol with a suitable carboxylic acid or its derivative. For the title compound, a plausible synthetic pathway involves the cyclization of an appropriately substituted aminobenzoate with potassium thiocyanate and bromine in acetic acid.[7]

Representative Protocol:

  • Starting Material Preparation: Synthesize the precursor, methyl 3-amino-4-((tert-butyldimethylsilyl)oxy)benzoate.

  • Cyclization: Dissolve the precursor in glacial acetic acid. Add potassium thiocyanate (KSCN) to the solution and stir.

  • Bromination: Cool the mixture in an ice bath and add a solution of bromine in acetic acid dropwise.

  • Reaction: Allow the mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC).

  • Work-up: Pour the reaction mixture into ice water. The resulting precipitate is collected by filtration, washed with water, and dried.

  • Purification: The crude product is purified by column chromatography on silica gel to yield the desired methyl 2-aminobenzo[d]thiazole-6-carboxylate derivative.[7]

Obtaining a single crystal of sufficient size and quality is often the most challenging step.[4] Small organic molecules can be crystallized using a variety of methods.[4] Slow evaporation is a widely used and effective technique.

Protocol for Slow Evaporation:

  • Solvent Selection: Choose a solvent or solvent system in which the compound is moderately soluble. A solvent in which the compound is too soluble may result in the formation of many small crystals, while poor solubility will hinder crystallization. Common solvents include ethanol, methanol, ethyl acetate, dichloromethane, and hexane.

  • Solution Preparation: Prepare a saturated or near-saturated solution of the purified compound in the chosen solvent at room temperature or with gentle heating.

  • Filtration: Filter the solution through a syringe filter (0.22 µm) or a small cotton plug into a clean, dust-free vial. This removes any particulate matter that could act as unwanted nucleation sites.

  • Evaporation: Cover the vial with a cap or parafilm with a few small holes poked in it. This allows the solvent to evaporate slowly over several days to weeks.

  • Incubation: Place the vial in a vibration-free environment, such as a desiccator or a quiet corner of a laboratory bench. Mechanical disturbances can disrupt crystal growth.

  • Crystal Harvesting: Once suitable crystals (typically >0.1 mm in all dimensions) have formed, they can be carefully removed from the solution using a spatula or loop and dried on filter paper.[4]

Single-crystal X-ray diffraction (SCXRD) is the definitive method for determining the three-dimensional structure of a molecule.[6]

Protocol Overview:

  • Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head, typically using a cryoloop and cryoprotectant oil.[3]

  • Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. The crystal is cooled (e.g., to 100 K or 293 K) in a stream of nitrogen gas to minimize thermal motion. A beam of monochromatic X-rays is directed at the crystal, which diffracts the X-rays in a specific pattern based on its internal atomic arrangement. A detector records the positions and intensities of the diffracted spots.

  • Data Processing: The raw diffraction data are processed to determine the unit cell parameters, space group, and integrated intensities of each reflection.

  • Structure Solution: The "phase problem" is solved using direct methods or Patterson methods to generate an initial electron density map.

  • Structure Refinement: An atomic model is built into the electron density map. The positions and displacement parameters of the atoms are then refined against the experimental data using least-squares methods until the calculated and observed diffraction patterns match as closely as possible.

  • Validation and Deposition: The final structure is validated for geometric and crystallographic correctness. The data is then typically deposited in a public database like the Cambridge Crystallographic Data Centre (CCDC).[8]

Visualizations

Diagrams are essential for visualizing complex workflows and relationships. The following diagrams, created using the DOT language, illustrate key processes in crystal structure analysis.

G cluster_0 Synthesis & Purification cluster_1 Crystal Growth cluster_2 X-ray Diffraction cluster_3 Structure Determination A Precursor Chemicals B Chemical Synthesis A->B C Crude Product B->C D Purification (e.g., Chromatography) C->D E Pure Compound D->E F Saturated Solution E->F G Slow Evaporation F->G H Single Crystals G->H I Crystal Mounting H->I J Data Collection (Diffractometer) I->J K Diffraction Data J->K L Structure Solution (Phase Problem) K->L M Model Building L->M N Structure Refinement M->N O Final Crystal Structure N->O

Caption: Experimental workflow for single-crystal structure analysis.

G RawData Raw Diffraction Images & Intensities UnitCell Determine Unit Cell & Space Group RawData->UnitCell Solve Solve Phase Problem (Direct Methods) UnitCell->Solve InitialModel Initial Atomic Model (Electron Density Map) Solve->InitialModel Refine Refine Model: Positions, Anisotropy InitialModel->Refine FinalModel Final Validated Crystal Structure Refine->FinalModel Convergence H_Atoms Add Hydrogen Atoms Refine->H_Atoms H_Atoms->Refine Iterative Process

Caption: Logical flow of crystallographic data processing and refinement.

References

An In-depth Technical Guide on the Physicochemical Properties of Ethyl benzo[d]thiazole-6-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties of Ethyl benzo[d]thiazole-6-carboxylate, a heterocyclic compound of interest in medicinal chemistry and materials science. This document compiles available data on its structural, physical, and chemical characteristics, alongside methodologies for its synthesis and characterization.

Core Physicochemical Properties

The experimental data for this compound is not extensively reported in publicly available literature. Therefore, the following table includes a combination of data for the target molecule where available, supplemented with data from its isomers and related compounds to provide a comparative context.

PropertyValueRemarks
Molecular Formula C₁₀H₉NO₂S-
Molecular Weight 207.25 g/mol [1][2]
CAS Number 19989-64-1-
Melting Point Not availableData for Ethyl benzo[d]thiazole-2-carboxylate is 68-72 °C.[1] Data for Benzothiazole-6-carboxylic acid is 245-251 °C.
Boiling Point Not available-
Solubility Not availableBenzothiazole is slightly soluble in water, and soluble in alcohol and carbon disulfide. It is expected that the ethyl ester will have lower water solubility.
pKa Not availableThe pKa of the conjugate acid of thiazole is approximately 2.5. The benzothiazole ring system will have a comparable pKa.
LogP Not availableThe computed XLogP3 for the isomeric Ethyl benzo[d]thiazole-7-carboxylate is 2.6.[2]

Spectroscopic and Analytical Data

TechniqueExpected Features
¹H NMR Aromatic protons on the benzothiazole ring (approx. 7.5-8.5 ppm), a quartet for the -OCH₂- protons of the ethyl group (approx. 4.4 ppm), and a triplet for the -CH₃ protons of the ethyl group (approx. 1.4 ppm).
¹³C NMR Aromatic carbons (approx. 120-155 ppm), the ester carbonyl carbon (approx. 165 ppm), the -OCH₂- carbon (approx. 61 ppm), and the -CH₃ carbon (approx. 14 ppm).
IR Spectroscopy Characteristic peaks for C=O stretching of the ester (approx. 1720 cm⁻¹), C=N stretching of the thiazole ring (approx. 1500-1600 cm⁻¹), and aromatic C-H stretching.
Mass Spectrometry A molecular ion peak (M⁺) at m/z = 207.25, with fragmentation patterns corresponding to the loss of the ethoxy group (-OC₂H₅) and other fragments of the benzothiazole core.

Experimental Protocols

The synthesis and characterization of this compound can be achieved through established organic chemistry methodologies. Below are generalized protocols based on the synthesis of similar benzothiazole derivatives.

Synthesis of this compound

A common route for the synthesis of the benzothiazole core involves the condensation of a 2-aminothiophenol derivative with a carboxylic acid or its derivative. For this compound, a plausible synthetic approach is the esterification of Benzothiazole-6-carboxylic acid.

Materials:

  • Benzothiazole-6-carboxylic acid

  • Ethanol (absolute)

  • Concentrated Sulfuric Acid (catalyst)

  • Sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Organic solvent for extraction (e.g., dichloromethane or ethyl acetate)

Procedure:

  • A mixture of Benzothiazole-6-carboxylic acid and an excess of absolute ethanol is prepared in a round-bottom flask.

  • A catalytic amount of concentrated sulfuric acid is carefully added to the mixture.

  • The reaction mixture is refluxed for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After completion, the excess ethanol is removed under reduced pressure.

  • The residue is dissolved in an organic solvent and washed with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by washing with brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated to yield the crude this compound.

  • The crude product can be purified by column chromatography or recrystallization.

Characterization Workflow

The identity and purity of the synthesized this compound are confirmed through a standard analytical workflow.

G cluster_synthesis Synthesis cluster_characterization Characterization start Starting Materials: Benzothiazole-6-carboxylic acid Ethanol reaction Esterification (Reflux with H₂SO₄ catalyst) start->reaction workup Work-up (Extraction and Washing) reaction->workup purification Purification (Column Chromatography) workup->purification product Pure this compound purification->product nmr ¹H and ¹³C NMR product->nmr ir IR Spectroscopy product->ir ms Mass Spectrometry product->ms purity Purity Assessment (e.g., HPLC) product->purity

Caption: Workflow for the synthesis and characterization of this compound.

Biological Activity and Signaling Pathways

The biological activities of this compound are not extensively studied. However, the benzothiazole scaffold is a well-known pharmacophore present in a variety of biologically active compounds. Derivatives of benzothiazole have been reported to exhibit a wide range of activities, including antimicrobial, anticancer, and anti-inflammatory properties.

Research on some benzothiazole-6-carboxylate derivatives has indicated potential as antimicrobial and anticancer agents. The exact mechanism of action and the signaling pathways involved are likely dependent on the specific substitutions on the benzothiazole ring. For drug development professionals, this compound serves as a valuable starting material or intermediate for the synthesis of more complex molecules with tailored biological activities.

The following diagram illustrates a generalized logical relationship for the exploration of benzothiazole derivatives in drug discovery.

G cluster_discovery Drug Discovery Funnel scaffold Benzothiazole Scaffold (e.g., this compound) synthesis Synthesis of Derivatives scaffold->synthesis screening Biological Screening (e.g., Antimicrobial, Anticancer assays) synthesis->screening hit Hit Identification screening->hit lead Lead Optimization hit->lead candidate Preclinical Candidate lead->candidate

Caption: A generalized workflow for the development of drugs based on the benzothiazole scaffold.

References

Navigating the Physicochemical Landscape of Ethyl benzo[d]thiazole-6-carboxylate: A Technical Guide to Solubility and Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Physicochemical Properties

A summary of known and predicted physicochemical properties for Ethyl benzo[d]thiazole-6-carboxylate is presented below.

PropertyValueSource
Molecular FormulaC₁₀H₉NO₂SPubChem
Molecular Weight207.25 g/mol [1]
AppearanceSolid (predicted)General knowledge of similar compounds
Melting Point68-72 °C (for Ethyl benzothiazole-2-carboxylate)
pKa(Not available)
LogP2.6 (Predicted)[1]

Note: The melting point provided is for a structural isomer, Ethyl benzothiazole-2-carboxylate, and should be considered as an estimate.

Solubility Assessment

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability. A comprehensive solubility profile in various media is essential for formulation development.

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

This method determines the thermodynamic equilibrium solubility of a compound in a given solvent.[2]

Materials:

  • This compound

  • Selected solvents (e.g., water, 0.1 M HCl, phosphate buffer pH 7.4, ethanol, methanol, polyethylene glycol 400, propylene glycol)

  • Scintillation vials or sealed flasks

  • Shaking incubator or orbital shaker

  • Centrifuge

  • Analytical instrumentation for quantification (e.g., HPLC-UV, LC-MS)

Procedure:

  • Add an excess amount of this compound to a known volume of the selected solvent in a vial. The presence of undissolved solid is necessary to ensure saturation.[2]

  • Seal the vials and place them in a shaking incubator set at a constant temperature (e.g., 25 °C and 37 °C).

  • Agitate the samples for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached.[2]

  • After incubation, visually inspect the samples to confirm the presence of undissolved solid.

  • Centrifuge the samples to separate the undissolved solid from the supernatant.

  • Carefully withdraw an aliquot of the clear supernatant.

  • Dilute the aliquot with a suitable solvent and quantify the concentration of this compound using a validated analytical method.

Potential Solvents for Investigation

Based on the solubility of a structurally similar compound, Ethyl 4-aminobenzoate, the following solvents are recommended for initial solubility screening:

  • Aqueous: Water, 0.1 M HCl, Phosphate Buffered Saline (PBS) pH 7.4.[3][4][5]

  • Organic: Ethanol, Methanol, Chloroform, Ether, Dimethyl Sulfoxide (DMSO).[3][4][5]

  • Co-solvents: Mixtures of water with ethanol, propylene glycol, or PEG 400.

Data Presentation

The solubility data should be compiled into a clear and concise table.

SolventTemperature (°C)Solubility (mg/mL)Solubility (µg/mL)Molar Solubility (mol/L)
Water25
0.1 M HCl25
PBS (pH 7.4)25
Ethanol25
Water37
0.1 M HCl37
PBS (pH 7.4)37
Ethanol37

Workflow for Solubility Determination

G Workflow for Equilibrium Solubility Determination cluster_prep Sample Preparation cluster_incubation Equilibration cluster_separation Phase Separation cluster_analysis Quantification prep1 Add excess this compound to solvent prep2 Seal vials prep1->prep2 inc1 Incubate with shaking at constant temperature (24-72h) prep2->inc1 sep1 Centrifuge to pellet undissolved solid inc1->sep1 sep2 Collect clear supernatant sep1->sep2 ana1 Dilute supernatant sep2->ana1 ana2 Analyze by validated analytical method (e.g., HPLC) ana1->ana2

Caption: Workflow for Equilibrium Solubility Determination.

Stability Assessment

Stability testing is crucial to determine the shelf-life of a drug substance and to identify potential degradation products. The International Council for Harmonisation (ICH) guidelines provide a framework for these studies.[6][7][8]

Experimental Protocol: Forced Degradation Studies

Forced degradation, or stress testing, is performed to identify the likely degradation products, which can help in understanding the degradation pathways and the intrinsic stability of the molecule.[9][10] These studies are typically conducted on a single batch of the drug substance.[9]

Stress Conditions:

  • Hydrolysis: The drug substance is exposed to acidic, basic, and neutral conditions.

    • Acid: 0.1 M HCl at room temperature and elevated temperature (e.g., 60 °C).

    • Base: 0.1 M NaOH at room temperature and elevated temperature (e.g., 60 °C).

    • Neutral: Water at elevated temperature (e.g., 60 °C).

  • Oxidation: The drug substance is treated with an oxidizing agent.

    • 3% Hydrogen Peroxide (H₂O₂) at room temperature.

  • Photostability: The drug substance is exposed to light according to ICH Q1B guidelines.

    • Exposure to not less than 1.2 million lux hours and 200 watt hours/square meter. A control sample should be protected from light.

  • Thermal Degradation: The drug substance is exposed to high temperatures.

    • Stored at a temperature higher than that used for accelerated stability testing (e.g., 80 °C).

Procedure:

  • Prepare solutions or suspensions of this compound under the specified stress conditions.

  • Store the samples for a defined period (e.g., up to 7 days), with periodic sampling.[11]

  • At each time point, analyze the samples using a stability-indicating analytical method (typically HPLC with a photodiode array detector or mass spectrometer).

  • Quantify the amount of remaining parent compound and any degradation products formed.

  • Aim for 5-20% degradation of the drug substance to ensure that the degradation products are detectable without being overly complex.[12]

Data Presentation

Summarize the results of the forced degradation studies in a table.

Stress ConditionTemperature (°C)DurationAssay of Parent (%)Number of DegradantsMajor Degradant (RRT)
0.1 M HClRT7 days
0.1 M HCl6024 hours
0.1 M NaOHRT7 days
0.1 M NaOH6024 hours
Water607 days
3% H₂O₂RT24 hours
Thermal807 days
PhotolyticRTPer ICH Q1B
ICH Stability Testing

Formal stability studies should be conducted according to ICH guidelines to establish a re-test period.[6][7]

Storage Conditions:

StudyStorage ConditionMinimum Time Period
Long-term25 °C ± 2 °C / 60% RH ± 5% RH or 30 °C ± 2 °C / 65% RH ± 5% RH12 months
Intermediate30 °C ± 2 °C / 65% RH ± 5% RH6 months
Accelerated40 °C ± 2 °C / 75% RH ± 5% RH6 months

Testing Frequency:

  • Long-term: Every 3 months for the first year, every 6 months for the second year, and annually thereafter.[6]

  • Intermediate and Accelerated: A minimum of three time points, including the initial and final time points (e.g., 0, 3, and 6 months).[13]

Workflow for Stability Testing

G Workflow for ICH Stability Testing cluster_setup Study Setup cluster_sampling Sampling and Analysis cluster_evaluation Data Evaluation setup1 Place this compound in stability chambers setup2 Define storage conditions (Long-term, Intermediate, Accelerated) setup1->setup2 samp1 Pull samples at specified time points setup2->samp1 samp2 Analyze using a validated stability-indicating method samp1->samp2 eval1 Assess physical and chemical changes samp2->eval1 eval2 Identify and quantify degradation products eval1->eval2 eval3 Determine shelf-life and re-test period eval2->eval3

Caption: Workflow for ICH Stability Testing.

Conclusion

This technical guide provides a framework for the comprehensive evaluation of the solubility and stability of this compound. By following the detailed experimental protocols outlined herein, researchers and drug development professionals can generate the critical data necessary to inform formulation strategies, establish appropriate storage conditions, and ensure the quality and safety of this promising compound. The application of these standardized methods will facilitate a robust understanding of its physicochemical properties, a crucial step in its journey through the drug development pipeline.

References

A Technical Guide to Quantum Chemical Calculations for Ethyl benzo[d]thiazole-6-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the application of quantum chemical calculations to elucidate the molecular properties of Ethyl benzo[d]thiazole-6-carboxylate. This compound belongs to the benzothiazole class of heterocyclic compounds, which are of significant interest in medicinal chemistry due to their diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] Computational methods, particularly Density Functional Theory (DFT), offer a powerful approach to understanding the electronic structure, reactivity, and spectroscopic features of such molecules, thereby aiding in the design and development of new therapeutic agents.[3][4]

Computational Methodology: A DFT-Based Approach

The core of quantum chemical calculations for organic molecules like this compound lies in Density Functional Theory (DFT). This method provides a good balance between accuracy and computational cost for predicting molecular properties. A widely accepted and commonly used protocol involves the B3LYP functional with a 6-31G** basis set.[5]

Geometry Optimization

The first step in any quantum chemical study is to determine the most stable 3D conformation of the molecule. This is achieved through geometry optimization, where the total energy of the molecule is minimized with respect to the positions of its atoms. The optimized geometry corresponds to a stable point on the potential energy surface and provides key information about bond lengths, bond angles, and dihedral angles.

Vibrational Frequency Analysis

Following geometry optimization, a frequency calculation is performed to confirm that the optimized structure is a true minimum (i.e., has no imaginary frequencies) and to predict the vibrational (infrared and Raman) spectra of the molecule. These theoretical spectra can be compared with experimental data to validate the computational model.

Electronic Properties

The electronic properties of a molecule are crucial for understanding its reactivity and potential biological activity. Key parameters derived from DFT calculations include:

  • Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is an indicator of the molecule's chemical stability and reactivity.[1] A smaller gap suggests higher reactivity.

  • Molecular Electrostatic Potential (MEP): The MEP map is a visual representation of the charge distribution in a molecule. It helps to identify the electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are potential sites for intermolecular interactions, such as drug-receptor binding.[3]

  • Natural Bond Orbital (NBO) Analysis: NBO analysis provides insights into the intramolecular bonding and charge delocalization within the molecule. It can reveal hyperconjugative interactions that contribute to the molecule's stability.[3]

The following diagram illustrates a typical workflow for quantum chemical calculations:

computational_workflow start Define Molecular Structure (this compound) dft_setup Select DFT Method and Basis Set (e.g., B3LYP/6-31G**) start->dft_setup geom_opt Geometry Optimization dft_setup->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc verify_min Verify True Minimum (No Imaginary Frequencies) freq_calc->verify_min verify_min->geom_opt  No electronic_props Calculate Electronic Properties verify_min->electronic_props  Yes homo_lumo HOMO-LUMO Analysis electronic_props->homo_lumo mep MEP Analysis electronic_props->mep nbo NBO Analysis electronic_props->nbo end Data Analysis and Interpretation homo_lumo->end mep->end nbo->end

Caption: A typical workflow for quantum chemical calculations.

Data Presentation: Expected Quantitative Results

Table 1: Predicted Geometrical Parameters (Optimized Structure)

ParameterBond/AngleExpected Value
Bond LengthC-S (thiazole)~1.75 Å
C=N (thiazole)~1.32 Å
C-C (aromatic)~1.40 Å
C=O (ester)~1.22 Å
C-O (ester)~1.35 Å
Bond AngleC-S-C (thiazole)~88°
C-N=C (thiazole)~112°
O=C-O (ester)~125°

Table 2: Predicted Electronic Properties

PropertyParameterExpected Value (eV)
Frontier Molecular OrbitalsEHOMO-6.0 to -7.0
ELUMO-1.5 to -2.5
HOMO-LUMO Gap (ΔE)4.0 to 5.0
Global Reactivity DescriptorsIonization Potential (IP)6.0 to 7.0
Electron Affinity (EA)1.5 to 2.5
Chemical Hardness (η)2.0 to 2.5

Experimental Protocols

Experimental validation is crucial for confirming the theoretical predictions. The synthesis and characterization of this compound would involve standard organic chemistry techniques.

Synthesis of Ethyl 2-aminobenzothiazole-6-carboxylate

A common route to substituted benzothiazoles involves the reaction of a substituted aminothiophenol with a suitable reagent. For the target molecule, a plausible synthetic pathway starts with the synthesis of the 2-amino-6-carboxylate benzothiazole precursor.

Protocol:

  • Thiocyanation: 4-aminobenzoic acid is treated with potassium thiocyanate in the presence of bromine in glacial acetic acid at low temperatures (0-10 °C) to introduce the thiocyanate group.[7]

  • Cyclization: The resulting thiocyanate derivative undergoes cyclization to form 2-aminobenzothiazole-6-carboxylic acid.[7]

  • Esterification: The carboxylic acid is then esterified using ethanol in the presence of a strong acid catalyst (e.g., concentrated H₂SO₄) under reflux to yield Ethyl 2-aminobenzothiazole-6-carboxylate.[7]

The following diagram illustrates a representative synthetic workflow:

synthesis_workflow start 4-aminobenzoic acid step1 Thiocyanation (KSCN, Br2, Acetic Acid) start->step1 intermediate1 Thiocyanate derivative step1->intermediate1 step2 Cyclization intermediate1->step2 intermediate2 2-aminobenzothiazole-6-carboxylic acid step2->intermediate2 step3 Esterification (Ethanol, H2SO4, Reflux) intermediate2->step3 end Ethyl 2-aminobenzothiazole-6-carboxylate step3->end

Caption: A representative synthetic workflow.
Characterization

The synthesized compound would be characterized using various spectroscopic techniques:

  • FT-IR Spectroscopy: To identify the characteristic functional groups, such as the C=O of the ester (around 1700-1730 cm⁻¹), C=N of the thiazole ring (around 1550-1600 cm⁻¹), and C-O stretching (around 1250-1300 cm⁻¹).[7][8]

  • NMR Spectroscopy (¹H and ¹³C): To confirm the structure by analyzing the chemical shifts and coupling patterns of the protons and carbons in the molecule.

  • Mass Spectrometry: To determine the molecular weight and fragmentation pattern of the compound.

Conclusion

Quantum chemical calculations, particularly DFT, provide a robust framework for investigating the molecular structure, electronic properties, and reactivity of this compound. The theoretical data, when combined with experimental synthesis and characterization, offers a comprehensive understanding of this molecule. This integrated approach is invaluable in the field of drug discovery, enabling the rational design of novel benzothiazole derivatives with enhanced therapeutic potential. The insights gained from these computational studies can guide further experimental work, ultimately accelerating the development of new and effective drugs.

References

A Technical Guide to the Biological Activity Screening of Novel Benzothiazole Esters

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Benzothiazole, a bicyclic heterocyclic compound, serves as a privileged scaffold in medicinal chemistry, with its derivatives exhibiting a wide spectrum of pharmacological activities. This technical guide focuses on the biological activity screening of novel benzothiazole esters, providing a comprehensive overview of their synthesis, screening methodologies, and therapeutic potential. This document details experimental protocols for various biological assays, presents quantitative activity data in structured tables, and illustrates key experimental and biological pathways using logical diagrams. The information compiled herein is intended to be a valuable resource for researchers engaged in the discovery and development of new therapeutic agents based on the benzothiazole framework.

Introduction

Benzothiazole and its derivatives have garnered significant attention in pharmaceutical research due to their diverse biological activities, including antimicrobial, anticancer, anti-inflammatory, and antioxidant properties.[1] The ester functional group, when incorporated into the benzothiazole scaffold, can modulate the compound's physicochemical properties, such as lipophilicity and membrane permeability, thereby influencing its pharmacokinetic and pharmacodynamic profile. This guide provides an in-depth look at the screening of novel benzothiazole esters for various biological activities.

Synthesis of Benzothiazole Esters

The synthesis of benzothiazole esters typically involves the reaction of a hydroxyl-substituted benzothiazole with a carboxylic acid or its derivative. A general synthetic approach is outlined below.

General Synthesis Protocol

A common method for the synthesis of 2-substituted benzothiazoles involves the condensation of 2-aminothiophenol with various carboxylic acids or aldehydes.[2][3] For the synthesis of benzothiazole esters specifically, a key intermediate is a hydroxy-benzothiazole, which can then be esterified.

Step 1: Synthesis of 2-Amino-6-hydroxybenzothiazole

A mixture of p-aminophenol and potassium thiocyanate in glacial acetic acid is treated with a solution of bromine in glacial acetic acid at a low temperature. The resulting product is then heated to induce cyclization, followed by purification to yield 2-amino-6-hydroxybenzothiazole.

Step 2: Esterification

The synthesized 2-amino-6-hydroxybenzothiazole is then reacted with a desired acyl chloride or carboxylic anhydride in the presence of a base (e.g., pyridine or triethylamine) and a suitable solvent (e.g., dichloromethane or tetrahydrofuran). The reaction mixture is typically stirred at room temperature or heated to reflux to drive the reaction to completion. The final ester product is then isolated and purified using techniques such as recrystallization or column chromatography.

The overall synthetic workflow can be visualized as follows:

G General Synthesis Workflow for Benzothiazole Esters cluster_start Starting Materials cluster_intermediate Intermediate cluster_product Final Product A p-Aminophenol D 2-Amino-6-hydroxybenzothiazole A->D Cyclization B Potassium Thiocyanate B->D C Acyl Chloride / Anhydride E Novel Benzothiazole Ester C->E Esterification D->E

Caption: General Synthesis Workflow for Benzothiazole Esters.

Anticancer Activity Screening

Benzothiazole derivatives have shown significant potential as anticancer agents, acting through various mechanisms such as the induction of apoptosis and inhibition of key enzymes like tyrosine kinases.[4][5]

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic potential of compounds.[6][7]

Materials:

  • Cancer cell lines (e.g., MCF-7, HeLa, A549)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • Benzothiazole ester compounds

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the benzothiazole ester compounds in culture medium. Replace the existing medium in the wells with the medium containing the test compounds at various concentrations. Include a vehicle control (medium with solvent) and a positive control (e.g., cisplatin).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting the percentage of viability against the compound concentration.

Quantitative Data: Anticancer Activity

The following table summarizes the IC50 values of various novel benzothiazole derivatives against different cancer cell lines.

Compound IDCancer Cell LineIC50 (µM)Reference
4d BxPC-33.99[8]
4d AsPC-17.66[8]
4m AsPC-18.49[8]
2b PTJ64i8.49[8]
4i PTJ64i8.60[8]
4d Capan-28.97[8]
4j AsPC-19.53[8]
4m BxPC-39.81[8]
4e PTJ64i9.81[8]
4f AsPC-110.04[8]
4k AsPC-110.08[8]
4l PTJ64i10.13[8]
4m Capan-213.33[8]
Naphthalimide derivative 67 HT-293.47 ± 0.2[9]
Naphthalimide derivative 66 HT-293.72 ± 0.3[9]
Naphthalimide derivative 67 A5493.89 ± 0.3[9]
Naphthalimide derivative 66 A5494.074 ± 0.3[9]
Naphthalimide derivative 67 MCF-75.08 ± 0.3[9]
Naphthalimide derivative 66 MCF-77.91 ± 0.4[9]
Chlorobenzyl indole semicarbazide 55 HT-290.024[9]
Chlorobenzyl indole semicarbazide 55 H4600.29[9]
Chlorobenzyl indole semicarbazide 55 A5490.84[9]
Chlorobenzyl indole semicarbazide 55 MDA-MB-2310.88[9]
Signaling Pathway: Apoptosis Induction

Many benzothiazole derivatives exert their anticancer effects by inducing apoptosis. This process can be initiated through either the intrinsic (mitochondrial) or extrinsic (death receptor) pathway, both of which converge on the activation of caspase enzymes that execute cell death.

G Simplified Apoptosis Signaling Pathway cluster_stimulus Apoptotic Stimulus cluster_pathways Apoptotic Pathways cluster_caspases Caspase Activation cluster_outcome Cellular Outcome A Benzothiazole Ester B Intrinsic Pathway (Mitochondrial) A->B C Extrinsic Pathway (Death Receptor) A->C D Caspase-9 B->D E Caspase-8 C->E F Caspase-3 (Executioner Caspase) D->F E->F G Apoptosis F->G

Caption: Simplified Apoptosis Signaling Pathway.

Antimicrobial Activity Screening

Benzothiazole derivatives are known to possess a broad spectrum of antimicrobial activity against various pathogenic bacteria and fungi.[10]

Experimental Protocol: Agar Dilution Method for MIC Determination

The agar dilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[9]

Materials:

  • Bacterial or fungal strains

  • Mueller-Hinton Agar (for bacteria) or Sabouraud Dextrose Agar (for fungi)

  • Petri dishes

  • Benzothiazole ester compounds

  • Standard antimicrobial agents (e.g., ciprofloxacin, fluconazole)

Procedure:

  • Compound Preparation: Prepare a series of twofold dilutions of the benzothiazole ester compounds.

  • Plate Preparation: Add a specific volume of each compound dilution to molten agar and pour the mixture into petri dishes. Allow the agar to solidify. A control plate with no compound is also prepared.

  • Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., 0.5 McFarland standard).

  • Inoculation: Inoculate a small, standardized volume of the microbial suspension onto the surface of each agar plate.

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 25-30°C for fungi) for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Quantitative Data: Antimicrobial Activity

The following table presents the Minimum Inhibitory Concentration (MIC) values of selected benzothiazole derivatives against various microbial strains.

Compound IDMicrobial StrainMIC (µg/mL)Reference
A07 S. aureus15.6[11]
A07 E. coli7.81[11]
A07 S. typhi15.6[11]
A07 K. pneumoniae3.91[11]
Penicillin S. aureus3.12[11]
Penicillin E. coli1.56[11]
Penicillin S. typhi1.56[11]
Penicillin K. pneumoniae1.56[11]
Ciprofloxacin S. aureus6.25[11]
Ciprofloxacin E. coli6.25[11]
Ciprofloxacin S. typhi6.25[11]
Ciprofloxacin K. pneumoniae6.25[11]
3c S. aureus63[6]
3c B. subtilis75[6]
3c E. coli105[6]
3c S. typhi110[6]
3c P. aeruginosa110[6]
4a S. aureus105[6]
4a B. subtilis105[6]
16c S. aureus0.025 mM[12]
16c S. mutans0.203 mM[12]

Anti-inflammatory Activity Screening

Chronic inflammation is a key factor in the development of many diseases. Benzothiazole derivatives have been investigated for their anti-inflammatory properties.[13][14]

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This in vivo assay is a widely used model to evaluate the anti-inflammatory activity of new compounds.

Materials:

  • Wistar rats

  • Carrageenan solution (1% in saline)

  • Benzothiazole ester compounds

  • Standard anti-inflammatory drug (e.g., diclofenac sodium)

  • Plethysmometer

Procedure:

  • Animal Grouping: Divide the rats into groups: control, standard, and test groups (receiving different doses of benzothiazole esters).

  • Compound Administration: Administer the test compounds and the standard drug orally or intraperitoneally. The control group receives the vehicle.

  • Induction of Edema: After a specific time (e.g., 1 hour), inject 0.1 mL of carrageenan solution into the sub-plantar region of the right hind paw of each rat.

  • Paw Volume Measurement: Measure the paw volume using a plethysmometer at different time intervals (e.g., 0, 1, 2, 3, and 4 hours) after carrageenan injection.

  • Data Analysis: Calculate the percentage of inhibition of edema for the treated groups compared to the control group.

Quantitative Data: Anti-inflammatory Activity

The following table shows the percentage inhibition of paw edema by some benzothiazole derivatives in the carrageenan-induced rat paw edema model.

Compound IDDose (mg/kg)Time (h)% Inhibition of EdemaReference
3a1 200376.19[15]
3a2 200381.91[15]
3a3 200369.28[15]
3a4 200380.23[15]
3a5 200379.16[15]
3a6 200380.23[15]
3a7 200370.50[15]
3a8 200381.54[15]
3a9 200379.08[15]
Diclofenac Sodium 10382.14[15]
17c -172[14]
17c -276[14]
17c -380[14]
17i -164[14]
17i -273[14]
17i -378[14]

Antioxidant Activity Screening

Oxidative stress is implicated in the pathogenesis of numerous diseases. The antioxidant potential of benzothiazole derivatives is a significant area of investigation.[1][16]

Experimental Protocol: DPPH and ABTS Radical Scavenging Assays

The DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays are common in vitro methods for evaluating the radical scavenging activity of compounds.[17]

DPPH Assay:

  • Prepare a solution of DPPH in methanol.

  • Add various concentrations of the benzothiazole ester to the DPPH solution.

  • Incubate the mixture in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm.

  • Calculate the percentage of radical scavenging activity. The IC50 value is the concentration of the compound that scavenges 50% of the DPPH radicals.

ABTS Assay:

  • Generate the ABTS radical cation (ABTS•+) by reacting ABTS with potassium persulfate.

  • Dilute the ABTS•+ solution with ethanol to a specific absorbance at 734 nm.

  • Add various concentrations of the benzothiazole ester to the ABTS•+ solution.

  • After a set incubation time, measure the absorbance at 734 nm.

  • Calculate the percentage of radical scavenging activity and determine the IC50 value.

Quantitative Data: Antioxidant Activity

The following table displays the antioxidant activity of some benzothiazole derivatives from DPPH and ABTS assays.

Compound IDAssayIC50 (µg/mL)Reference
7a DPPH167.27[1]
7b DPPH112.92[1]
7c DPPH236.95[1]
7d DPPH323.68[1]
7e DPPH214.74[1]
Ascorbic acid DPPH26.49[1]
7a Hydroxy Radical Scavenging151.94[1]
7b Hydroxy Radical Scavenging106.59[1]
7c Hydroxy Radical Scavenging217.38[1]
7d Hydroxy Radical Scavenging292.75[1]
7e Hydroxy Radical Scavenging197.06[1]
Ascorbic acid Hydroxy Radical Scavenging28.02[1]
Compound 1 DPPH (% scavenging at 0.051 mM)87%[7]

Conclusion

This technical guide provides a comprehensive overview of the biological activity screening of novel benzothiazole esters. The detailed experimental protocols, tabulated quantitative data, and illustrative diagrams offer a valuable resource for researchers in the field of drug discovery and development. The diverse pharmacological activities exhibited by benzothiazole esters underscore their potential as lead compounds for the development of new therapeutic agents. Further research, including in vivo studies and mechanism of action elucidation, is warranted to fully explore the therapeutic potential of this promising class of compounds.

References

A Technical Guide to the Synthesis and Structure-Activity Relationship of Ethyl Benzo[d]thiazole-6-carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The benzothiazole scaffold is a privileged heterocyclic motif in medicinal chemistry, appearing in a wide array of pharmacologically active compounds. This technical guide focuses on a specific, promising subset: ethyl benzo[d]thiazole-6-carboxylate derivatives. These compounds have garnered significant attention for their potential as anticancer and antimicrobial agents. This document provides a comprehensive overview of their synthesis, structure-activity relationships (SAR), and relevant biological pathways, presented with the clarity and detail required for drug discovery and development.

I. Synthesis of this compound Derivatives

The synthesis of the this compound core and its derivatives can be achieved through several strategic routes. The most common approaches involve the construction of the benzothiazole ring system from appropriately substituted anilines.

Synthesis of the Core Scaffold: Ethyl 2-aminobenzo[d]thiazole-6-carboxylate

A foundational starting material for many derivatives is ethyl 2-aminobenzo[d]thiazole-6-carboxylate. A widely employed method for its synthesis is the oxidative cyclization of a thiourea derivative of ethyl 4-aminobenzoate.

Experimental Protocol: Synthesis of Ethyl 2-aminobenzo[d]thiazole-6-carboxylate

  • Step 1: Thiourea Formation. To a solution of ethyl 4-aminobenzoate in a suitable solvent such as glacial acetic acid, an excess of potassium thiocyanate (KSCN) is added. The mixture is stirred at room temperature to facilitate the formation of the corresponding thiourea derivative.

  • Step 2: Oxidative Cyclization. The reaction mixture is cooled, and a solution of bromine in glacial acetic acid is added dropwise. This initiates an oxidative cyclization, leading to the formation of the benzothiazole ring. The reaction is typically stirred overnight at room temperature.

  • Step 3: Work-up and Purification. The reaction is neutralized with an aqueous base, such as ammonium hydroxide or sodium bicarbonate, to precipitate the product. The crude solid is then collected by filtration, washed with water, and purified by recrystallization from a suitable solvent like ethanol to yield ethyl 2-aminobenzo[d]thiazole-6-carboxylate.

Derivatization at the 2-position

The 2-amino group of the core scaffold serves as a versatile handle for introducing a wide range of substituents, allowing for extensive exploration of the chemical space and optimization of biological activity.

Condensation of the 2-amino group with various substituted aldehydes yields Schiff bases (imines).

Experimental Protocol: Synthesis of Schiff Base Derivatives

  • A mixture of ethyl 2-aminobenzo[d]thiazole-6-carboxylate and a substituted benzaldehyde (1:1 molar ratio) is refluxed in a solvent such as ethanol with a catalytic amount of glacial acetic acid for several hours.

  • The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled, and the precipitated solid is collected by filtration, washed with cold ethanol, and dried to afford the desired Schiff base derivative.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki or Stille coupling, can be employed to introduce aryl or heteroaryl moieties at the 2-position, starting from a 2-halo-benzo[d]thiazole-6-carboxylate precursor.

Experimental Protocol: Suzuki Coupling for 2-Aryl Derivatives

  • Step 1: Synthesis of Ethyl 2-bromobenzo[d]thiazole-6-carboxylate. The 2-amino derivative can be converted to the 2-bromo analog via a Sandmeyer-type reaction.

  • Step 2: Suzuki Coupling. The ethyl 2-bromobenzo[d]thiazole-6-carboxylate is reacted with an appropriate arylboronic acid in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄), a base (e.g., K₂CO₃), and a suitable solvent system (e.g., toluene/ethanol/water). The mixture is heated under an inert atmosphere until the reaction is complete.

  • Step 3: Work-up and Purification. The reaction mixture is cooled, diluted with water, and extracted with an organic solvent like ethyl acetate. The combined organic layers are washed, dried, and concentrated. The crude product is then purified by column chromatography.

II. Structure-Activity Relationship (SAR) Studies

The biological activity of this compound derivatives is highly dependent on the nature and position of the substituents on the benzothiazole ring system. Below are summarized SAR insights from various studies, primarily focusing on anticancer and antimicrobial activities.

Anticancer Activity

Many benzothiazole derivatives have been investigated for their potential as anticancer agents, with some acting as inhibitors of key signaling proteins like kinases.

Table 1: SAR of this compound Derivatives as Anticancer Agents

Compound ID R¹ (at 2-position) R² (on benzene ring) Target/Cell Line IC₅₀ (µM) Reference
1a -NH₂HMCF-7 (Breast)>100Fictional Example
1b -NH-CH=C₆H₄-4-NO₂HMCF-7 (Breast)15.2Fictional Example
1c -NH-CH=C₆H₄-4-OHHMCF-7 (Breast)8.5Fictional Example
1d -C₆H₅HA549 (Lung)25.0Fictional Example
1e -C₆H₄-4-FHA549 (Lung)12.8Fictional Example
  • Substitution at the 2-position: The 2-amino group itself often confers limited activity. However, its derivatization into Schiff bases or the introduction of aryl groups can significantly enhance anticancer potency. Electron-withdrawing groups (e.g., -NO₂) or electron-donating groups (e.g., -OH) on the phenyl ring of the Schiff base can modulate activity.

  • Aryl substituents at the 2-position: The presence of an aryl group at the 2-position is a common feature in many active compounds. Halogen substitution on this aryl ring, such as fluorine, can lead to improved activity.

  • Quantitative Structure-Activity Relationship (QSAR): Studies have indicated that hydrophobic groups at the 2-position can potentiate anticancer activity.[1][2][3][4]

Antimicrobial Activity

This compound derivatives have also shown promise as antibacterial and antifungal agents.

Table 2: SAR of this compound Derivatives as Antimicrobial Agents

Compound ID R¹ (at 2-position) R² (on benzene ring) Organism MIC (µg/mL) Reference
2a -NH₂HS. aureus128Fictional Example
2b -NH-CH=C₆H₄-4-ClHS. aureus32Fictional Example
2c -NH-CH=C₆H₄-4-OCH₃HS. aureus64Fictional Example
2d -NH-thiazolylHC. albicans16Fictional Example
2e -NH-pyridinylHE. coli64Fictional Example
  • Schiff Base Modifications: Similar to the anticancer SAR, the formation of Schiff bases from the 2-amino group is a common strategy to enhance antimicrobial activity. The presence of a halogen, like chlorine, on the phenyl ring often leads to increased potency.

  • Heterocyclic Substituents: The introduction of other heterocyclic rings at the 2-position, such as thiazole or pyridine, can result in potent antimicrobial agents.

  • Mechanism of Action: Some benzothiazole derivatives have been shown to inhibit microbial enzymes like dihydroorotase, providing a potential mechanism for their antimicrobial effects.[5]

III. Biological Signaling Pathways

The therapeutic effects of this compound derivatives are often attributed to their modulation of key cellular signaling pathways implicated in cell growth, proliferation, and survival.

Hsp90 Signaling Pathway

Heat shock protein 90 (Hsp90) is a molecular chaperone that plays a crucial role in the stability and function of numerous client proteins, many of which are oncoproteins. Inhibition of Hsp90 leads to the degradation of these client proteins, thereby disrupting multiple oncogenic signaling pathways simultaneously.

Hsp90_Pathway GrowthFactors Growth Factors (e.g., EGF, IGF) RTK Receptor Tyrosine Kinases (RTKs) GrowthFactors->RTK ClientProteins Client Proteins (e.g., Akt, Raf, EGFR) RTK->ClientProteins Activation Hsp90 Hsp90 ClientProteins->Hsp90 Hsp90_Client_Complex Hsp90-Client Complex ClientProteins->Hsp90_Client_Complex Ubiquitination Ubiquitination ClientProteins->Ubiquitination Hsp90->Hsp90_Client_Complex Hsp90->Ubiquitination Proliferation Cell Proliferation & Survival Hsp90_Client_Complex->Proliferation Promotes Proteasome Proteasomal Degradation Ubiquitination->Proteasome Inhibitor Benzothiazole Inhibitor Inhibitor->Hsp90 Inhibits PI3K_Akt_mTOR_Pathway GrowthFactor Growth Factor RTK RTK GrowthFactor->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt mTORC1 mTORC1 Akt->mTORC1 ProteinSynthesis Protein Synthesis & Cell Growth mTORC1->ProteinSynthesis Inhibitor Benzothiazole Inhibitor Inhibitor->PI3K Inhibitor->Akt Inhibitor->mTORC1 PTEN PTEN PTEN->PIP3 MAPK_Pathway GrowthFactor Growth Factor Receptor Receptor GrowthFactor->Receptor Ras Ras Receptor->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK TranscriptionFactors Transcription Factors ERK->TranscriptionFactors GeneExpression Gene Expression (Proliferation, Survival) TranscriptionFactors->GeneExpression Inhibitor Benzothiazole Inhibitor Inhibitor->Raf Inhibitor->MEK Synthesis_Workflow StartingMaterials Starting Materials (e.g., Ethyl 4-aminobenzoate) Reaction Chemical Synthesis (e.g., Cyclization, Derivatization) StartingMaterials->Reaction Workup Reaction Work-up (Extraction, Washing) Reaction->Workup Purification Purification (Recrystallization, Chromatography) Workup->Purification Characterization Structure Characterization (NMR, MS, IR) Purification->Characterization FinalCompound Pure Derivative Characterization->FinalCompound

References

Unraveling the Intricacies: A Technical Guide to the Mechanism of Action of Benzothiazole Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Benzothiazole, a bicyclic heterocyclic compound, has emerged as a privileged scaffold in medicinal chemistry, with its derivatives demonstrating a remarkable breadth of biological activities.[1][2] Extensive research has illuminated the potential of these compounds as anticancer, neuroprotective, and antimicrobial agents.[3][4][5] This technical guide provides an in-depth exploration of the multifaceted mechanisms of action employed by benzothiazole compounds, supported by quantitative data, detailed experimental protocols, and visual representations of key cellular pathways and workflows.

Anticancer Mechanisms of Action

Benzothiazole derivatives exert their antitumor effects through a variety of cellular mechanisms, primarily by inducing programmed cell death (apoptosis), causing cell cycle arrest, inhibiting crucial oncogenic signaling pathways, and disrupting microtubule dynamics.[1][3]

Induction of Apoptosis

A predominant mechanism for the anticancer activity of benzothiazole compounds is the induction of apoptosis, often through the mitochondria-mediated intrinsic pathway.[1][6] This pathway is initiated by cellular stress, leading to a cascade of events culminating in cell death.

Several benzothiazole derivatives have been shown to modulate the key regulators of this pathway. For instance, the novel derivative YLT322 triggers apoptosis by increasing the expression of the pro-apoptotic protein Bax and decreasing the anti-apoptotic protein Bcl-2.[6] This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane potential, leading to the release of cytochrome c from the mitochondria into the cytoplasm.[6][7] Cytoplasmic cytochrome c then binds to Apaf-1, activating caspase-9, which in turn activates the executioner caspase-3, leading to the characteristic morphological changes of apoptosis.[6][8] Similarly, another derivative, BTD, was found to induce apoptosis in colorectal cancer cells through a reactive oxygen species (ROS)-mitochondria-mediated pathway.[7]

Mitochondrial (intrinsic) pathway of apoptosis induced by benzothiazole compounds.

Table 1: Pro-Apoptotic Activity of Benzothiazole Derivatives

CompoundCell LineIC50ObservationsReference
YLT322HepG2~1 µM (48h)Increased Bax/Bcl-2 ratio, activation of caspases-9 and -3.[6]
PB11U87, HeLa< 50 nMDNA fragmentation, increased caspase-3 and -9 activity.[8]
BTDHCT116~5 µM (24h)Increased ROS, loss of mitochondrial membrane potential.
K18Kyse30, EC-1090.042 µM, 0.038 µMInduces apoptosis and G2/M arrest.[9]
2c HCT1163.670 µMPotent against colon cancer cell lines.[10]
7l HeLa2.659 µMPotent against cervical cancer cell lines.[10]
Cell Cycle Arrest

Benzothiazole derivatives can halt the proliferation of cancer cells by inducing cell cycle arrest, most commonly at the G1 or G2/M phase.[11][12] By arresting the cell cycle, these compounds prevent cancer cells from replicating their DNA and dividing, ultimately leading to apoptosis. For example, benzothiazole-based compounds A3 and A4 were shown to cause G1 cell cycle arrest in HepG2 cells by downregulating the expression of key G1 phase proteins like Cyclin D1.[11] Other studies have reported that different derivatives can arrest the cell cycle at the G2/M phase, often in connection with tubulin polymerization inhibition.[9][12][13]

G G1 G1 S S G1->S G1/S Checkpoint G2 G2 S->G2 M M G2->M G2/M Checkpoint M->G1 Benzothiazole_G1 Benzothiazole (e.g., A3, A4) Benzothiazole_G1->G1 Arrest Benzothiazole_G2M Benzothiazole (e.g., K18) Benzothiazole_G2M->G2 Arrest

Intervention points of benzothiazole derivatives in the cell cycle.
Inhibition of Oncogenic Signaling Pathways

The dysregulation of cellular signaling pathways is a hallmark of cancer.[14] Benzothiazole derivatives have been developed to target several of these key pathways, including the PI3K/AKT/mTOR, MAPK/ERK, and STAT3 pathways.[8][15][16][17]

  • PI3K/AKT Pathway: The PI3K/AKT pathway is crucial for cell growth, proliferation, and survival.[14] The benzothiazole derivative PB11 was found to induce apoptosis in cancer cells by suppressing this pathway, as evidenced by the downregulation of phosphorylated PI3K and AKT.[8][18] Other derivatives have been specifically designed as selective PI3Kβ inhibitors, showing potent anti-proliferative activity, particularly in prostate cancer cell lines.[14]

  • MAPK/ERK Pathway: This pathway is also involved in cell proliferation and survival. The derivative YLT322 was observed to down-regulate phosphorylated p42/44 MAPK (ERK1/2).[6] Compound B7 demonstrated a dual inhibition of both the AKT and ERK signaling pathways, contributing to its potent anticancer effects.[15]

  • STAT3 Pathway: Signal transducer and activator of transcription 3 (STAT3) is a transcription factor that promotes tumor growth and survival.[16] Benzothiazole derivatives have been rationally designed as potent STAT3 signaling inhibitors, with some compounds showing IC50 values as low as 0.067 µM in a luciferase reporter assay.[16][19]

Key oncogenic signaling pathways inhibited by benzothiazole compounds.
Inhibition of Tubulin Polymerization

Microtubules, dynamic polymers of α- and β-tubulin, are essential for cell division, making them an attractive target for anticancer drugs.[20] Several benzothiazole derivatives have been identified as tubulin polymerization inhibitors that bind to the colchicine binding site on β-tubulin.[9][20] By inhibiting tubulin polymerization, these compounds disrupt the formation of the mitotic spindle, leading to G2/M cell cycle arrest and apoptosis.[13][21] Compound K18, for example, effectively inhibited tubulin polymerization with an IC50 value of 0.446 µM.[9] Another derivative, compound 12a, also showed potent tubulin polymerization inhibition (IC50 = 2.87 µM) and displayed significant antiproliferative activity against various prostate cancer cell lines.[20]

Neuroprotective Mechanisms of Action

Beyond cancer, benzothiazole derivatives have shown promise in the context of neurodegenerative disorders like Parkinson's and Alzheimer's disease.

Monoamine Oxidase (MAO) Inhibition

Monoamine oxidases (MAO-A and MAO-B) are enzymes responsible for the degradation of neurotransmitters.[22] Inhibitors of MAO-B are used in the treatment of Parkinson's disease to increase dopamine levels in the brain.[23] Numerous studies have demonstrated that benzothiazole derivatives can act as potent and selective inhibitors of human MAO-B.[22][23][24] For instance, compound 3e from a benzothiazole-hydrazone series was identified as the most active derivative with an IC50 value of 0.060 µM for MAO-B.[22] Another study reported a 2-methylbenzothiazole derivative (4d) with an even more potent MAO-B inhibitory activity (IC50 = 0.0046 µM).[23] These compounds are considered promising leads for developing new therapies for neurodegenerative and neuropsychiatric disorders.[23][25]

Table 2: Monoamine Oxidase (MAO) Inhibitory Activity of Benzothiazole Derivatives

CompoundTargetIC50 (µM)SelectivityReference
3e hMAO-B0.060Selective for MAO-B[22]
4d hMAO-B0.0046Potent and selective for MAO-B[23]
5e hMAO-A0.132Most potent MAO-A inhibitor in its series[23]
28 MAO-A0.030Potent MAO-A inhibitor[26]
30 MAO-B0.015Potent and selective for MAO-B[26]
Metal Chelation and Aβ Aggregation Modulation

In Alzheimer's disease, the aggregation of amyloid-beta (Aβ) plaques, promoted by metal ions like copper, is a key pathological feature. Benzothiazole derivatives have been designed as multifunctional compounds capable of both binding to Aβ aggregates and chelating metal ions.[27] This dual action can help modulate the neurotoxicity of metal–Aβ species. Structure-activity relationship studies have shown that specific substitutions on the benzothiazole ring are crucial for brain uptake and specificity for amyloid plaques, making these compounds potential PET imaging agents or therapeutic candidates for Alzheimer's disease.[27][28]

Antimicrobial Mechanisms of Action

The rise of antimicrobial resistance necessitates the development of new antibacterial and antifungal agents.[29][30] Benzothiazole derivatives have demonstrated a broad spectrum of antimicrobial activities through various mechanisms.

Reported mechanisms include the inhibition of essential microbial enzymes such as DNA gyrase, dihydropteroate synthase, and dihydroorotase.[29][31] Molecular docking studies suggest that these compounds can bind to the active sites of these enzymes, interfering with substrate access and inhibiting their function.[31] Some derivatives also appear to exert their effect by disrupting the microbial cell membrane and binding to plasmid DNA.[32]

Table 3: Antimicrobial Activity of Benzothiazole Derivatives

CompoundOrganismMIC (µg/mL)Mechanism of ActionReference
A07 E. coli7.81Membrane perturbation, DNA binding[32]
A07 S. aureus15.6Membrane perturbation, DNA binding[32]
Compound 3 E. coli25-100Dihydroorotase inhibition (proposed)[31]
Compound 4 E. coli25-100Dihydroorotase inhibition (proposed)[31]
A1, A2, A9 E.coli, S.aureusNot specifiedPromising antibacterial activity[33]

Key Experimental Protocols

Elucidating the mechanisms of action described above requires a suite of well-established experimental techniques.

General Workflow for Anticancer Evaluation

The evaluation of a novel benzothiazole compound as a potential anticancer agent typically follows a multi-step workflow, from initial screening to detailed mechanistic studies.

G A Compound Synthesis & Characterization B In Vitro Cytotoxicity Screening (e.g., MTT Assay) Against Cancer Cell Lines A->B C IC50 Determination B->C D Mechanism of Action Studies C->D E Apoptosis Assay (Annexin V/PI) D->E F Cell Cycle Analysis (PI Staining) D->F G Western Blot (Protein Expression) D->G H Target-Specific Assays (e.g., Kinase, Tubulin) D->H I In Vivo Efficacy Studies (Xenograft Models) E->I F->I G->I H->I

Standard workflow for evaluating novel benzothiazole anticancer compounds.
Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Seed cells in culture dishes and treat with various concentrations of the benzothiazole compound for a specified time (e.g., 24 or 48 hours).[1]

  • Cell Harvesting: Collect both floating and adherent cells. Centrifuge the cell suspension and wash the resulting pellet with ice-cold Phosphate-Buffered Saline (PBS).[1]

  • Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and Propidium Iodide (PI) staining solution to the cell suspension.[1]

  • Incubation: Incubate the cells in the dark at room temperature for 15-20 minutes.[1]

  • Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are in early apoptosis, while double-positive cells are in late apoptosis or necrosis.

Cell Cycle Analysis (Propidium Iodide Staining)

This method quantifies the proportion of cells in different phases of the cell cycle (G0/G1, S, G2/M).

  • Cell Treatment: Treat cells with the benzothiazole compound for the desired duration (e.g., 24 hours).

  • Harvesting and Fixation: Harvest the cells, wash with PBS, and fix them in ice-cold 70% ethanol, typically overnight at -20°C.[1]

  • Staining: Centrifuge the fixed cells to remove the ethanol and wash again with PBS. Resuspend the cell pellet in a staining solution containing Propidium Iodide (PI), a DNA intercalating agent, and RNase A to prevent staining of double-stranded RNA.[1]

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Analysis: Analyze the DNA content of the cells by flow cytometry. The fluorescence intensity of PI is directly proportional to the amount of DNA.

Western Blot Analysis

Western blotting is used to detect and quantify the expression levels of specific proteins involved in the pathways of interest (e.g., Bcl-2, caspases, p-Akt, total Akt).

G A 1. Protein Extraction (Cell Lysis) B 2. Protein Quantification (e.g., BCA Assay) A->B C 3. SDS-PAGE (Protein Separation by Size) B->C D 4. Protein Transfer (to PVDF/Nitrocellulose Membrane) C->D E 5. Blocking (with BSA or Milk) D->E F 6. Primary Antibody Incubation (Overnight) E->F G 7. Secondary Antibody Incubation (HRP-conjugated) F->G H 8. Chemiluminescent Detection & Imaging G->H

A simplified workflow for Western Blot analysis.
  • Protein Extraction: Treat cells with the benzothiazole compound, then lyse them in RIPA buffer containing protease and phosphatase inhibitors to extract total protein.[1]

  • Quantification: Determine the protein concentration of the lysates using a method like the BCA assay.

  • SDS-PAGE: Separate the protein samples by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) to prevent non-specific antibody binding. Incubate the membrane with primary antibodies against the target proteins (e.g., p-Akt, total Akt, Bcl-2, Caspase-3) overnight at 4°C.[1]

  • Secondary Antibody and Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the protein bands using a chemiluminescence detection kit.[8]

Conclusion

Benzothiazole and its derivatives represent a versatile and potent class of compounds with significant therapeutic potential across oncology, neurodegeneration, and infectious diseases. Their ability to modulate multiple, distinct cellular pathways—from inducing apoptosis and cell cycle arrest in cancer cells to inhibiting key enzymes in the central nervous system and microbes—underlines their importance as a privileged scaffold in drug discovery. The continued exploration of structure-activity relationships, coupled with detailed mechanistic studies using the protocols outlined herein, will undoubtedly pave the way for the development of novel and effective benzothiazole-based therapeutics.

References

In Silico Prediction of Ethyl Benzo[d]thiazole-6-carboxylate Bioactivity: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The benzothiazole scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide spectrum of pharmacological activities, including antimicrobial and anticancer properties. This technical guide provides a comprehensive framework for the in silico prediction and subsequent experimental validation of the bioactivity of a specific derivative, Ethyl benzo[d]thiazole-6-carboxylate. While direct experimental data for this compound is limited, this document leverages data from closely related analogues and established computational methodologies to propose a robust workflow for its investigation. This guide details a plausible synthetic route, outlines a comprehensive in silico analysis pipeline—encompassing target identification, molecular docking, and ADMET prediction—and provides detailed protocols for the experimental validation of predicted antimicrobial and anticancer activities. Furthermore, it explores the potential involvement of the PI3K/Akt signaling pathway, a common target for anticancer benzothiazoles. This document serves as a complete methodological resource for researchers aiming to explore the therapeutic potential of novel benzothiazole derivatives.

Introduction to Benzothiazoles and this compound

Benzothiazoles are a class of heterocyclic compounds featuring a benzene ring fused to a thiazole ring. This scaffold is present in numerous FDA-approved drugs and a vast number of investigational molecules due to its ability to interact with a wide range of biological targets.[1] The diverse bioactivities associated with benzothiazole derivatives include antimicrobial, anticancer, anti-inflammatory, anticonvulsant, and antidiabetic effects.[2][3] Substitutions at various positions of the benzothiazole ring system, particularly at the 2- and 6-positions, have been shown to significantly modulate the pharmacological profile of these compounds.[3]

This compound is a derivative of the core benzothiazole structure, featuring an ethyl ester group at the 6-position. While the bioactivity of this specific molecule is not extensively documented, the presence of the carboxylate group at this position in other derivatives suggests a potential for significant biological effects. This guide outlines a systematic approach to predict and validate these potential activities.

Synthesis of this compound and its Precursors

The synthesis of this compound can be approached through multi-step procedures that have been reported for similar derivatives. A common strategy involves the initial synthesis of a 2-aminobenzothiazole-6-carboxylic acid, followed by esterification.

Proposed Synthetic Workflow

A plausible synthetic route, adapted from established protocols, is visualized below.[4][5] This workflow starts from 4-aminobenzoic acid and proceeds through the formation of a thiourea derivative, followed by oxidative cyclization to form the benzothiazole ring, and finally esterification.

G cluster_start Starting Material cluster_step1 Step 1: Thiourea Formation cluster_step2 Step 2: Oxidative Cyclization cluster_step3 Step 3: (Optional) Derivatization A 4-Aminobenzoic Acid C Intermediate Thiourea Derivative A->C Reaction with KSCN B Potassium Thiocyanate (KSCN) B->C E Ethyl-2-aminobenzothiazole-6-carboxylate C->E Cyclization with Br2/AcOH D Bromine in Acetic Acid D->E G Schiff Base Derivatives E->G Condensation F Substituted Benzaldehyde F->G G cluster_input Input cluster_prediction Prediction Stages cluster_output Output A This compound (3D Structure) B Target Identification (Reverse Docking, Pharmacophore Screening) A->B C Molecular Docking (Binding Affinity Prediction) B->C E Predicted Biological Targets B->E D ADMET Prediction (Pharmacokinetics & Toxicity) C->D F Binding Poses & Scores C->F G Drug-likeness & Safety Profile D->G G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation Apoptosis Apoptosis Inhibition Akt->Apoptosis Inhibition Proliferation Cell Proliferation & Growth mTORC1->Proliferation Benzothiazole This compound (Predicted Inhibitor) Benzothiazole->PI3K Inhibition Benzothiazole->Akt Inhibition

References

Methodological & Application

Application Notes and Protocols: Ethyl Benzo[d]thiazole-6-carboxylate as a Versatile Scaffold for Anticancer Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of ethyl benzo[d]thiazole-6-carboxylate as a foundational scaffold for the development of novel anticancer agents. The unique structural features of the benzothiazole ring system allow for diverse chemical modifications, leading to compounds with significant therapeutic potential against various cancer cell lines. This document outlines the synthesis, mechanism of action, and structure-activity relationships of key derivatives, supported by detailed experimental protocols and data presented for comparative analysis.

Introduction to the Benzothiazole Scaffold

Benzothiazole, a heterocyclic compound, is a prominent scaffold in medicinal chemistry due to its wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1] The this compound core, in particular, offers multiple points for chemical modification, enabling the optimization of pharmacokinetic and pharmacodynamic properties. The ester group at the 6-position can be readily modified to introduce various functionalities, influencing the compound's interaction with biological targets.[2][3] Furthermore, the 2-position of the benzothiazole ring is a common site for substitution to enhance anticancer potency.[4][5][6]

Key Derivatives and Anticancer Activity

Numerous derivatives of this compound have been synthesized and evaluated for their anticancer activity. These compounds have demonstrated efficacy against a range of cancer cell lines, including breast, prostate, and cervical cancers. The primary mechanism of action for many of these derivatives involves the inhibition of crucial cellular pathways implicated in cancer progression, such as heat shock protein 90 (Hsp90) signaling.[2][7]

Structure-Activity Relationship (SAR)

The anticancer activity of benzothiazole derivatives is significantly influenced by the nature and position of substituents on the benzothiazole ring.[8] For derivatives of this compound, modifications at the 2- and 6-positions have been extensively explored to establish structure-activity relationships (SAR).

A focused library of 2,6-disubstituted benzothiazoles was synthesized and evaluated for their antiproliferative activities against the MCF-7 breast cancer cell line.[2] The study revealed that the nature of the substituent at the 6-position plays a critical role in the compound's potency. For instance, the introduction of a piperazine moiety at the 2-position and subsequent modifications at the 6-position ester have yielded compounds with low micromolar IC50 values.[2]

Quantitative Data Summary

The following tables summarize the in vitro anticancer activity of representative benzothiazole derivatives derived from the this compound scaffold.

Table 1: Antiproliferative Activity of 2,6-Disubstituted Benzothiazole Derivatives against MCF-7 Breast Cancer Cells [2]

Compound IDR Group at C2-positionR' Group at C6-positionIC50 (µM)
5a Unsubstituted-COOEt18.9 ± 0.4
5g 4-Boc-piperazin-1-yl-COOEt2.8 ± 0.1
9e 4-Boc-piperazin-1-yl4-aminomethyl-piperidine11.4 ± 0.8
9i 4-Boc-piperazin-1-yl(further optimized)3.9 ± 0.1

Table 2: Anticancer Activity of Other Benzothiazole Derivatives

Compound IDDerivative TypeCancer Cell LineActivity MetricValue (µM)Reference
11 Hydrazine-basedHeLaIC502.41[6][9]
11 Hydrazine-basedCOS-7IC504.31[6][9]
40 Sulfonamide-basedMCF-7IC5034.5[5][6]
40 Sulfonamide-basedHeLaIC5044.15[5][6]
40 Sulfonamide-basedMG63IC5036.1[5][6]
56 Urea-based60 cancer cell linesAverage GI500.38[5][6]
65 CarbohydrazidePC-3IC50 (µg/mL)19.9 ± 1.17[5][6]
65 CarbohydrazideLNCaPIC50 (µg/mL)11.2 ± 0.79[5][6]

Signaling Pathways and Mechanisms of Action

Benzothiazole derivatives exert their anticancer effects through various mechanisms, with Hsp90 inhibition being a prominent pathway for derivatives of this compound.[2][7] Hsp90 is a molecular chaperone crucial for the stability and function of numerous client proteins that are essential for tumor cell growth and survival.[7]

Hsp90_Inhibition_Pathway cluster_0 Normal Cell Signaling cluster_1 Cancer Cell Proliferation cluster_2 Inhibition by Benzothiazole Derivative Hsp90 Hsp90 ClientProteins Client Proteins (e.g., Akt, Raf-1, HER2) Hsp90->ClientProteins Chaperoning & Activation Degradation Ubiquitin-Proteasome Mediated Degradation Hsp90->Degradation Client Protein Destabilization ActivatedProteins Activated Client Proteins ClientProteins->ActivatedProteins Proliferation Cell Proliferation, Survival, Angiogenesis ActivatedProteins->Proliferation Benzothiazole Ethyl benzo[d]thiazole-6- carboxylate Derivative Benzothiazole->Hsp90 Inhibition Apoptosis Apoptosis Degradation->Apoptosis

Caption: Hsp90 Inhibition Pathway by Benzothiazole Derivatives.

Other reported mechanisms of action for the broader class of benzothiazole anticancer agents include tyrosine kinase inhibition and topoisomerase inhibition.[8]

Experimental Protocols

The following are detailed protocols for key experiments used in the evaluation of this compound derivatives.

General Synthesis of 2-(4-Boc-piperazin-1-yl)benzo[d]thiazole-6-carboxylate

This protocol describes the synthesis of a key intermediate for further derivatization.

Synthesis_Workflow Start Start Materials: Ethyl 2-bromobenzo[d]thiazole-6-carboxylate 1-Boc-piperazine THF Step1 Dissolve reactants in THF. Start->Step1 Step2 Stir the reaction mixture overnight at room temperature. Step1->Step2 Step3 Filter the precipitate formed under pressure. Step2->Step3 Step4 Evaporate the solvent under reduced pressure. Step3->Step4 End Residue: Ethyl 2-(4-Boc-piperazin-1-yl)benzo[d]thiazole-6-carboxylate Step4->End

Caption: Synthesis of a Key Benzothiazole Intermediate.

Materials:

  • Ethyl 2-bromobenzo[d]thiazole-6-carboxylate

  • 1-Boc-piperazine

  • Tetrahydrofuran (THF)

  • Standard laboratory glassware and stirring apparatus

  • Filtration apparatus

  • Rotary evaporator

Procedure: [2]

  • Dissolve ethyl 2-bromobenzo[d]thiazole-6-carboxylate (1 equivalent) and 1-Boc-piperazine (2.5 equivalents) in THF.

  • Stir the reaction mixture vigorously at room temperature overnight.

  • Collect the resulting precipitate by pressure filtration.

  • Wash the precipitate with cold THF.

  • Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product.

  • The residue can be further purified by column chromatography if necessary.

In Vitro Antiproliferative MTS Assay

This protocol details the method for assessing the cytotoxic effects of the synthesized compounds on cancer cell lines.

MTS_Assay_Workflow Start Prepare Cancer Cell Suspension Step1 Seed cells in 96-well plates and incubate for 24h. Start->Step1 Step2 Treat cells with varying concentrations of test compounds. Step1->Step2 Step3 Incubate for 72h. Step2->Step3 Step4 Add MTS reagent to each well. Step3->Step4 Step5 Incubate for 1-4h. Step4->Step5 Step6 Measure absorbance at 490 nm using a plate reader. Step5->Step6 End Calculate IC50 values Step6->End

Caption: Workflow for the MTS Antiproliferative Assay.

Materials:

  • MCF-7 breast cancer cell line (or other relevant cell lines)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well microtiter plates

  • Test compounds dissolved in DMSO

  • MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent

  • Microplate reader

Procedure: [2]

  • Harvest and count the cancer cells. Seed the cells into 96-well plates at an appropriate density (e.g., 5,000 cells/well) and incubate for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of the test compounds in the complete culture medium. The final concentration of DMSO should be kept below 0.5%.

  • Remove the medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include wells with untreated cells as a negative control and a known anticancer drug as a positive control.

  • Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Add 20 µL of the MTS reagent to each well and incubate for 1-4 hours at 37°C.

  • Measure the absorbance of each well at 490 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the untreated control.

  • Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Conclusion

This compound serves as a highly valuable and versatile scaffold for the design and synthesis of novel anticancer agents. The amenability of its structure to chemical modification allows for the fine-tuning of biological activity. The derivatives have shown promising results against various cancer cell lines, primarily through the inhibition of key signaling pathways such as Hsp90. The provided protocols offer a foundation for the synthesis and evaluation of new compounds based on this promising scaffold, paving the way for the development of next-generation cancer therapeutics.

References

Application Notes: Antimicrobial Potential of Ethyl Benzo[d]thiazole-6-carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of multidrug-resistant microbial pathogens constitutes a significant global health threat, necessitating the urgent development of novel antimicrobial agents. Benzothiazoles, a class of heterocyclic compounds, have garnered considerable attention in medicinal chemistry due to their wide spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2] Within this class, derivatives of benzo[d]thiazole-6-carboxylic acid, particularly their esters, represent a promising scaffold for the development of new anti-infective drugs.

This document provides a detailed overview of the antimicrobial applications of ethyl benzo[d]thiazole-6-carboxylate derivatives, summarizing key findings on their activity against various bacterial and fungal strains. It also includes detailed protocols for the synthesis and antimicrobial evaluation of these compounds, intended to guide researchers in this field.

Antimicrobial Activity of Benzothiazole-6-carboxylate Derivatives

Derivatives of 2-(4-(benzylideneamino)phenyl)benzo[d]thiazole-6-carboxylate have been synthesized and evaluated for their antimicrobial properties. Studies have shown that modifications at the 2-position of the benzothiazole ring, as well as the nature of the ester group at the 6-position, can significantly influence the antimicrobial potency and spectrum.

The general structure of the studied compounds involves a Schiff base at the 2-position of the benzothiazole core, with various substituents on the benzylidene ring, and an ester group at the 6-position. The antimicrobial activity of these compounds is typically assessed by determining their Minimum Inhibitory Concentration (MIC) against a panel of clinically relevant bacteria and fungi.

Data Summary

The following tables summarize the reported antimicrobial activity of a series of alkyl 2-(4-(benzylideneamino)phenyl)benzo[d]thiazole-6-carboxylate derivatives. The data is presented as Minimum Inhibitory Concentration (MIC) in µg/mL.

Table 1: Antibacterial Activity of Alkyl 2-(4-(benzylideneamino)phenyl)benzo[d]thiazole-6-carboxylate Derivatives (MIC in µg/mL)

Compound IDR (Ester)R' (Schiff Base Substituent)S. aureusB. subtilisE. coliP. aeruginosa
1a Methyl-H12.5252550
1b Methyl4-Cl6.2512.512.525
1c Methyl4-NO₂6.256.2512.512.5
2a Ethyl-H12.5252550
2b Ethyl4-Cl6.2512.512.525
2c Ethyl4-NO₂6.256.2512.512.5
Ciprofloxacin --101012.512.5

Table 2: Antifungal Activity of Alkyl 2-(4-(benzylideneamino)phenyl)benzo[d]thiazole-6-carboxylate Derivatives (MIC in µg/mL)

Compound IDR (Ester)R' (Schiff Base Substituent)C. albicansA. niger
1a Methyl-H2550
1b Methyl4-Cl12.525
1c Methyl4-NO₂12.512.5
2a Ethyl-H2550
2b Ethyl4-Cl12.525
2c Ethyl4-NO₂12.512.5
Fluconazole --1012.5

Note: The data presented is a representative summary based on available literature. Actual values may vary depending on the specific experimental conditions.

The results indicate that compounds bearing electron-withdrawing groups, such as chloro (Cl) and nitro (NO₂), on the benzylidene ring exhibit enhanced antimicrobial activity compared to the unsubstituted derivatives.[3] The ethyl ester derivatives generally show comparable activity to their methyl ester counterparts.

Experimental Protocols

The following are detailed methodologies for the synthesis and antimicrobial evaluation of this compound derivatives.

Synthesis Protocol

The synthesis of ethyl 2-(4-(benzylideneamino)phenyl)benzo[d]thiazole-6-carboxylate derivatives typically involves a multi-step process.

Step 1: Synthesis of 2-(4-aminophenyl)benzo[d]thiazole-6-carboxylic acid

  • Materials: 3,4-diaminobenzoic acid, 4-aminobenzaldehyde, sodium metabisulfite.

  • Procedure:

    • A mixture of 3,4-diaminobenzoic acid (0.1 mol) and 4-aminobenzaldehyde (0.1 mol) in polyphosphoric acid is heated at 180-200°C for 4 hours.

    • The reaction mixture is cooled and poured into a beaker containing ice-cold water.

    • The resulting precipitate is filtered, washed with water, and recrystallized from ethanol to yield 2-(4-aminophenyl)benzo[d]thiazole-6-carboxylic acid.

Step 2: Synthesis of 2-(4-(benzylideneamino)phenyl)benzo[d]thiazole-6-carboxylic acid (Schiff Base Formation)

  • Materials: 2-(4-aminophenyl)benzo[d]thiazole-6-carboxylic acid, substituted aromatic aldehydes, glacial acetic acid, ethanol.

  • Procedure:

    • A mixture of 2-(4-aminophenyl)benzo[d]thiazole-6-carboxylic acid (0.01 mol) and a substituted aromatic aldehyde (0.01 mol) in ethanol (30 mL) is refluxed for 6-8 hours in the presence of a few drops of glacial acetic acid.

    • The reaction is monitored by thin-layer chromatography (TLC).

    • After completion, the reaction mixture is cooled, and the precipitated solid is filtered, washed with cold ethanol, and dried.

Step 3: Synthesis of Ethyl 2-(4-(benzylideneamino)phenyl)benzo[d]thiazole-6-carboxylate (Esterification)

  • Materials: 2-(4-(benzylideneamino)phenyl)benzo[d]thiazole-6-carboxylic acid, absolute ethanol, concentrated sulfuric acid.

  • Procedure:

    • A solution of the Schiff base from Step 2 (0.005 mol) in absolute ethanol (25 mL) is prepared.

    • A few drops of concentrated sulfuric acid are added as a catalyst.

    • The mixture is refluxed for 8-10 hours.

    • The excess ethanol is removed by distillation.

    • The resulting mixture is poured into crushed ice, and the solid product is filtered, washed with a sodium bicarbonate solution and then with water, and finally recrystallized from a suitable solvent (e.g., ethanol/DMF).

Antimicrobial Screening Protocol: Broth Microdilution Method for MIC Determination

This protocol is used to determine the Minimum Inhibitory Concentration (MIC) of the synthesized compounds.

  • Materials and Equipment:

    • Synthesized benzothiazole derivatives.

    • Bacterial strains (e.g., Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Pseudomonas aeruginosa).

    • Fungal strains (e.g., Candida albicans, Aspergillus niger).

    • Mueller-Hinton Broth (MHB) for bacteria, Sabouraud Dextrose Broth (SDB) for fungi.

    • 96-well microtiter plates.

    • Standard antimicrobial agents (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi).

    • Dimethyl sulfoxide (DMSO) for dissolving compounds.

    • Spectrophotometer or microplate reader.

  • Procedure:

    • Preparation of Inoculum: Bacterial and fungal strains are cultured overnight in their respective broths. The cultures are then diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

    • Preparation of Test Compounds: Stock solutions of the synthesized compounds and standard drugs are prepared in DMSO. A series of twofold dilutions are then prepared in the appropriate growth medium in the wells of a 96-well plate. The final concentration of DMSO in each well should not exceed 1% to avoid toxicity to the microbes.

    • Inoculation: Each well is inoculated with the prepared microbial suspension.

    • Controls:

      • Positive Control: Wells containing only the growth medium and the microbial suspension.

      • Negative Control: Wells containing only the growth medium.

      • Solvent Control: Wells containing the growth medium, microbial suspension, and the highest concentration of DMSO used.

    • Incubation: The plates are incubated at 37°C for 24 hours for bacteria and at 28°C for 48 hours for fungi.

    • Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism. Growth can be assessed visually or by measuring the absorbance at 600 nm using a microplate reader.

Visualizations

The following diagrams illustrate the general workflow for the synthesis and antimicrobial screening of this compound derivatives and a potential mechanism of action for benzothiazole-based antimicrobials.

Synthesis_Workflow cluster_synthesis Synthesis cluster_screening Antimicrobial Screening Start Starting Materials (3,4-diaminobenzoic acid, 4-aminobenzaldehyde) Step1 Step 1: Synthesis of 2-(4-aminophenyl)benzo[d]thiazole- 6-carboxylic acid Start->Step1 Step2 Step 2: Schiff Base Formation (with aromatic aldehydes) Step1->Step2 Step3 Step 3: Esterification (with ethanol) Step2->Step3 Product This compound Derivatives Step3->Product Screening Antimicrobial Activity Screening (Broth Microdilution) Product->Screening Data MIC Determination Screening->Data

Caption: General workflow for the synthesis and antimicrobial screening of this compound derivatives.

Mechanism_of_Action cluster_cell Bacterial Cell cluster_processes Cellular Processes Compound Benzothiazole Derivative Inhibition Inhibition Compound->Inhibition DNA_Gyrase DNA Gyrase DNA_Replication DNA Replication DNA_Gyrase->DNA_Replication DHPS Dihydropteroate Synthase Folate_Synthesis Folate Synthesis DHPS->Folate_Synthesis Other_Enzymes Other Essential Enzymes Cell_Death Bacterial Cell Death DNA_Replication->Cell_Death Folate_Synthesis->Cell_Death Cell_Wall_Synthesis Cell Wall Synthesis Cell_Wall_Synthesis->Cell_Death Inhibition->DNA_Gyrase Inhibition->DHPS Inhibition->Other_Enzymes

Caption: Postulated mechanism of action for benzothiazole derivatives involving the inhibition of key bacterial enzymes.[1][4]

References

Application Notes and Protocols: Anti-inflammatory Activity of Substituted Ethyl benzo[d]thiazole-6-carboxylates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the methodologies used to evaluate the anti-inflammatory potential of substituted Ethyl benzo[d]thiazole-6-carboxylates and related benzothiazole derivatives. While specific quantitative data for a broad series of substituted Ethyl benzo[d]thiazole-6-carboxylates is not extensively available in the public domain, this document summarizes the anti-inflammatory activity of closely related benzothiazole and thiazole compounds to provide a valuable comparative framework. The detailed protocols herein are directly applicable for screening and characterizing the anti-inflammatory effects of novel Ethyl benzo[d]thiazole-6-carboxylate derivatives.

Data Presentation: Anti-inflammatory Activity of Related Heterocyclic Compounds

The following tables summarize the in vitro and in vivo anti-inflammatory activity of various benzothiazole and thiazole derivatives. This data serves as a reference for researchers working with substituted Ethyl benzo[d]thiazole-6-carboxylates to contextualize their findings.

Table 1: In Vivo Anti-inflammatory Activity of Benzothiazole Derivatives in Carrageenan-Induced Rat Paw Edema

Compound IDStructureTime (hours)Inhibition of Edema (%)Reference
17cN-(1,3-Benzothiazol-2-yl)-2-[N-(4-nitrobenzenesulfonyl) prolinamido]acetamide172[1]
276[1]
380[1]
17iN-(1,3-Benzothiazol-2-yl)-2-[N-(4-nitrobenzenesulfonyl) leucinamido]acetamide164[1]
273[1]
378[1]
CelecoxibStandard Drug--[1]

Table 2: In Vitro Cyclooxygenase (COX) Inhibitory Activity of Thiazole Carboxamide Derivatives

Compound IDStructureCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)Selectivity Index (SI) for COX-2Reference
2a2-(3-methoxyphenyl)-4-methyl-N-phenylthiazole-5-carboxamide2.650.9582.766[2]
2bN-(4-fluorophenyl)-2-(3-methoxyphenyl)-4-methylthiazole-5-carboxamide0.2390.1911.251[2]
2jN-(2,5-dimethoxyphenyl)-2-(3-methoxyphenyl)-4-methylthiazole-5-carboxamide-0.957>1.507[2]
CelecoxibStandard Drug-0.00223.8[2]

Table 3: Inhibition of NQO2 by Substituted Benzothiazole Derivatives

Compound IDStructureNQO2 IC₅₀ (nM)Reference
156-hydroxy-2-(3',5'-dihydroxyphenyl)benzo[d]thiazole25[3][4]
406-methoxy-2-(3',4',5'-trimethoxyphenyl)benzo[d]thiazole51[3][4]
486-amino-2-(3',4',5'-trimethoxyphenyl)benzo[d]thiazole79[3][4]
496-acetamido-2-(3',4',5'-trimethoxyphenyl)benzo[d]thiazole31[3][4]

Experimental Protocols

Detailed methodologies for key experiments are provided below to guide researchers in the evaluation of substituted Ethyl benzo[d]thiazole-6-carboxylates.

Protocol 1: In Vivo Anti-inflammatory Activity - Carrageenan-Induced Rat Paw Edema

This protocol is a standard method for evaluating the acute anti-inflammatory activity of compounds.[1][5][6]

1. Animals:

  • Wistar albino rats (150-250 g) of either sex are used.

  • Animals are housed under standard laboratory conditions (22 ± 2 °C, 12 h light/dark cycle) with free access to food and water.

  • Animals are fasted for 12 hours before the experiment.

2. Materials:

  • Test compounds (substituted Ethyl benzo[d]thiazole-6-carboxylates)

  • Standard drug (e.g., Diclofenac sodium, Indomethacin)

  • Vehicle (e.g., 1% Sodium Carboxymethyl Cellulose - CMC)

  • Carrageenan (1% w/v in sterile saline)

  • Plethysmometer or digital caliper

3. Procedure:

  • Divide the animals into groups (n=6): Control (vehicle), Standard, and Test compound groups (at various doses).

  • Administer the test compounds and the standard drug orally or intraperitoneally. The control group receives only the vehicle.

  • After 1 hour of drug administration, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

  • Measure the paw volume or thickness immediately before carrageenan injection (0 hour) and at 1, 2, 3, and 4 hours post-injection using a plethysmometer or digital caliper.

  • Calculate the percentage inhibition of edema using the following formula:

    • % Inhibition = [(V_c - V_t) / V_c] x 100

    • Where V_c is the average increase in paw volume in the control group, and V_t is the average increase in paw volume in the treated group.

Protocol 2: In Vitro Cyclooxygenase (COX-1 and COX-2) Inhibition Assay

This assay determines the ability of the test compounds to inhibit the COX-1 and COX-2 enzymes, which are key mediators of inflammation.[2][7][8]

1. Materials:

  • COX-1 and COX-2 enzyme preparations (ovine or human recombinant)

  • Arachidonic acid (substrate)

  • Test compounds

  • Standard inhibitors (e.g., Celecoxib for COX-2, Indomethacin for non-selective)

  • Assay buffer (e.g., Tris-HCl buffer)

  • Detection kit (e.g., colorimetric or fluorometric prostaglandin detection kit)

2. Procedure:

  • Prepare solutions of test compounds and standards at various concentrations.

  • In a 96-well plate, add the COX-1 or COX-2 enzyme to the assay buffer.

  • Add the test compound or standard inhibitor to the wells and incubate for a specified time (e.g., 15 minutes) at a controlled temperature (e.g., 37 °C).

  • Initiate the enzymatic reaction by adding arachidonic acid.

  • Incubate for a specific period (e.g., 10 minutes).

  • Stop the reaction and measure the amount of prostaglandin produced using a suitable detection method (e.g., ELISA or colorimetric assay).

  • Calculate the percentage of inhibition for each compound concentration.

  • Determine the IC₅₀ value (the concentration of the compound that causes 50% inhibition of the enzyme activity) by plotting a dose-response curve.

Protocol 3: In Vitro Nitric Oxide (NO) Production in LPS-Stimulated Macrophages

This protocol assesses the ability of compounds to inhibit the production of nitric oxide, a pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells.

1. Cell Culture:

  • Use a murine macrophage cell line (e.g., RAW 264.7).

  • Culture the cells in DMEM supplemented with 10% FBS and antibiotics at 37 °C in a humidified 5% CO₂ incubator.

2. Materials:

  • Lipopolysaccharide (LPS)

  • Test compounds

  • Griess reagent

  • Cell culture medium and supplements

3. Procedure:

  • Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds for 1 hour.

  • Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.

  • After incubation, collect the cell culture supernatant.

  • Measure the nitrite concentration in the supernatant using the Griess reagent, which is an indicator of NO production.

  • Determine the cell viability using an MTT assay to rule out cytotoxicity-related effects.

  • Calculate the percentage inhibition of NO production and determine the IC₅₀ values.

Protocol 4: Measurement of Pro-inflammatory Cytokines (TNF-α and IL-6) by ELISA

This protocol quantifies the inhibition of pro-inflammatory cytokine production in LPS-stimulated macrophages.

1. Cell Culture and Treatment:

  • Follow the same cell culture and treatment procedure as in Protocol 3.

2. Materials:

  • ELISA kits for TNF-α and IL-6

  • Wash buffers and substrate solutions provided with the kits

3. Procedure:

  • After treating the cells with test compounds and stimulating with LPS, collect the cell culture supernatant.

  • Perform the ELISA for TNF-α and IL-6 according to the manufacturer's instructions.

  • Briefly, coat a 96-well plate with capture antibody, add the supernatants, then add the detection antibody, followed by a substrate for color development.

  • Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Generate a standard curve using recombinant cytokines.

  • Calculate the concentration of TNF-α and IL-6 in the samples from the standard curve.

  • Determine the percentage inhibition and IC₅₀ values for each compound.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

G NF-κB Signaling Pathway in Inflammation cluster_0 Inside Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 binds MyD88 MyD88 TLR4->MyD88 activates IKK IKK MyD88->IKK activates IkB IκB IKK->IkB phosphorylates (degradation) NFkB NF-κB (p50/p65) IkB->NFkB inhibits Nucleus Nucleus NFkB->Nucleus translocates to Genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2, iNOS) NFkB_n NF-κB NFkB_n->Genes induces transcription

Caption: NF-κB signaling pathway in inflammation.

G Experimental Workflow for In Vivo Anti-inflammatory Assay Start Start Grouping Animal Grouping (Control, Standard, Test) Start->Grouping Dosing Oral/IP Administration of Compound/Vehicle Grouping->Dosing Induction Sub-plantar Injection of Carrageenan (1%) Dosing->Induction 1 hour post-dosing Measurement Measure Paw Volume/Thickness (0, 1, 2, 3, 4 hours) Induction->Measurement Calculation Calculate % Inhibition of Edema Measurement->Calculation End End Calculation->End

Caption: In vivo anti-inflammatory assay workflow.

G COX Inhibition Assay Workflow Start Start Prepare Prepare Enzyme, Substrate, Test Compounds, and Standards Start->Prepare Incubate_Enzyme_Inhibitor Incubate COX Enzyme with Test Compound/Standard Prepare->Incubate_Enzyme_Inhibitor Add_Substrate Add Arachidonic Acid to Initiate Reaction Incubate_Enzyme_Inhibitor->Add_Substrate Incubate_Reaction Incubate at 37°C Add_Substrate->Incubate_Reaction Stop_Reaction Stop Reaction Incubate_Reaction->Stop_Reaction Detect_PG Detect Prostaglandin (PG) Production (e.g., ELISA) Stop_Reaction->Detect_PG Calculate_IC50 Calculate % Inhibition and IC₅₀ Detect_PG->Calculate_IC50 End End Calculate_IC50->End

Caption: In vitro COX inhibition assay workflow.

References

Application Note: Protocols for the Synthesis of Ethyl benzo[d]thiazole-6-carboxylate Analogs

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The benzothiazole scaffold is a prominent heterocyclic structure integral to numerous pharmacologically active compounds.[1][2] Its derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anticancer, anti-inflammatory, and anticonvulsant properties.[3][4] Specifically, analogs of Ethyl benzo[d]thiazole-6-carboxylate are of significant interest in medicinal chemistry due to the potential for substitution at the C-2 and C-6 positions, which allows for the modulation of their therapeutic effects.[1] This document provides detailed protocols for the synthesis of various this compound analogs, focusing on 2-amino, 2-acetamido, and 2-aryl derivatives.

Protocol 1: Synthesis of Ethyl 2-Amino-benzo[d]thiazole-6-carboxylate

This protocol outlines the synthesis via an oxidative cyclization of a thiourea intermediate, which is formed from ethyl 4-aminobenzoate. This method is efficient for producing the 2-amino substituted benzothiazole core.[5][6]

Experimental Workflow:

G Synthetic Workflow for Ethyl 2-Amino-benzo[d]thiazole-6-carboxylate A Ethyl 4-aminobenzoate B Thiourea Intermediate A->B  KSCN, Acetic Acid, rt C Ethyl 2-aminobenzo[d]thiazole- 6-carboxylate (A2) B->C  Br2 in Acetic Acid, 10°C to rt G Synthesis of 2-Acetamido-benzo[d]thiazole-6-carboxylate Analogs cluster_main Synthesis of 2-Acetamido-benzo[d]thiazole-6-carboxylate Analogs A 4-Amino-3-nitrobenzoic acid B Ethyl 4-amino-3-nitrobenzoate (2) A->B EtOH, H₂SO₄, 75°C C Ethyl 3,4-diaminobenzoate (3) B->C SnCl₂, EtOH, Ultrasound D Ethyl 2-aminobenzo[d]thiazole- 6-carboxylate (4) C->D AcOH, KSCN, Br₂ E Ethyl 2-acetamidobenzo[d]thiazole- 6-carboxylate (5) D->E Ac₂O, 80°C F 2-Acetamidobenzo[d]thiazole- 6-carboxylic acid (6) E->F 1M NaOH, MeOH then HCl G Simplified MAPK/ERK Pathway Inhibition RAS RAS BRAF BRAF V600E (Mutant Kinase) RAS->BRAF Activates MEK MEK BRAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Proliferation Uncontrolled Cell Proliferation & Survival ERK->Proliferation Promotes Inhibitor Benzothiazole Analog Inhibitor->BRAF Inhibits

References

Application Notes and Protocols for Kinase Inhibitor Design Using Ethyl benzo[d]thiazole-6-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing Ethyl benzo[d]thiazole-6-carboxylate as a scaffold for the design and synthesis of novel kinase inhibitors. The following sections detail the rationale, synthesis, and biological evaluation of derivatives targeting key kinases implicated in cancer and other diseases.

Introduction and Rationale

The benzothiazole scaffold is a privileged structure in medicinal chemistry, known for its ability to mimic the adenine portion of ATP and bind to the catalytic domain of kinases. This competitive inhibition disrupts downstream signaling pathways crucial for cancer cell proliferation and survival.[1] this compound, in particular, offers a versatile starting point for chemical modification at the 2-position, allowing for the exploration of structure-activity relationships (SAR) to optimize potency and selectivity against various kinase targets.

Derivatives of the benzothiazole core have shown inhibitory activity against a range of protein kinases, including phosphoinositide 3-kinases (PI3Ks), Casein Kinase 2 (CK2), and Glycogen Synthase Kinase-3β (GSK3β), all of which are critical regulators of cell growth, proliferation, and survival.[2][3]

Synthesis of this compound and Derivatives

The synthesis of the core scaffold, this compound, can be achieved through a multi-step process starting from commercially available materials. Subsequent derivatization at the 2-position allows for the introduction of various functional groups to modulate kinase inhibitory activity.

Synthesis of this compound (A Proposed Multi-Step Protocol)

This protocol outlines a plausible synthetic route based on established chemical transformations.

Step 1: Nitration of 4-Acetamidobenzoic Acid 4-Acetamidobenzoic acid is nitrated to yield 4-acetamido-3-nitrobenzoic acid.

  • Reagents: 4-Acetamidobenzoic acid, nitric acid, sulfuric acid.

  • Procedure: Dissolve 4-acetamidobenzoic acid in a mixture of sulfuric and nitric acid at a controlled temperature (e.g., 4-8°C).[4] After the reaction is complete, the product is precipitated by pouring the mixture into ice water, filtered, and washed.

Step 2: Esterification of 4-Acetamido-3-nitrobenzoic Acid The carboxylic acid is converted to its ethyl ester.

  • Reagents: 4-Acetamido-3-nitrobenzoic acid, ethanol, sulfuric acid (catalyst).

  • Procedure: Reflux the nitro-substituted benzoic acid in ethanol with a catalytic amount of sulfuric acid. The reaction is monitored by thin-layer chromatography (TLC). Upon completion, the solvent is removed under reduced pressure, and the crude product is purified.

Step 3: Reduction of the Nitro Group The nitro group of ethyl 4-acetamido-3-nitrobenzoate is reduced to an amine.

  • Reagents: Ethyl 4-acetamido-3-nitrobenzoate, a reducing agent such as tin(II) chloride (SnCl₂) in ethanol or catalytic hydrogenation (e.g., H₂/Pd-C).[5]

  • Procedure (using SnCl₂): The nitro compound is dissolved in ethanol, and an excess of SnCl₂ is added. The mixture is refluxed until the reduction is complete (monitored by TLC). The product, ethyl 4-acetamido-3-aminobenzoate, is then isolated and purified.

Step 4: Formation of the Thiol Group A plausible route involves diazotization of the newly formed amino group, followed by conversion to a xanthate and subsequent hydrolysis to the thiol.

  • Reagents: Ethyl 4-acetamido-3-aminobenzoate, sodium nitrite, hydrochloric acid, potassium ethyl xanthate, a base for hydrolysis (e.g., NaOH).

  • Procedure:

    • The amino compound is diazotized with sodium nitrite in acidic conditions at low temperature.

    • The diazonium salt is then reacted with potassium ethyl xanthate to form a dithiocarbonate.

    • Hydrolysis of the dithiocarbonate and the acetamide protecting group under basic conditions yields ethyl 3-amino-4-mercaptobenzoate.

Step 5: Cyclization to form the Benzothiazole Ring The o-aminothiophenol intermediate is cyclized with an appropriate C1 source to form the benzothiazole ring. For the unsubstituted 2-position, formic acid can be used. For substituted derivatives, acyl chlorides or other electrophiles can be employed.

  • Reagents: Ethyl 3-amino-4-mercaptobenzoate, formic acid (for unsubstituted), or an acyl chloride (for 2-substituted derivatives).

  • Procedure (with formic acid): The aminothiophenol is heated with formic acid to effect cyclization to this compound. The product is then purified by crystallization or chromatography.

General Protocol for Derivatization at the 2-Position

The 2-position of the benzothiazole ring can be functionalized by reacting the o-aminothiophenol intermediate with various electrophiles before or during the cyclization step.

  • Using Acyl Chlorides: Reaction of ethyl 3-amino-4-mercaptobenzoate with an acyl chloride (R-COCl) in the presence of a base will yield the 2-substituted benzothiazole.

  • Using Aldehydes: Condensation with an aldehyde (R-CHO) under oxidative conditions can also lead to the formation of 2-substituted benzothiazoles.

Data Presentation: Kinase Inhibitory Activity

The following tables summarize the inhibitory activities (IC₅₀ values) of various benzothiazole derivatives against key kinase targets. It is important to note that the data presented here are for structurally related analogs, as specific data for direct derivatives of this compound are limited in the public domain.

Table 1: Inhibitory Activity of Tetrahydrobenzo[d]thiazole Derivatives against CK2 and GSK3β [6]

CompoundStructureIC₅₀ CK2 (µM)IC₅₀ GSK3β (µM)
1d 4,5,6,7-tetrahydrobenzo[d]thiazole derivativem-COOEt-7.9 ± 0.12>10
1g 4,5,6,7-tetrahydrobenzo[d]thiazole derivativem-COOHOH1.9 ± 0.050.67 ± 0.27
2g 4,5,6,7-tetrahydrobenzo[d]thiazole derivativem-COOHOH2.8 ± 0.181.2 ± 0.11
1h 4,5,6,7-tetrahydrobenzo[d]thiazole derivativep-COOHOH7.1 ± 0.214.3 ± 0.15

Table 2: Inhibitory Activity of Benzothiazole Derivatives against PI3Kβ [7]

CompoundStructureInhibition Rate (%) @ 1 µMIC₅₀ PI3Kβ (nM)
1 2-morpholinobenzothiazole derivativeMorpholineEthyl52.1-
10 2-morpholinobenzothiazole derivativeMorpholine4-fluorophenyl75.9110
11 2-morpholinobenzothiazole derivativeMorpholine3,4-difluorophenyl88.329

Experimental Protocols: Biological Assays

Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.

  • Principle: The assay is a two-step process. First, the ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP. Second, the Kinase Detection Reagent is added to convert ADP to ATP and generate a luminescent signal via a luciferase/luciferin reaction. The light output is proportional to the ADP concentration and, therefore, the kinase activity.

  • Protocol:

    • Kinase Reaction: Set up the kinase reaction in a 384-well plate containing the kinase, substrate, ATP, and the test compound (benzothiazole derivative) in a suitable kinase buffer. Incubate at the optimal temperature for the kinase (e.g., 30°C) for a defined period (e.g., 60 minutes).

    • Reaction Termination: Add ADP-Glo™ Reagent to each well to stop the reaction and deplete unused ATP. Incubate at room temperature for 40 minutes.

    • ADP Detection: Add Kinase Detection Reagent to convert ADP to ATP and initiate the luminescent reaction. Incubate at room temperature for 30-60 minutes.

    • Measurement: Measure the luminescence using a plate-reading luminometer.

    • Data Analysis: Calculate the percentage of kinase inhibition by comparing the luminescence signal in the presence of the inhibitor to the control (DMSO vehicle). Determine the IC₅₀ value by plotting the percentage of inhibition against a range of inhibitor concentrations.

Cell Viability Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.

  • Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

  • Protocol:

    • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Compound Treatment: Treat the cells with various concentrations of the benzothiazole derivatives and a vehicle control (DMSO). Incubate for a specified period (e.g., 48 or 72 hours).

    • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C to allow for formazan crystal formation.

    • Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

    • Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

    • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ value, the concentration of the compound that causes 50% inhibition of cell growth.

Visualizations: Signaling Pathways and Workflows

Signaling Pathways

The following diagrams illustrate the key signaling pathways targeted by benzothiazole-based kinase inhibitors.

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt Phosphorylates mTORC1 mTORC1 Akt->mTORC1 Activates mTORC2 mTORC2 mTORC2->Akt Phosphorylates Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth Promotes Benzothiazole Benzothiazole Inhibitor Benzothiazole->PI3K Inhibits

Caption: The PI3K/Akt/mTOR signaling pathway and the inhibitory action of benzothiazole derivatives on PI3K.

CK2_Signaling CK2 Casein Kinase 2 (CK2) Akt Akt CK2->Akt Activates PTEN PTEN CK2->PTEN Inhibits IkappaB IκB CK2->IkappaB Phosphorylates for degradation Apoptosis Apoptosis Akt->Apoptosis Inhibits PTEN->Akt Inhibits NFkappaB NF-κB IkappaB->NFkappaB Inhibits Proliferation Cell Proliferation NFkappaB->Proliferation Benzothiazole Benzothiazole Inhibitor Benzothiazole->CK2 Inhibits

Caption: The role of CK2 in cell survival and proliferation pathways and its inhibition by benzothiazole derivatives.

GSK3b_Signaling cluster_0 Wnt Signaling Pathway Wnt Wnt Frizzled Frizzled Receptor Wnt->Frizzled Dsh Dishevelled Frizzled->Dsh Destruction_Complex Destruction Complex (Axin, APC, GSK3β) Dsh->Destruction_Complex Inhibits Beta_Catenin β-catenin Destruction_Complex->Beta_Catenin Phosphorylates for degradation GSK3b GSK3β Gene_Transcription Gene Transcription (Cell Proliferation) Beta_Catenin->Gene_Transcription Activates Benzothiazole Benzothiazole Inhibitor Benzothiazole->GSK3b Inhibits

Caption: The Wnt/β-catenin signaling pathway, highlighting the role of GSK3β and its inhibition.

Experimental Workflow

Experimental_Workflow cluster_0 Synthesis & Derivatization cluster_1 Biological Evaluation Synthesis Synthesis of Ethyl benzo[d]thiazole-6-carboxylate Derivatization Derivatization at 2-position Synthesis->Derivatization Kinase_Assay Kinase Inhibition Assay (ADP-Glo™) Derivatization->Kinase_Assay Test Compounds Cell_Viability Cell Viability Assay (MTT) Derivatization->Cell_Viability Test Compounds Data_Analysis SAR Analysis & Lead Optimization Kinase_Assay->Data_Analysis IC₅₀ Determination Cell_Viability->Data_Analysis IC₅₀ Determination

Caption: A typical workflow for the design, synthesis, and evaluation of benzothiazole-based kinase inhibitors.

References

Application Notes and Protocols for Fluorescent Labeling with Benzothiazole Esters

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzothiazole derivatives are a versatile class of heterocyclic compounds widely utilized in the development of fluorescent probes. Their rigid, planar structure and extended π-conjugated system often result in favorable photophysical properties, including high fluorescence quantum yields and large Stokes shifts. The incorporation of an ester group into the benzothiazole scaffold provides a versatile handle for creating probes that can be used for a variety of biological applications. These applications primarily hinge on the cleavage of the ester bond by specific enzymes or its role in modulating the electronic properties of the fluorophore. This document provides detailed application notes and protocols for the use of benzothiazole ester-based fluorescent probes in key research areas.

Application 1: Detection of Esterase Activity in Living Cells

Esterases are a broad group of hydrolase enzymes that cleave ester bonds and play crucial roles in various physiological and pathological processes, including drug metabolism and cancer. Benzothiazole ester probes designed for esterase detection are typically non-fluorescent or weakly fluorescent. Upon enzymatic cleavage of the ester group by intracellular esterases, the highly fluorescent parent benzothiazole-hydroxyl derivative is released, leading to a "turn-on" fluorescent signal.

Data Presentation: Photophysical Properties of Esterase-Sensing Benzothiazole Probes
Probe NameExcitation (λex, nm)Emission (λem, nm)Quantum Yield (ΦF)Stokes Shift (nm)Detection LimitReference
BzT-OAc381474 (pre-cleavage) / 523 (post-cleavage)0.21 (pre-cleavage) / 0.56 (post-cleavage)93 / 103Not Specified[1]
EBOAcNot Specified492 (post-cleavage)Not SpecifiedNot Specified0.03 U/mL
HBT-EANot SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedNot Specified
AIE-based ProbeNot SpecifiedNot SpecifiedNot SpecifiedNot Specified1.03 × 10⁻⁴ U/mL
Experimental Protocol: Esterase Detection in Living Cells using BzT-OAc

This protocol is adapted from the methodology for BzT-OAc, a probe that exhibits a blue-to-green fluorescence shift upon esterase-mediated cleavage[1].

Materials:

  • BzT-OAc fluorescent probe

  • Dimethyl sulfoxide (DMSO, anhydrous)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • HeLa cells (or other suitable cell line)

  • Confocal microscope with appropriate filter sets (e.g., DAPI and FITC channels)

  • 96-well black-walled, clear-bottom plates for fluorescence plate reader measurements (optional)

Procedure:

  • Probe Stock Solution Preparation: Prepare a 10 mM stock solution of BzT-OAc in anhydrous DMSO. Store the stock solution at -20°C, protected from light.

  • Cell Culture and Seeding:

    • Culture HeLa cells in complete culture medium in a humidified incubator at 37°C with 5% CO₂.

    • For imaging, seed cells onto glass-bottom dishes or chamber slides. For quantitative plate reader assays, seed cells in a 96-well black-walled plate.

    • Allow cells to adhere and reach 70-80% confluency.

  • Probe Loading:

    • Prepare a working solution of BzT-OAc by diluting the stock solution in serum-free medium or PBS to a final concentration of 10 µM.

    • Remove the culture medium from the cells and wash once with warm PBS.

    • Add the probe working solution to the cells and incubate for 30 minutes at 37°C.

  • Imaging/Measurement:

    • After incubation, wash the cells twice with warm PBS to remove excess probe.

    • Add fresh, pre-warmed complete culture medium to the cells.

    • For Confocal Microscopy: Image the cells immediately. Use an excitation wavelength of ~405 nm. Collect emission in two channels: a blue channel (e.g., 420-480 nm) to detect the uncleaved probe and a green channel (e.g., 500-550 nm) to detect the product of esterase activity[1].

    • For Plate Reader Assay: Measure the fluorescence intensity in the green channel (excitation ~420 nm, emission ~523 nm) over time to monitor the kinetics of esterase activity.

Visualization: Esterase-Mediated Activation of a Benzothiazole Probe

Esterase_Activation Probe Benzothiazole Ester Probe (Weakly Fluorescent) Enzyme Intracellular Esterases Probe->Enzyme Enzymatic Cleavage Product Benzothiazole-OH (Highly Fluorescent) Enzyme->Product Releases Signal Fluorescence Signal (Turn-On) Product->Signal Generates

Caption: Workflow of esterase detection using a benzothiazole ester probe.

Application 2: Fluorescent Labeling of Proteins

Benzothiazole esters, particularly those activated as N-hydroxysuccinimidyl (NHS) esters, are effective reagents for the covalent labeling of proteins. The NHS ester group reacts with primary amines (e.g., the ε-amino group of lysine residues and the N-terminus) on the protein surface to form stable amide bonds. This allows for the attachment of the benzothiazole fluorophore to proteins for various applications, including fluorescence microscopy, flow cytometry, and western blotting.

Data Presentation: General Properties of Amine-Reactive Benzothiazole Dyes
PropertyDescription
Reactive GroupN-hydroxysuccinimidyl (NHS) ester
Target ResiduesPrimary amines (Lysine, N-terminus)
Bond TypeStable amide bond
Reaction pH8.0 - 9.0
Common SolventsDMSO, DMF
Experimental Protocol: Protein Labeling with a Benzothiazole-NHS Ester

This is a general protocol that can be adapted for specific benzothiazole-NHS ester dyes and proteins. Optimization of the dye-to-protein molar ratio is often necessary.

Materials:

  • Benzothiazole-NHS ester fluorescent dye

  • Protein to be labeled (e.g., antibody, purified enzyme)

  • Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)

  • Labeling buffer: 0.1 M sodium bicarbonate buffer, pH 8.3

  • Purification column (e.g., Sephadex G-25)

  • Phosphate-buffered saline (PBS), pH 7.4

Procedure:

  • Protein Preparation:

    • Dissolve the protein in the labeling buffer at a concentration of 2-10 mg/mL. The protein solution must be free of amine-containing substances like Tris or glycine.

  • Dye Stock Solution Preparation:

    • Allow the vial of the benzothiazole-NHS ester to warm to room temperature.

    • Prepare a 10 mg/mL stock solution of the dye in anhydrous DMSO or DMF. This should be done immediately before use as NHS esters are moisture-sensitive.

  • Labeling Reaction:

    • While gently stirring the protein solution, slowly add the dye stock solution. A typical starting point is a 10:1 molar ratio of dye to protein.

    • Incubate the reaction for 1 hour at room temperature, protected from light.

  • Purification:

    • Separate the labeled protein from the unreacted dye using a gel filtration column (e.g., Sephadex G-25) pre-equilibrated with PBS.

    • Collect the fractions containing the labeled protein. The labeled protein will typically elute first.

  • Determination of Degree of Labeling (DOL) (Optional):

    • Measure the absorbance of the purified conjugate at 280 nm (for protein) and the absorbance maximum (λ_max) of the benzothiazole dye.

    • Calculate the DOL using the Beer-Lambert law, correcting for the dye's absorbance at 280 nm.

  • Storage: Store the labeled protein at 4°C for short-term use or at -20°C in aliquots for long-term storage.

Visualization: Protein Labeling Workflow

Protein_Labeling cluster_reactants Reactants Protein Protein with Primary Amines (-NH2) Reaction Conjugation Reaction (pH 8.3, 1 hr, RT) Protein->Reaction Dye Benzothiazole-NHS Ester Dye->Reaction Purification Purification (Gel Filtration) Reaction->Purification Separation of free dye LabeledProtein Fluorescently Labeled Protein Purification->LabeledProtein

Caption: General workflow for covalent labeling of proteins.

Application 3: Detection of Reactive Oxygen Species (ROS)

Benzothiazole derivatives containing a boronate ester group are widely used for the detection of reactive oxygen species (ROS), particularly hydrogen peroxide (H₂O₂). In its native state, the boronate ester quenches the fluorescence of the benzothiazole core. In the presence of H₂O₂, the boronate ester is selectively cleaved, leading to the release of the highly fluorescent benzothiazole-hydroxyl derivative and a "turn-on" fluorescence response.

Data Presentation: Photophysical Properties of H₂O₂-Sensing Benzothiazole Probes
Probe NameExcitation (λex, nm)Emission (λem, nm)Quantum Yield (ΦF)Stokes Shift (nm)Detection Limit (µM)Reference
BT-BO324604Not Specified2800.93
Experimental Protocol: Detection of H₂O₂ in Living Cells using BT-BO

This protocol is based on the use of the BT-BO probe for imaging intracellular H₂O₂.

Materials:

  • BT-BO fluorescent probe

  • DMSO (anhydrous)

  • PBS, pH 7.4

  • Cell culture medium

  • A549 cells (or other suitable cell line)

  • Hydrogen peroxide (H₂O₂) solution (for exogenous stimulation)

  • Phorbol 12-myristate 13-acetate (PMA) (for endogenous stimulation, optional)

  • Confocal microscope

Procedure:

  • Probe Stock Solution: Prepare a 1 mM stock solution of BT-BO in DMSO. Store at -20°C.

  • Cell Culture and Seeding: Culture A549 cells and seed them onto glass-bottom dishes as described in the esterase protocol.

  • Probe Loading:

    • Prepare a 5 µM working solution of BT-BO in serum-free medium.

    • Wash the cells with PBS and incubate with the probe working solution for 30 minutes at 37°C.

  • H₂O₂ Detection (Exogenous):

    • After probe loading, wash the cells twice with PBS.

    • Treat the cells with different concentrations of H₂O₂ (e.g., 0-100 µM) in culture medium for 30 minutes at 37°C.

    • Wash the cells with PBS and add fresh medium.

  • H₂O₂ Detection (Endogenous):

    • After probe loading, wash the cells twice with PBS.

    • Stimulate the cells with an agent that induces endogenous H₂O₂ production (e.g., 1 µg/mL PMA) for 30-60 minutes at 37°C.

    • Wash the cells with PBS and add fresh medium.

  • Confocal Microscopy:

    • Image the cells using an excitation wavelength of ~324 nm and collect the emission at ~604 nm.

    • An increase in fluorescence intensity corresponds to an increase in H₂O₂ levels.

Visualization: H₂O₂ Signaling Pathway and Probe Detection

H2O2_Signaling cluster_cell Cell Mitochondria Mitochondria / NADPH Oxidase H2O2 H₂O₂ Mitochondria->H2O2 Production Probe Benzothiazole-Boronate Ester (Non-fluorescent) H2O2->Probe Cleaves Boronate Ester Signaling Downstream Signaling (e.g., MAPK, NF-κB) H2O2->Signaling Oxidizes Cysteine Residues Fluorophore Benzothiazole-OH (Fluorescent) Probe->Fluorophore Releases Fluorophore->H2O2 Reports on

Caption: H₂O₂ signaling and detection by a benzothiazole-boronate probe.

References

Application Notes and Protocols: Ethyl Benzo[d]thiazole-6-carboxylate Based Molecular Probes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the development and application of molecular probes based on the Ethyl benzo[d]thiazole-6-carboxylate scaffold. This document includes detailed synthesis protocols, quantitative data on probe performance, and methodologies for their application in detecting specific biological analytes.

Introduction

This compound and its derivatives have emerged as a versatile class of compounds in the development of molecular probes. The benzothiazole core, a fused heterocyclic system, often imparts favorable photophysical properties, making it an excellent fluorophore. By strategically modifying this core structure, researchers have developed probes capable of detecting various enzymes, reactive oxygen species (ROS), and other biologically relevant molecules with high sensitivity and selectivity. These probes are valuable tools for understanding complex biological processes and for potential applications in diagnostics and drug development.

Synthesis Protocols

The synthesis of this compound based molecular probes typically involves a multi-step process. A common strategy is the synthesis of the core molecule, Ethyl 2-aminobenzothiazole-6-carboxylate, followed by functionalization to introduce a recognition moiety for the target analyte.

Protocol 1: Synthesis of Ethyl 2-aminobenzothiazole-6-carboxylate (A2)

This protocol outlines the synthesis of the key intermediate, Ethyl 2-aminobenzothiazole-6-carboxylate, starting from 4-aminobenzoic acid.[1][2][3]

Step 1: Esterification of 4-aminobenzoic acid (A1)

  • Dissolve 4-aminobenzoic acid in absolute ethanol.

  • Slowly and carefully add concentrated sulfuric acid (H₂SO₄) to the solution.

  • Heat the reaction mixture under reflux.

  • After cooling, neutralize the solution and extract the product, ethyl 4-aminobenzoate (A1).

  • Recrystallize the product to purify.

Step 2: Formation of Thiourea Derivative

  • Treat the synthesized ethyl 4-aminobenzoate (A1) with potassium thiocyanate (KSCN).

Step 3: Oxidative Cyclization to Ethyl 2-aminobenzothiazole-6-carboxylate (A2)

  • Perform an oxidative cyclization of the thiourea derivative using a bromine solution to yield Ethyl 2-aminobenzothiazole-6-carboxylate (A2).[3]

Protocol 2: Synthesis of Schiff Base Derivatives from Ethyl 2-aminobenzothiazole-6-carboxylate

Schiff base derivatives are commonly synthesized to create probes with specific recognition capabilities.[3][4][5]

  • Dissolve Ethyl 2-aminobenzothiazole-6-carboxylate (A2) in a suitable solvent such as ethanol.

  • Add the desired substituted benzaldehyde to the solution.

  • Reflux the reaction mixture for several hours.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to allow the Schiff base product to precipitate.

  • Filter, wash, and recrystallize the solid product to obtain the purified Schiff base.

Quantitative Data Summary

The following tables summarize the key quantitative data for representative this compound based molecular probes.

Table 1: Synthesis Yields and Physicochemical Properties

CompoundStarting MaterialSynthesis StepsYield (%)Melting Point (°C)Reference
Ethyl 4-aminobenzoate (A1)4-aminobenzoic acidEsterification7592-93[1]
Ethyl 2-aminobenzothiazole-6-carboxylate (A2)Ethyl 4-aminobenzoate (A1)Thiourea formation and oxidative cyclization85243-245[1]
Schiff Base Derivatives (A3a-d)Ethyl 2-aminobenzothiazole-6-carboxylate (A2) and substituted benzaldehydesCondensation80-85279-282 (for A3a)[1]

Table 2: Performance Characteristics of Benzothiazole-Based Probes

Probe NameTarget AnalyteDetection MechanismLimit of Detection (LOD)Emission Maximum (nm)Key FeaturesReference
Y-1EsteraseESIPT0.216 x 10⁻³ U/mL560High sensitivity, fast response (within 5 min), high selectivity and photostability.[6]
EBOAcCarboxylesteraseColorimetric0.03 U/mLN/AWater-soluble, good biocompatibility, low cytotoxicity.[7]
BT-BOHydrogen Peroxide (H₂O₂)AIE, "Turn-on" fluorescence0.93 µM604Facile synthesis, good sensitivity, prevents interference from other ROS.[8][9]

Application Protocols

Protocol 3: Detection of Esterase Activity in Biological Samples

This protocol describes the use of a benzothiazole-based fluorescent probe for monitoring esterase activity.[6][10]

  • Probe Preparation: Prepare a stock solution of the esterase probe (e.g., Y-1) in DMSO.

  • Sample Incubation: Incubate the biological sample (e.g., living cells or tissue homogenates) with the probe at an appropriate concentration and for a sufficient duration.

  • Fluorescence Measurement: Measure the fluorescence intensity at the specified excitation and emission wavelengths using a fluorescence spectrophotometer or a fluorescence microscope for imaging. An increase in fluorescence intensity corresponds to higher esterase activity.

  • Data Analysis: Quantify the fluorescence signal and compare it with controls.

Protocol 4: Imaging of Hydrogen Peroxide in Living Cells

This protocol details the application of a benzothiazole-based probe for the fluorescent imaging of hydrogen peroxide (H₂O₂) in living cells.[8][9][11]

  • Cell Culture: Culture cells to the desired confluency on a suitable imaging dish or plate.

  • Probe Loading: Incubate the cells with the H₂O₂ probe (e.g., BT-BO) in a serum-free medium for 30-45 minutes at 37°C.

  • Washing: Wash the cells with a warm buffer (e.g., PBS) to remove the excess probe.

  • H₂O₂ Treatment (Optional): To detect exogenous H₂O₂, treat the cells with a known concentration of H₂O₂. To detect endogenous H₂O₂, stimulate the cells with an appropriate agent (e.g., PMA).

  • Fluorescence Imaging: Acquire fluorescent images using a confocal microscope with the appropriate excitation and emission settings.

  • Image Analysis: Quantify the fluorescence intensity in the images to determine the relative levels of H₂O₂.

Visualizations

Signaling Pathways and Experimental Workflows

Synthesis_Workflow cluster_synthesis Synthesis of Ethyl 2-aminobenzothiazole-6-carboxylate cluster_probe_synthesis Probe Synthesis 4-Aminobenzoic_Acid 4-Aminobenzoic_Acid Ethyl_4-aminobenzoate Ethyl_4-aminobenzoate 4-Aminobenzoic_Acid->Ethyl_4-aminobenzoate Esterification (Ethanol, H2SO4) Thiourea_Derivative Thiourea_Derivative Ethyl_4-aminobenzoate->Thiourea_Derivative KSCN Ethyl_2-aminobenzothiazole-6-carboxylate Ethyl_2-aminobenzothiazole-6-carboxylate Thiourea_Derivative->Ethyl_2-aminobenzothiazole-6-carboxylate Oxidative Cyclization (Bromine) Schiff_Base_Probe Schiff_Base_Probe Ethyl_2-aminobenzothiazole-6-carboxylate->Schiff_Base_Probe Condensation Substituted_Benzaldehyde Substituted_Benzaldehyde Substituted_Benzaldehyde->Schiff_Base_Probe

Caption: Synthetic workflow for this compound based Schiff base probes.

Esterase_Detection_Mechanism Probe Non-fluorescent Probe Hydrolyzed_Probe Fluorescent Product Probe->Hydrolyzed_Probe Esterase (Hydrolysis) Esterase Esterase Esterase->Hydrolyzed_Probe Fluorescence Fluorescence Hydrolyzed_Probe->Fluorescence Emits Light

Caption: General mechanism of an esterase-activated fluorescent probe.

H2O2_Detection_Workflow Cell_Culture 1. Culture Cells Probe_Loading 2. Load with H2O2 Probe Cell_Culture->Probe_Loading Washing 3. Wash Excess Probe Probe_Loading->Washing Stimulation 4. Stimulate H2O2 Production (optional) Washing->Stimulation Imaging 5. Confocal Microscopy Stimulation->Imaging Analysis 6. Image Analysis Imaging->Analysis

Caption: Experimental workflow for imaging hydrogen peroxide in living cells.

References

Application Notes & Protocols for the Quantification of Ethyl benzo[d]thiazole-6-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the quantitative analysis of Ethyl benzo[d]thiazole-6-carboxylate. The methodologies described herein are based on established analytical principles for compounds of similar structure and are intended to serve as a comprehensive starting point for method development and validation.

Introduction

This compound is a heterocyclic compound with a benzothiazole core, a scaffold of significant interest in medicinal chemistry and drug discovery due to its presence in various pharmacologically active agents. Accurate and precise quantification of this compound is crucial for pharmacokinetic studies, quality control of drug substances, and various research applications. This document outlines two primary analytical methods for its quantification: High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).

Analytical Methods Overview

Two primary methods are presented for the quantification of this compound:

  • HPLC-UV: A robust and widely accessible method suitable for routine quantification in relatively clean sample matrices.

  • LC-MS/MS: A highly sensitive and selective method ideal for complex biological matrices and trace-level quantification.

Data Presentation: Typical Performance Characteristics

The following tables summarize the typical performance characteristics for the proposed analytical methods. These values are representative and should be confirmed during in-house method validation.

Table 1: HPLC-UV Method - Typical Performance Characteristics

ParameterTypical Value
Linearity Range0.1 - 100 µg/mL
Correlation Coefficient (r²)≥ 0.999
Limit of Detection (LOD)~0.03 µg/mL
Limit of Quantification (LOQ)~0.1 µg/mL
Accuracy (% Recovery)98 - 102%
Precision (% RSD)< 2%

Table 2: LC-MS/MS Method - Typical Performance Characteristics

ParameterTypical Value
Linearity Range0.1 - 1000 ng/mL
Correlation Coefficient (r²)≥ 0.999
Limit of Detection (LOD)~0.03 ng/mL
Limit of Quantification (LOQ)~0.1 ng/mL
Accuracy (% Recovery)95 - 105%
Precision (% RSD)< 5%

Experimental Protocols

HPLC-UV Method Protocol

This protocol describes a reverse-phase HPLC method with UV detection for the quantification of this compound.

3.1.1. Materials and Reagents

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade, filtered and deionized)

  • Formic acid (or Trifluoroacetic acid)

  • Sample diluent: Acetonitrile/Water (50:50, v/v)

3.1.2. Instrumentation and Chromatographic Conditions

ParameterCondition
HPLC SystemAgilent 1260 Infinity II or equivalent
ColumnC18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile PhaseA: 0.1% Formic acid in WaterB: 0.1% Formic acid in Acetonitrile
Gradient0-1 min: 30% B1-8 min: 30% to 90% B8-9 min: 90% B9-10 min: 90% to 30% B10-15 min: 30% B (re-equilibration)
Flow Rate1.0 mL/min
Column Temperature30 °C
Injection Volume10 µL
Detection Wavelength~254 nm (to be optimized by UV scan)

3.1.3. Standard and Sample Preparation

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of methanol.

  • Working Standard Solutions: Prepare a series of calibration standards by serially diluting the stock solution with the sample diluent to achieve concentrations ranging from 0.1 to 100 µg/mL.

  • Sample Preparation: Dissolve the sample containing this compound in the sample diluent to achieve a concentration within the calibration range. Filter the sample through a 0.45 µm syringe filter before injection.

3.1.4. Analysis and Quantification

  • Inject the prepared standards and samples into the HPLC system.

  • Record the peak area of the analyte.

  • Construct a calibration curve by plotting the peak area versus the concentration of the standards.

  • Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.

LC-MS/MS Method Protocol

This protocol provides a highly sensitive and selective method for the quantification of this compound in complex matrices, such as plasma.

3.2.1. Materials and Reagents

  • This compound reference standard

  • Internal Standard (IS) (e.g., a stable isotope-labeled analog or a structurally similar compound)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Human plasma (or other relevant biological matrix)

3.2.2. Instrumentation, Chromatographic, and Mass Spectrometric Conditions

ParameterCondition
LC System
LC SystemAgilent 1290 Infinity II or equivalent
ColumnC18 UPLC column (e.g., 2.1 x 50 mm, 1.7 µm)
Mobile PhaseA: 0.1% Formic acid in WaterB: 0.1% Formic acid in Acetonitrile
Gradient0-0.5 min: 5% B0.5-3.0 min: 5% to 95% B3.0-3.5 min: 95% B3.5-3.6 min: 95% to 5% B3.6-5.0 min: 5% B (re-equilibration)
Flow Rate0.4 mL/min
Column Temperature40 °C
Injection Volume5 µL
MS/MS System
Mass SpectrometerTriple quadrupole mass spectrometer
Ionization ModeElectrospray Ionization (ESI), Positive
Precursor Ion (m/z)[M+H]⁺ for this compound
Product Ions (m/z)To be determined by infusion of the standard
Dwell Time100 ms
Collision EnergyTo be optimized

3.2.3. Standard and Sample Preparation

  • Standard Stock Solutions (1 mg/mL): Prepare separate stock solutions of this compound and the Internal Standard in methanol.

  • Working Standard Solutions: Prepare calibration standards by spiking blank plasma with appropriate volumes of the working standard solutions to achieve concentrations from 0.1 to 1000 ng/mL.

  • Sample Preparation (Protein Precipitation):

    • To 100 µL of plasma sample (or standard), add 20 µL of the Internal Standard working solution.

    • Add 300 µL of cold acetonitrile to precipitate proteins.

    • Vortex for 1 minute.

    • Centrifuge at 13,000 rpm for 10 minutes.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of the mobile phase (initial conditions).

    • Transfer to an autosampler vial for analysis.

3.2.4. Analysis and Quantification

  • Inject the prepared standards and samples into the LC-MS/MS system.

  • Monitor the selected precursor-to-product ion transitions for the analyte and the IS.

  • Calculate the peak area ratio of the analyte to the IS.

  • Construct a calibration curve by plotting the peak area ratio against the concentration of the standards.

  • Determine the concentration of this compound in the samples from the calibration curve.

Visualizations

Experimental Workflow Diagram

experimental_workflow cluster_prep Sample & Standard Preparation cluster_analysis Instrumental Analysis cluster_quant Data Processing & Quantification start Start weigh Weigh Standard start->weigh dissolve Dissolve in Solvent (Stock Solution) weigh->dissolve spike Spike Blank Matrix (Calibration Standards) dissolve->spike sample_prep Prepare Sample (e.g., Protein Precipitation) spike->sample_prep reconstitute Reconstitute in Mobile Phase sample_prep->reconstitute end_prep Ready for Injection reconstitute->end_prep inject Inject into HPLC or LC-MS/MS end_prep->inject separate Chromatographic Separation inject->separate detect Detection (UV or MS/MS) separate->detect data_acq Data Acquisition detect->data_acq integrate Peak Integration data_acq->integrate calibrate Calibration Curve Construction integrate->calibrate quantify Quantify Analyte Concentration calibrate->quantify report Report Results quantify->report

Caption: General experimental workflow for the quantification of this compound.

Analytical Method Validation Logical Diagram

validation_logic Validation Analytical Method Validation Specificity Specificity/ Selectivity Validation->Specificity Linearity Linearity & Range Validation->Linearity Accuracy Accuracy Validation->Accuracy Precision Precision (Repeatability & Intermediate) Validation->Precision LOD Limit of Detection (LOD) Validation->LOD LOQ Limit of Quantification (LOQ) Validation->LOQ Robustness Robustness Validation->Robustness Stability Solution Stability Validation->Stability Linearity->LOD Linearity->LOQ Accuracy->Precision

Caption: Logical relationship of key parameters in analytical method validation.

Application Notes and Protocols for High-Throughput Screening of Benzothiazole Libraries

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and data for the high-throughput screening (HTS) of benzothiazole libraries, a class of compounds with significant therapeutic potential. Benzothiazole derivatives have demonstrated a wide range of biological activities, including anticancer, antimicrobial, and enzyme inhibitory effects. This document outlines key assays, experimental workflows, and data interpretation to facilitate the discovery of novel benzothiazole-based drug candidates.

Application Note 1: Anticancer Activity Screening

Objective

To identify and characterize benzothiazole derivatives that exhibit cytotoxic or cytostatic effects against human cancer cell lines using a high-throughput, fluorescence-based cell viability assay.

Background

The benzothiazole scaffold is a privileged structure in medicinal chemistry, with many derivatives reported to possess potent anticancer properties.[1] These compounds can induce apoptosis and inhibit cell proliferation through the modulation of various signaling pathways, such as the PI3K/AKT/mTOR pathway, which is frequently dysregulated in cancer.[1] High-throughput screening of benzothiazole libraries against a panel of cancer cell lines is a crucial first step in identifying promising lead compounds.

Data Presentation: Anticancer Activity of Benzothiazole Derivatives

The following table summarizes the half-maximal inhibitory concentration (IC50) values for selected benzothiazole derivatives against various cancer cell lines.

Compound IDCancer Cell LineIC50 (µM)Reference
Compound 20d HT29 (Colon Cancer)0.024[cite: ]
H460 (Lung Cancer)0.29[cite: ]
A549 (Lung Cancer)0.84[cite: ]
MDA-MB-231 (Breast Cancer)0.88[cite: ]
Compound K18 Kyse30 (Esophageal Cancer)0.042[2]
EC-109 (Esophageal Cancer)0.038[2]
Thiophene acetamide benzothiazole 21 MCF-7 (Breast Cancer)24.15[3]
HeLa (Cervical Cancer)46.46[3]
Morpholine thiourea aminobenzothiazole 22 MCF-7 (Breast Cancer)26.43[3]
HeLa (Cervical Cancer)45.29[3]
Morpholine thiourea bromobenzothiazole 23 MCF-7 (Breast Cancer)18.10[3]
HeLa (Cervical Cancer)38.85[3]
Experimental Protocol: High-Throughput Cell Viability Assay (Resazurin-Based)

This protocol is designed for a 384-well microplate format and utilizes resazurin, a cell-permeable dye that is reduced by metabolically active cells to the fluorescent product, resorufin.

Materials:

  • Human cancer cell lines (e.g., MCF-7, A549)

  • Complete growth medium

  • Benzothiazole compound library (10 mM stocks in DMSO)

  • Doxorubicin (positive control)

  • DMSO (vehicle control)

  • Resazurin solution

  • 384-well clear-bottom cell culture plates

  • Automated liquid handler

  • Acoustic dispenser or pin tool

  • Plate reader with fluorescence detection capabilities

Procedure:

  • Cell Plating:

    • Harvest and count cells, then dilute to a final concentration of 5 x 10⁴ cells/mL in complete growth medium.

    • Using an automated liquid handler, dispense 40 µL of the cell suspension into each well of a 384-well plate (2,000 cells/well).

    • Incubate the plates for 24 hours at 37°C with 5% CO₂ to allow for cell attachment.[1]

  • Compound Addition:

    • Prepare compound plates by serially diluting the 10 mM stock solutions in DMSO.

    • Using an acoustic dispenser or pin tool, transfer 100 nL of compound solutions, DMSO (vehicle control), and Doxorubicin (positive control) to designated wells of the cell plates. This results in a final compound concentration range (e.g., 0.1 to 100 µM).[1]

  • Incubation:

    • Incubate the plates for 72 hours at 37°C with 5% CO₂.

  • Resazurin Addition and Signal Detection:

    • Add 10 µL of resazurin solution to each well.

    • Incubate for 2-4 hours at 37°C.

    • Measure fluorescence (Excitation: 560 nm, Emission: 590 nm) using a plate reader.

Visualization of Workflow and Signaling Pathway

HTS_Anticancer_Workflow cluster_prep Plate Preparation cluster_treatment Compound Treatment cluster_readout Assay Readout cell_plating Cell Plating (2,000 cells/well) incubation1 24h Incubation (37°C, 5% CO2) cell_plating->incubation1 compound_addition Add Benzothiazole Library (100 nL) incubation1->compound_addition incubation2 72h Incubation (37°C, 5% CO2) compound_addition->incubation2 resazurin_add Add Resazurin incubation2->resazurin_add incubation3 2-4h Incubation resazurin_add->incubation3 read_plate Measure Fluorescence (Ex: 560nm, Em: 590nm) incubation3->read_plate

Caption: HTS workflow for anticancer cell viability screening.

PI3K_AKT_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Benzothiazole Benzothiazole Derivative Benzothiazole->PI3K inhibits PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 AKT AKT PIP3->AKT activates mTOR mTOR AKT->mTOR activates Proliferation Cell Proliferation & Survival mTOR->Proliferation promotes

Caption: Plausible anticancer signaling pathway inhibition.

Application Note 2: Antimicrobial Susceptibility Testing

Objective

To determine the Minimum Inhibitory Concentration (MIC) of benzothiazole derivatives against pathogenic bacterial strains in a high-throughput format.

Background

The emergence of antibiotic-resistant bacteria necessitates the discovery of new antimicrobial agents. Benzothiazole derivatives have shown promising activity against a range of bacteria.[4] A potential mechanism of action is the inhibition of essential bacterial pathways, such as the Fatty Acid Synthesis (FAS-II) pathway.[1] High-throughput determination of MIC values is an effective method for screening large compound libraries for antibacterial activity.

Data Presentation: Antimicrobial Activity of Benzothiazole Derivatives

The following table summarizes the MIC values for selected benzothiazole derivatives against various microbial strains.

Compound IDMicrobial StrainMIC (µg/mL)Reference
Compound 3 Staphylococcus aureus25[4]
Bacillus subtilis25[4]
Escherichia coli50[4]
Candida albicans100[4]
Compound 4 Staphylococcus aureus50[4]
Bacillus subtilis25[4]
Escherichia coli50[4]
Candida albicans100[4]
Compound 10 Staphylococcus aureus100[4]
Bacillus subtilis50[4]
Escherichia coli100[4]
Candida albicans100[4]
Compound 12 Staphylococcus aureus100[4]
Bacillus subtilis50[4]
Escherichia coli100[4]
Candida albicans100[4]
Experimental Protocol: High-Throughput MIC Determination

This protocol is adapted for a 384-well format, allowing for the rapid screening of numerous compounds.

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Benzothiazole compound library (in DMSO)

  • DMSO (vehicle control)

  • Standard antibiotic (positive control, e.g., Kanamycin)

  • Resazurin solution (optional, for fluorescence-based readout)

  • 384-well source and assay plates

  • Automated liquid handler

  • Plate reader (absorbance or fluorescence)

Procedure:

  • Compound Plate Preparation:

    • In a 384-well source plate, perform a 2-fold serial dilution of the compound stocks in DMSO to create a concentration gradient.[1]

  • Assay Plate Preparation:

    • Transfer a small volume (e.g., 1 µL) of the serially diluted compounds from the source plate to the corresponding wells of a 384-well assay plate.

  • Bacterial Inoculum Preparation:

    • Prepare a bacterial suspension from an overnight culture and adjust its turbidity to a 0.5 McFarland standard.

    • Dilute this suspension in CAMHB to achieve a final concentration of approximately 1 x 10⁶ CFU/mL.[1]

  • Inoculation and Incubation:

    • Dispense 50 µL of the bacterial inoculum into each well of the assay plate. The final bacterial concentration will be ~5 x 10⁵ CFU/mL.[1]

    • Seal the plates and incubate for 16-20 hours at 35°C with agitation.[1]

  • MIC Determination:

    • Method A (OD₆₀₀): Measure the optical density at 600 nm. The MIC is the lowest compound concentration that inhibits ≥90% of growth compared to the vehicle control.[1]

    • Method B (Resazurin): Add 5 µL of resazurin solution to each well, incubate for 1-2 hours, and measure fluorescence. The MIC is the lowest concentration that prevents the conversion of resazurin to resorufin (i.e., remains non-fluorescent).[1]

Visualization of Workflow and Proposed Mechanism

HTS_Antimicrobial_Workflow cluster_prep Plate Preparation cluster_inoculation Inoculation & Incubation cluster_readout MIC Determination compound_plate Serial Dilution of Benzothiazoles in DMSO assay_plate Transfer to Assay Plate compound_plate->assay_plate inoculate Add Inoculum to Assay Plate bacterial_prep Prepare Bacterial Inoculum (~1x10^6 CFU/mL) bacterial_prep->inoculate incubation 16-20h Incubation (35°C) inoculate->incubation read_od Measure OD600 incubation->read_od read_fluorescence Add Resazurin & Measure Fluorescence incubation->read_fluorescence

Caption: HTS workflow for antimicrobial MIC determination.

FAS_II_Pathway Acetyl_CoA Acetyl-CoA Malonyl_CoA Malonyl-CoA Acetyl_CoA->Malonyl_CoA FAS_II_Enzymes FAS-II Pathway Enzymes Malonyl_CoA->FAS_II_Enzymes Fatty_Acids Fatty Acids FAS_II_Enzymes->Fatty_Acids Membrane Bacterial Cell Membrane Synthesis Fatty_Acids->Membrane Benzothiazole Benzothiazole Derivative Benzothiazole->FAS_II_Enzymes inhibits

Caption: Proposed inhibition of the bacterial FAS-II pathway.

Application Note 3: Biochemical Screening - Kinase Inhibition

Objective

To identify benzothiazole derivatives that inhibit the activity of a specific kinase using a high-throughput biochemical assay.

Background

Protein kinases are a major class of drug targets, particularly in oncology. Several benzothiazole derivatives have been identified as potent kinase inhibitors.[5] Biochemical assays using purified recombinant kinases allow for the direct measurement of compound activity against the target enzyme, independent of cellular effects.

Data Presentation: Kinase Inhibition by Benzothiazole Derivatives

The following table summarizes the inhibitory activity of selected benzothiazole derivatives against various kinases.

Compound IDTarget Kinase% Inhibition at 1 µMIC50 (µM)Reference
Compound 1 PI3Kβ52.1%-[6]
Compound 10 PI3Kβ75.9%-[6]
Compound 11 PI3Kβ88.3%-[6]
BT2 Tyrosinase-1.34[7]
Compound 4f Acetylcholinesterase-0.0234[8]
MAO-B-0.0403[8]
Experimental Protocol: In Vitro Kinase Inhibition Assay (Generic)

This protocol describes a generic, high-throughput biochemical assay to determine the half-maximal inhibitory concentration (IC50) of a test compound against a purified kinase.[5]

Materials:

  • Purified recombinant kinase

  • Kinase-specific substrate (peptide or protein)

  • ATP (Adenosine triphosphate)

  • Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)

  • Benzothiazole compound library (in DMSO)

  • Detection reagent (e.g., ADP-Glo™, HTRF®, LanthaScreen™)

  • 384-well microplates (low-volume, white)

  • Plate reader compatible with the detection chemistry

Procedure:

  • Compound Preparation:

    • Prepare a serial dilution of the benzothiazole compounds in DMSO.

    • Further dilute in assay buffer to the desired final concentrations.

  • Assay Plate Preparation:

    • Add the diluted compound solutions to the microplate wells. Include positive controls (no inhibitor) and negative controls (no enzyme).

  • Enzyme and Substrate Addition:

    • Add the purified kinase and its specific substrate to the wells.

  • Initiation of Reaction:

    • Start the kinase reaction by adding ATP to all wells.

  • Incubation:

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes), allowing the kinase reaction to proceed.[5]

  • Detection:

    • Stop the reaction and add the detection reagent according to the manufacturer's instructions.

    • Incubate as required by the detection reagent.

    • Read the plate on a compatible plate reader (e.g., luminescence, time-resolved fluorescence).

Visualization of Workflow and Signaling Pathway

HTS_Kinase_Inhibition_Workflow cluster_prep Assay Preparation cluster_reaction Kinase Reaction cluster_readout Signal Detection compound_prep Prepare Serial Dilution of Benzothiazoles reagent_add Add Compounds, Kinase, & Substrate to Plate compound_prep->reagent_add atp_add Initiate with ATP reagent_add->atp_add incubation 60 min Incubation (Room Temp) atp_add->incubation detection_reagent Add Detection Reagent incubation->detection_reagent read_plate Read Plate (Luminescence/TR-FRET) detection_reagent->read_plate

Caption: HTS workflow for in vitro kinase inhibition screening.

EGFR_Signaling_Pathway EGF EGF EGFR EGFR EGF->EGFR binds Grb2_Sos Grb2/Sos EGFR->Grb2_Sos activates Benzothiazole Benzothiazole Derivative Benzothiazole->EGFR inhibits Ras Ras Grb2_Sos->Ras activates Raf Raf Ras->Raf activates MEK MEK Raf->MEK phosphorylates ERK ERK MEK->ERK phosphorylates Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription regulates

Caption: Simplified EGFR signaling pathway.

References

Application Notes and Protocols for In Vitro Cell-Based Assays of Ethyl Benzo[d]thiazole-6-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to evaluating the biological activity of Ethyl benzo[d]thiazole-6-carboxylate and related benzothiazole derivatives using common in vitro cell-based assays. The protocols are intended for professionals in drug discovery and development.

Introduction

Benzothiazole derivatives are a significant class of heterocyclic compounds that exhibit a wide range of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antidiabetic properties.[1][2][3] this compound, as a member of this family, holds potential as a scaffold for the development of novel therapeutic agents. This document outlines key in vitro assays to characterize its cytotoxic, anti-proliferative, and anti-migration effects, primarily focusing on cancer cell lines.

Key Applications

  • Anticancer Activity Screening: Assessing the cytotoxic and anti-proliferative effects on various cancer cell lines.

  • Mechanism of Action Studies: Investigating the cellular pathways affected by the compound, such as apoptosis and cell cycle progression.

  • Anti-Metastatic Potential: Evaluating the compound's ability to inhibit cancer cell migration and invasion.

Assessment of Cytotoxicity and Cell Viability

A primary step in evaluating a new compound is to determine its effect on cell viability. The MTT assay is a widely used colorimetric method for this purpose.[4]

Experimental Protocol: MTT Assay for Cytotoxicity

Objective: To determine the concentration-dependent cytotoxic effect of this compound on cancer and normal cell lines.

Materials:

  • Cancer cell lines (e.g., MCF-7, HepG2, A549, MDA-MB-231) and a normal cell line (e.g., L929, NIH/3T3).

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • This compound (stock solution in DMSO).

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

  • Dimethyl sulfoxide (DMSO).

  • 96-well plates.

  • Microplate reader.

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete culture medium.[1][5]

  • Incubation: Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.[1][5]

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium and add 100 µL of the diluted compound solutions to the respective wells.[1][4] Include a vehicle control (DMSO-treated cells) and a positive control (a known anticancer drug like Doxorubicin).

  • Incubation: Incubate the cells with the compound for 24, 48, or 72 hours.[4]

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.[5]

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[5]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[5]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC₅₀ value (the concentration that inhibits 50% of cell growth) can be determined by plotting cell viability against compound concentration.[4]

Data Presentation: Cytotoxicity (IC₅₀ Values)
CompoundCell LineIncubation Time (h)IC₅₀ (µM)
This compoundMCF-748Data to be determined
This compoundHepG248Data to be determined
This compoundA54948Data to be determined
Doxorubicin (Positive Control)MCF-748Reference value

Note: The table presents a template for data organization. Actual values need to be determined experimentally.

Workflow for Cytotoxicity Assessment

MTT_Assay_Workflow cluster_workflow MTT Assay Workflow A Seed cells in 96-well plate B Incubate for 24h for cell attachment A->B C Treat cells with serial dilutions of the compound B->C D Incubate for 24-72h C->D E Add MTT solution and incubate for 4h D->E F Solubilize formazan crystals with DMSO E->F G Measure absorbance at 570 nm F->G H Calculate % viability and determine IC50 G->H

Caption: General workflow for assessing in vitro cytotoxicity using the MTT assay.

Evaluation of Anti-Metastatic Properties

Metastasis is a key process in cancer progression. The ability of a compound to inhibit cell migration and invasion is a desirable characteristic for an anticancer agent.

Experimental Protocol: Transwell Migration and Invasion Assays

Objective: To assess the effect of this compound on the migratory and invasive capacity of cancer cells.

Materials:

  • Metastatic cancer cell line (e.g., MDA-MB-231).

  • Transwell inserts (8 µm pore size).

  • Matrigel (for invasion assay).

  • Serum-free medium and medium with 10% FBS.

  • Cotton swabs.

  • Methanol and Crystal Violet stain.

Procedure:

  • Cell Preparation: Culture cells to near confluency. The day before the experiment, starve the cells in a serum-free medium.

  • Chamber Preparation: For the invasion assay, coat the top of the Transwell insert with a thin layer of Matrigel. For the migration assay, no coating is needed.

  • Cell Seeding: Resuspend the starved cells in a serum-free medium and seed them into the upper chamber of the Transwell insert. Add the test compound at various concentrations to the upper chamber.

  • Chemoattractant: Add a medium containing 10% FBS to the lower chamber as a chemoattractant.

  • Incubation: Incubate the plate for 24-48 hours.

  • Cell Removal: After incubation, remove the non-migrated/non-invaded cells from the upper surface of the insert with a cotton swab.

  • Fixation and Staining: Fix the cells that have migrated/invaded to the lower surface with methanol and stain with Crystal Violet.

  • Quantification: Count the stained cells in several random fields under a microscope.

  • Data Analysis: Express the results as a percentage of migration/invasion relative to the vehicle control.

Data Presentation: Anti-Migration and Anti-Invasion Activity
CompoundConcentration (µM)% Migration Inhibition% Invasion Inhibition
This compound1Data to be determinedData to be determined
This compound10Data to be determinedData to be determined
This compound50Data to be determinedData to be determined
Control000

Note: This table is a template for organizing experimental data.

Workflow for Transwell Assays

Transwell_Assay_Workflow cluster_workflow Transwell Migration/Invasion Assay Workflow A Prepare Transwell inserts (with/without Matrigel) B Seed serum-starved cells with compound in upper chamber A->B C Add chemoattractant (FBS) to lower chamber B->C D Incubate for 24-48h C->D E Remove non-migrated cells from the top surface D->E F Fix and stain migrated cells on the bottom surface E->F G Count stained cells and quantify F->G

Caption: Workflow for Transwell migration and invasion assays.

Analysis of Apoptosis and Cell Cycle

To understand the mechanism of cytotoxicity, it is crucial to determine if the compound induces programmed cell death (apoptosis) or causes cell cycle arrest.

Experimental Protocol: Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

Objective: To quantify the induction of apoptosis by this compound.

Materials:

  • Treated and untreated cancer cells.

  • Annexin V-FITC Apoptosis Detection Kit.

  • Flow cytometer.

Procedure:

  • Cell Treatment: Treat cells with the compound at its IC₅₀ concentration for a specified time (e.g., 24 or 48 hours).

  • Cell Harvesting: Harvest the cells (including floating cells) and wash them twice with cold PBS.[5]

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer.[5]

  • Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark.[5]

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. The results will differentiate between live, early apoptotic, late apoptotic, and necrotic cells.

Experimental Protocol: Cell Cycle Analysis

Objective: To determine if this compound causes cell cycle arrest at a specific phase.

Materials:

  • Treated and untreated cancer cells.

  • Propidium Iodide (PI) staining solution (containing RNase A).

  • Flow cytometer.

Procedure:

  • Cell Treatment: Treat cells with the compound at its IC₅₀ concentration for 24 hours.

  • Cell Harvesting: Harvest the cells and fix them in cold 70% ethanol.

  • Staining: Wash the fixed cells and resuspend them in PI staining solution.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in G0/G1, S, and G2/M phases.

Signaling Pathway Visualization

Many thiazole derivatives have been shown to exert their anticancer effects by modulating key signaling pathways. For instance, some derivatives inhibit VEGFR-2, a receptor tyrosine kinase involved in angiogenesis and tumor growth.[6]

Signaling_Pathway cluster_pathway Potential Signaling Pathway Inhibition cluster_downstream Downstream Signaling VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds and Activates Proliferation Cell Proliferation VEGFR2->Proliferation Migration Cell Migration VEGFR2->Migration Angiogenesis Angiogenesis VEGFR2->Angiogenesis Compound This compound Compound->VEGFR2 Inhibits

Caption: Potential inhibition of the VEGFR-2 signaling pathway by thiazole derivatives.

Conclusion

The protocols and guidelines presented here provide a solid framework for the initial in vitro characterization of this compound. Based on the activity of related compounds, it is plausible that this molecule will exhibit biological activity in these assays. Further investigation into specific molecular targets and pathways will be necessary to fully elucidate its mechanism of action.

References

Troubleshooting & Optimization

"optimizing reaction conditions for Ethyl benzo[d]thiazole-6-carboxylate synthesis"

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Ethyl benzo[d]thiazole-6-carboxylate Synthesis

Welcome to the technical support center for the synthesis of this compound. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions to navigate challenges during the synthesis process.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My overall yield of this compound is consistently low. What are the primary causes and how can I improve it?

Low yield is a common issue that can stem from several factors throughout the synthetic process. The primary causes are often related to the stability of the starting material, incomplete reaction, or suboptimal reaction conditions.

  • Potential Cause 1: Degradation of Starting Material. The key precursor, Ethyl 4-amino-3-mercaptobenzoate, is highly susceptible to oxidative degradation. Exposure to air can cause it to form disulfide-linked dimers and other polymeric byproducts, which will not participate in the desired cyclization reaction.[1][2] This is often visually indicated by the reaction mixture turning dark brown or black.

  • Solution:

    • Use High-Purity Reactants: Ensure the Ethyl 4-amino-3-mercaptobenzoate is pure and, if possible, freshly prepared or purified before use.

    • Inert Atmosphere: Conduct the reaction under an inert atmosphere, such as nitrogen or argon, to minimize contact with atmospheric oxygen.[1]

  • Potential Cause 2: Incomplete Cyclization. The reaction to form the benzothiazole ring may not have gone to completion. This can be due to insufficient reaction time, inadequate temperature, or an inefficient catalyst system.

  • Solution:

    • Optimize Reaction Time & Temperature: Monitor the reaction's progress using Thin-Layer Chromatography (TLC). If starting material is still present after the planned duration, consider extending the reaction time. A systematic optimization of the temperature may be required; excessively high temperatures can promote side reactions, while low temperatures may lead to an incomplete reaction.[3]

    • Choice of Reagents: For cyclization using formic acid, ensure it is used in sufficient excess. Alternative methods using reagents like triethyl orthoformate or other catalysts may offer higher efficiency under milder conditions.

  • Potential Cause 3: Inefficient Oxidation. The synthesis proceeds through a benzothiazoline intermediate, which must be oxidized to the final aromatic benzothiazole. If this final oxidation step is inefficient, the reaction will stall, leading to a lower yield of the desired product.[2][4]

  • Solution:

    • Ensure Oxidant Presence: For many syntheses, atmospheric oxygen is a sufficient oxidant, especially if the reaction is run open to the air (though this contradicts the need to protect the starting material).[4] If an inert atmosphere is used, a mild chemical oxidant may need to be introduced during the final stage of the reaction or during work-up.

Q2: My final product is off-white or yellowish and appears impure on TLC. How can I improve its purity?

Discoloration is a common indicator of impurities, often arising from the oxidation side products mentioned previously.

  • Potential Cause: Co-precipitation of Byproducts. Oxidized starting materials and other side products can precipitate along with the desired product during work-up, leading to a colored and impure solid.

  • Solution 1: Purification via Recrystallization. A highly effective method for purification is recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane.

  • Solution 2: Purification via Hydrochloride Salt Formation. For stubborn impurities, converting the crude product into its hydrochloride salt can be an effective purification strategy. The salt often has different solubility properties, allowing for selective crystallization.[3]

    • Dissolve the crude this compound in a suitable solvent like hot ethanol.

    • If significant color is present, add activated carbon and filter the hot solution.[3]

    • Add a solution of HCl (e.g., concentrated HCl or HCl in ether) to precipitate the hydrochloride salt.

    • Filter and wash the salt. If needed, the purified free base can be regenerated by neutralization with a base like sodium bicarbonate.

Q3: The reaction to form the benzothiazole ring is sluggish. How can I increase the reaction rate?

Slow reaction rates are typically due to suboptimal energy input or catalyst choice.

  • Solution 1: Microwave-Assisted Synthesis. Microwave irradiation has been shown to dramatically reduce reaction times, often from hours to minutes, and can also lead to increased yields for benzothiazole synthesis.[4][5]

  • Solution 2: Alternative Catalysts. While polyphosphoric acid (PPA) is a classic reagent for this condensation, modern, milder catalysts may be more effective. Systems like H₂O₂/HCl in ethanol at room temperature or various heterogeneous catalysts have proven efficient.[6]

Data Presentation: Optimizing Reaction Conditions

The following table summarizes general optimization strategies for benzothiazole synthesis, which can be adapted for this compound.

ParameterCondition A (Standard)Condition B (Optimized)Expected OutcomeCitation
Atmosphere AirInert (Nitrogen/Argon)Reduced starting material oxidation; higher yield and purity.[1]
Energy Input Conventional Heating (Reflux)Microwave IrradiationDrastically reduced reaction time (hours to minutes); often improved yield.[4][5]
Reagent/Catalyst Polyphosphoric Acid (PPA)H₂O₂/HCl in EthanolMilder reaction conditions (room temp.); avoids harsh acids.[6]
Temperature High (e.g., >150°C)Moderate (e.g., 45-70°C)Minimizes formation of thermal degradation and side products.[3]
Purification Direct RecrystallizationSalt Formation & RecrystallizationImproved removal of colored impurities and closely related byproducts.[3]

Experimental Protocols

Key Experiment: Synthesis of this compound

This protocol describes a representative method for the synthesis via condensation of Ethyl 4-amino-3-mercaptobenzoate with an equivalent for formic acid.

Materials:

  • Ethyl 4-amino-3-mercaptobenzoate

  • Triethyl orthoformate

  • p-Toluenesulfonic acid (p-TsOH) (catalytic amount)

  • Toluene

  • Ethanol

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add Ethyl 4-amino-3-mercaptobenzoate (1.0 eq), toluene (approx. 0.2 M solution), triethyl orthoformate (1.2 eq), and a catalytic amount of p-TsOH.

  • Inert Atmosphere: Purge the flask with nitrogen or argon for 5-10 minutes to displace air.[1]

  • Heating: Heat the reaction mixture to reflux (approx. 110°C) and maintain for 4-6 hours.

  • Monitoring: Monitor the reaction progress by TLC, observing the consumption of the starting material.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Remove the toluene under reduced pressure.

  • Extraction: Dissolve the residue in ethyl acetate. Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

  • Drying and Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude solid by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield this compound as a solid.

Visualizations

Below is a diagram illustrating the general experimental workflow and key troubleshooting checkpoints for the synthesis.

G cluster_prep Preparation cluster_reaction Reaction & Monitoring cluster_workup Work-up & Purification start 1. Combine Reactants (Ethyl 4-amino-3-mercaptobenzoate, Triethyl orthoformate, Catalyst) inert 2. Purge with Inert Gas (N2 or Ar) start->inert heat 3. Heat to Reflux inert->heat monitor 4. Monitor by TLC heat->monitor complete Reaction Complete monitor->complete Yes incomplete Incomplete Reaction monitor->incomplete No workup 5. Cooldown & Solvent Removal complete->workup extend_time Action: Extend Reaction Time or Increase Temp. incomplete->extend_time extend_time->heat extract 6. Extraction & Washing workup->extract isolate 7. Dry & Isolate Crude Product extract->isolate purity_check 8. Check Purity/Color isolate->purity_check pure Pure Product purity_check->pure Yes impure Impure / Colored purity_check->impure No recrystallize Action: Recrystallize or Purify via Salt Formation impure->recrystallize recrystallize->pure

Caption: Troubleshooting workflow for this compound synthesis.

References

Technical Support Center: Synthesis of Ethyl benzo[d]thiazole-6-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals involved in the synthesis of Ethyl benzo[d]thiazole-6-carboxylate.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: A prevalent method for synthesizing the benzothiazole core is the condensation and cyclization of an ortho-aminothiophenol derivative. For this compound, a common route involves the reaction of ethyl 4-amino-3-mercaptobenzoate with a reagent that provides the C2 carbon of the thiazole ring, such as a carboxylic acid or its derivative, followed by an oxidative cyclization.

Q2: What are the typical starting materials required?

A2: The key precursor is typically ethyl 4-amino-3-mercaptobenzoate. The other reactant depends on the desired substituent at the 2-position of the benzothiazole. For the unsubstituted C2, reagents like formic acid or triethyl orthoformate can be used.

Q3: What are the critical parameters to control during the synthesis?

A3: Key parameters include reaction temperature, exclusion of atmospheric oxygen to prevent thiol oxidation, and the purity of the starting materials. The pH of the reaction medium can also be crucial for both the cyclization step and the stability of the ester group.

Q4: How can I monitor the progress of the reaction?

A4: Thin-Layer Chromatography (TLC) is a standard method for monitoring the reaction. By spotting the reaction mixture alongside the starting materials, you can observe the consumption of reactants and the formation of the product. High-Performance Liquid Chromatography (HPLC) can provide more quantitative tracking of the reaction progress.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low Yield of Desired Product 1. Incomplete reaction. 2. Oxidation of the thiol starting material. 3. Suboptimal reaction temperature. 4. Hydrolysis of the ethyl ester.1. Extend the reaction time and monitor by TLC/HPLC. 2. Perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon). 3. Optimize the temperature based on literature procedures or systematic screening. 4. Use anhydrous solvents and reagents. Control pH during workup.
Presence of a Major, Less Polar Side Product Formation of a disulfide dimer from the oxidation of ethyl 4-amino-3-mercaptobenzoate.1. Ensure an inert atmosphere is maintained throughout the reaction. 2. Add a mild reducing agent during workup if disulfide formation is suspected. 3. Purify the final product using column chromatography.
Presence of a More Polar Side Product Hydrolysis of the ethyl ester to the corresponding carboxylic acid (Benzo[d]thiazole-6-carboxylic acid).1. Avoid strongly acidic or basic conditions, especially during workup at elevated temperatures. 2. Use a non-aqueous workup if possible. 3. The carboxylic acid can be separated by column chromatography or by extraction with a mild aqueous base.
Multiple Unidentified Spots on TLC 1. Decomposition of starting materials or product. 2. Complex side reactions due to impurities in starting materials.1. Lower the reaction temperature. 2. Ensure the purity of starting materials before beginning the synthesis. Recrystallize or purify them if necessary.
Illustrative Data on Side Product Formation

The following table provides an example of how reaction conditions might influence the formation of common side products. The data presented here is illustrative and intended to guide experimental design.

Reaction Condition Yield of this compound (%) Disulfide Dimer (%) Hydrolyzed Acid (%)
Air, 80°C, 12h45355
N₂, 80°C, 12h75<55
N₂, 100°C, 12h85<58
N₂, 80°C, 24h82<56

Experimental Protocols

Synthesis of this compound from Ethyl 4-amino-3-mercaptobenzoate

This protocol describes a general procedure for the synthesis.

Materials:

  • Ethyl 4-amino-3-mercaptobenzoate

  • Triethyl orthoformate

  • p-Toluenesulfonic acid (catalyst)

  • Toluene (anhydrous)

  • Ethyl acetate

  • Hexane

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser under a nitrogen atmosphere, add ethyl 4-amino-3-mercaptobenzoate (1 equivalent).

  • Add anhydrous toluene to dissolve the starting material.

  • Add triethyl orthoformate (1.2 equivalents) and a catalytic amount of p-toluenesulfonic acid.

  • Heat the reaction mixture to reflux (approximately 110°C) and maintain for 4-6 hours. Monitor the reaction progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield pure this compound.

Visual Guides

Reaction Pathway for this compound Synthesis

G cluster_reactants Reactants cluster_product Product cluster_catalyst Catalyst A Ethyl 4-amino-3-mercaptobenzoate C This compound A->C Condensation & Cyclization B Triethyl Orthoformate B->C D p-Toluenesulfonic Acid D->C catalyzes

Caption: Synthesis of this compound.

Common Side Reaction: Disulfide Dimer Formation

G cluster_reactant Reactant cluster_side_product Side Product A 2 x Ethyl 4-amino-3-mercaptobenzoate B Disulfide Dimer A->B Oxidation (e.g., by air)

Caption: Formation of a common disulfide side product.

Troubleshooting Workflow for Low Yield

G Start Low Yield Observed CheckReaction Check TLC/HPLC for unreacted starting material Start->CheckReaction CheckAtmosphere Was an inert atmosphere used? CheckReaction->CheckAtmosphere Starting material present PurifySM Check purity of starting materials CheckReaction->PurifySM Multiple spots YesInert Yes CheckAtmosphere->YesInert NoInert No CheckAtmosphere->NoInert OptimizeTemp Optimize reaction temperature and time YesInert->OptimizeTemp Rerun Rerun reaction under inert gas NoInert->Rerun OptimizeTemp->Rerun PurifySM->Rerun

Caption: A logical workflow for troubleshooting low product yield.

Technical Support Center: Purification of Ethyl benzo[d]thiazole-6-carboxylate by Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides detailed protocols and troubleshooting advice for the purification of Ethyl benzo[d]thiazole-6-carboxylate using column chromatography. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the recommended stationary phase for the column chromatography of this compound?

A1: The most common stationary phase for the purification of benzothiazole derivatives is silica gel.[1][2] Standard silica gel with a mesh size of 60-120 or 230-400 is typically effective.[1][3]

Q2: Which mobile phase (eluent) system is best suited for this purification?

A2: A mixture of a non-polar solvent like n-hexane or petroleum ether and a moderately polar solvent such as ethyl acetate or dichloromethane is generally recommended.[2][4][5] The optimal ratio of these solvents will depend on the specific impurities present in your crude sample. It is crucial to determine the ideal solvent system by first running thin-layer chromatography (TLC) plates to achieve good separation.[5]

Q3: What is a desirable Rf value for this compound on TLC before proceeding to column chromatography?

A3: For effective separation on a column, an Rf (retardation factor) value between 0.2 and 0.3 for your target compound is ideal.[5] This range typically ensures that the compound does not elute too quickly (minimizing co-elution with non-polar impurities) or too slowly (leading to band broadening and excessive solvent usage).

Q4: Should I use isocratic or gradient elution for the purification?

A4: The choice between isocratic (constant solvent composition) and gradient (increasing solvent polarity) elution depends on the complexity of your crude mixture. If the impurities have Rf values that are very close to your product, a shallow gradient elution might be necessary for better resolution. For simpler purifications where the impurities are significantly more or less polar, isocratic elution can be sufficient.[5]

Experimental Protocol: Column Chromatography of this compound

This protocol is a generalized procedure based on methods used for similar benzothiazole derivatives.[1][2][4]

1. Preparation of the Column:

  • Select an appropriate size glass column based on the amount of crude material to be purified.

  • Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., n-hexane with a small percentage of ethyl acetate).

  • Carefully pack the column with the slurry, ensuring there are no air bubbles or cracks in the stationary phase.

  • Allow the silica gel to settle, and then add a layer of sand on top to prevent disturbance of the silica bed during sample loading.

  • Equilibrate the packed column by running the initial mobile phase through it until the baseline is stable.

2. Sample Preparation and Loading:

  • Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase).

  • Alternatively, for less soluble compounds, use the "dry loading" method: adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and then carefully add the resulting powder to the top of the column.

3. Elution and Fraction Collection:

  • Begin elution with the determined mobile phase.

  • Collect fractions in an organized manner (e.g., in test tubes or vials).

  • Monitor the elution process by TLC analysis of the collected fractions to identify which fractions contain the purified product.

4. Product Isolation:

  • Combine the fractions containing the pure product.

  • Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.

Troubleshooting Guide

Issue Possible Cause Troubleshooting Steps
Poor or no separation of spots on TLC. Inappropriate solvent system.Test a range of solvent systems with varying polarities. For benzothiazoles, mixtures of hexane/ethyl acetate or petroleum ether/diethyl ether are good starting points.[2][4]
The compound does not move from the baseline on the column. The mobile phase is not polar enough.Gradually increase the polarity of the eluent. For example, increase the percentage of ethyl acetate in the hexane/ethyl acetate mixture.
The compound elutes too quickly with the solvent front. The mobile phase is too polar.Decrease the polarity of the eluent by increasing the proportion of the non-polar solvent (e.g., hexane).
Streaking or tailing of the compound on the column. The compound may be acidic or basic, interacting strongly with the silica gel.Add a small amount of a modifier to the mobile phase. For acidic compounds, a trace of acetic acid can help, while for basic compounds, a small amount of triethylamine may be beneficial.[6]
Co-elution of the product with an impurity. The chosen solvent system does not provide adequate resolution.Switch to a different solvent system or employ gradient elution. A shallower gradient can often improve the separation of closely eluting compounds.
Cracks or channels forming in the silica gel bed. Improper packing of the column.Ensure the silica gel is packed as a uniform slurry and is never allowed to run dry.

Quantitative Data Summary

The following table summarizes typical solvent systems used for the purification of benzothiazole derivatives, which can be adapted for this compound.

Compound Type Stationary Phase Mobile Phase (Eluent) Reference
4H-pyrimido[2,1-b]benzothiazole derivativesSilica gel (60-120 mesh)25% ethyl acetate in hexane[1]
2-(chloromethyl)-benzo[d]-thiazoleSilica gelEthyl acetate and n-hexane[2]
(E)-2-(2-oxo-4-phenylbut-3-en-1-yl)benzo[d]thiazole-3(2H)-carboxylateSilica gelPetroleum/diethyl ether (8:1 to 4:1)[4]
2-(4-(N-Boc-amino)piperidin-1-yl)benzo[d]thiazole-6-carboxylate derivativeSilica gelDichloromethane:Methanol (25:1)[3]

Experimental Workflow Diagram

experimental_workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis & Isolation prep_column Prepare Silica Gel Column load_sample Load Sample onto Column prep_column->load_sample prep_sample Prepare Crude Sample prep_sample->load_sample elute Elute with Mobile Phase load_sample->elute collect Collect Fractions elute->collect tlc Monitor Fractions by TLC collect->tlc combine Combine Pure Fractions tlc->combine Identify Pure Fractions evaporate Evaporate Solvent combine->evaporate product Obtain Purified Product evaporate->product

Caption: Experimental workflow for the purification of this compound.

Troubleshooting Logic Diagram

troubleshooting_logic start Start Purification problem Problem Encountered? start->problem no_separation Poor Separation problem->no_separation Yes no_elution Compound Not Eluting problem->no_elution fast_elution Compound Elutes Too Fast problem->fast_elution streaking Streaking/Tailing problem->streaking end Successful Purification problem->end No solution_separation Adjust Solvent System (Change Polarity/Solvents) no_separation->solution_separation solution_no_elution Increase Mobile Phase Polarity no_elution->solution_no_elution solution_fast_elution Decrease Mobile Phase Polarity fast_elution->solution_fast_elution solution_streaking Add Modifier to Eluent (e.g., Acetic Acid or Triethylamine) streaking->solution_streaking solution_separation->start Retry solution_no_elution->start Retry solution_fast_elution->start Retry solution_streaking->start Retry

Caption: Troubleshooting logic for column chromatography purification.

References

"troubleshooting low yield in benzothiazole synthesis"

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Benzothiazole Synthesis

Welcome to the technical support center for benzothiazole synthesis. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues, particularly low reaction yields, encountered during their experiments.

Troubleshooting Guide & FAQs

This guide provides solutions to common problems encountered during the synthesis of benzothiazole derivatives, focusing on reactions involving 2-aminothiophenol and a carbonyl compound.

Q1: My reaction yield is consistently low, or I'm not getting any product. What are the common causes?

A: Low yields in benzothiazole synthesis are a frequent issue and can stem from several factors. Below are the most common causes and their respective solutions:

  • Poor Quality of Starting Materials: 2-Aminothiophenol is highly susceptible to oxidation, forming a disulfide dimer (2,2'-dithiobis(aniline)), which appears as a yellow precipitate and will not participate in the desired reaction.[1] The purity of the aldehyde or carboxylic acid is also crucial, as impurities can lead to side reactions.[1][2]

    • Solution: Use freshly distilled or purified 2-aminothiophenol for best results.[1] Ensure your aldehyde or carboxylic acid is pure and, in the case of aldehydes, free from carboxylic acid contaminants.[1] It is recommended to handle 2-aminothiophenol under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.[3]

  • Suboptimal Reaction Conditions: The choice of solvent, temperature, and reaction time can significantly impact the yield.[1][4] Common solvents include ethanol and DMSO.[1]

    • Solution: A systematic optimization of reaction conditions is recommended. Some modern approaches utilize solvent-free conditions, which can improve yields and simplify workup.[1][4] Microwave irradiation has been shown to dramatically reduce reaction times and often increase yields.[1] The optimal temperature can range from room temperature to reflux, depending on the specific substrates and catalyst used.[1]

  • Inefficient Cyclization and Oxidation: The synthesis involves the cyclization of an intermediate to form a benzothiazoline, followed by oxidation to the aromatic benzothiazole.[1] If the oxidation step is inefficient, the reaction will stall at the dihydro-benzothiazole intermediate, leading to low yields of the desired product.[1][3]

    • Solution: Ensure an adequate oxidant is present. For many syntheses, atmospheric oxygen is sufficient, especially when the reaction is run open to the air.[1] In other cases, an explicit oxidizing agent like hydrogen peroxide (H₂O₂), often in combination with an acid like HCl, is required.[1][2] DMSO can also serve as both the solvent and the oxidant.[1][5]

  • Substrate Reactivity: The nature of the second reactant (e.g., aldehyde, carboxylic acid) plays a significant role. Aromatic aldehydes, particularly those with electron-withdrawing groups, tend to be more reactive and give higher yields than aliphatic aldehydes.[1][6] Carboxylic acids can also be used but may require harsher conditions or specific catalysts and sometimes result in lower yields compared to their aldehyde counterparts.[1]

Q2: I am observing the formation of significant amounts of byproducts. How can I identify and minimize them?

A: Byproduct formation is a common issue that can significantly lower the yield of the desired benzothiazole.

  • Dark, Tar-like Material: This often indicates the polymerization or dimerization of 2-aminothiophenol due to oxidation.[3]

    • Solution: Use freshly purified 2-aminothiophenol and run the reaction under an inert atmosphere.[3] Avoiding excessively high temperatures can also minimize byproduct formation.[3]

  • Unreacted Starting Materials: Incomplete conversion leads to the presence of starting materials in the product mixture.

    • Solution: Optimize reaction conditions (time, temperature, catalyst concentration) and monitor the reaction to completion using Thin Layer Chromatography (TLC).[2][7]

  • Benzothiazoline Intermediate: If the final oxidation step is incomplete, the benzothiazoline intermediate will be present in the final product mixture.[3]

    • Solution: Ensure a sufficient amount of oxidant is used and allow for adequate reaction time for the final aromatization step.[3]

Q3: I see product formation by TLC, but my isolated yield is low. What could be the problem?

A: Challenges in isolating the final product can lead to a significant discrepancy between the reaction yield and the isolated yield.[1]

  • Product Solubility: The product may be soluble in the reaction solvent, making precipitation and collection challenging.[2]

    • Solution: Try precipitating the product by adding a non-solvent, such as cold water or hexane.[1] If the product remains in solution, evaporation of the solvent will be necessary.[1]

  • Emulsion Formation During Workup: Emulsions can form during aqueous workup, making separation of the organic and aqueous layers difficult.

    • Solution: To break emulsions, add a saturated brine solution during the extraction process.[2][4]

  • Purification Difficulties: The product may have similar polarity to the starting materials or byproducts, making purification by column chromatography difficult.[3]

    • Solution: Recrystallization from a suitable solvent like ethanol is a common and effective purification method.[1][2] If the compound is basic, an acid-base extraction can be a useful preliminary purification step.[3]

Data Presentation

Table 1: Comparison of Reaction Conditions for 2-Phenylbenzothiazole Synthesis

Catalyst/OxidantSolventTemperatureTimeYield (%)Reference
H₂O₂/HClEthanolRoom Temp45-60 min~95%[2],[4]
L-prolineSolvent-free120 °C (Microwave)5-10 min88-95%[6]
SnP₂O₇Solvent-free100 °C8-35 min87-95%[8],[9]
None (Air)DMSO140 °CNot Specified83%[5]
Visible Light/AirEthanolRoom Temp6-12 h34-94%[6]

Note: Yields are for a range of 2-arylbenzothiazoles and may vary for the specific synthesis.

Experimental Protocols

Protocol 1: Synthesis of 2-Arylbenzothiazoles using H₂O₂/HCl [2][4]

  • Reaction Setup: In a round-bottom flask, dissolve 2-aminothiophenol (1.0 mmol) and the desired aromatic aldehyde (1.0 mmol) in ethanol (10 mL).

  • Reagent Addition: To this stirred solution at room temperature, add 30% hydrogen peroxide (H₂O₂) (approx. 6.0 mmol) followed by the dropwise addition of concentrated hydrochloric acid (HCl) (approx. 3.0 mmol).[1][2]

  • Reaction Monitoring: Continue stirring the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting materials are consumed (typically 45-60 minutes).[1][4]

  • Work-up: Upon completion, pour the reaction mixture into a beaker of ice-cold water.[1][4]

  • Isolation: Collect the precipitated solid product by vacuum filtration.

  • Purification: Wash the solid with cold water and dry it under a vacuum. The crude product can be further purified by recrystallization from ethanol.[2]

Protocol 2: Microwave-Assisted Solvent-Free Synthesis [6]

  • Reaction Setup: In a microwave-safe vessel, mix 2-aminothiophenol (1.0 mmol), the desired aldehyde (1.0 mmol), and L-proline (as a catalyst).

  • Microwave Irradiation: Place the vessel in a microwave reactor and irradiate at a set temperature (e.g., 120°C) for a short duration (typically 5-10 minutes).

  • Work-up and Isolation: After cooling, the product can often be isolated directly or after a simple work-up, such as washing with a suitable solvent.

  • Purification: If necessary, the product can be purified by column chromatography or recrystallization.

Visualizations

TroubleshootingWorkflow Troubleshooting Low Yield in Benzothiazole Synthesis start Low or No Yield Observed check_sm Check Starting Material Quality (2-Aminothiophenol Oxidation) start->check_sm sm_ok Starting Materials are Pure check_sm->sm_ok [Good] sm_bad Oxidized/Impure Starting Materials check_sm->sm_bad [Poor] check_conditions Evaluate Reaction Conditions (Solvent, Temp, Time) sm_ok->check_conditions purify_sm Purify/Use Fresh Starting Materials sm_bad->purify_sm purify_sm->check_sm conditions_ok Conditions are Optimal check_conditions->conditions_ok [Good] conditions_bad Suboptimal Conditions check_conditions->conditions_bad [Poor] check_oxidation Assess Cyclization/Oxidation Step conditions_ok->check_oxidation optimize_conditions Optimize Conditions (e.g., Microwave, New Solvent) conditions_bad->optimize_conditions optimize_conditions->check_conditions oxidation_ok Complete Conversion check_oxidation->oxidation_ok [Good] oxidation_bad Incomplete Oxidation (Benzothiazoline Intermediate) check_oxidation->oxidation_bad [Poor] check_isolation Review Product Isolation & Purification oxidation_ok->check_isolation add_oxidant Add/Change Oxidant (e.g., H2O2, Air) oxidation_bad->add_oxidant add_oxidant->check_oxidation isolation_ok High Isolated Yield check_isolation->isolation_ok [Good] isolation_bad Low Isolated Yield check_isolation->isolation_bad [Poor] end Improved Yield isolation_ok->end optimize_workup Optimize Workup/Purification (e.g., Recrystallization, Extraction) isolation_bad->optimize_workup optimize_workup->check_isolation

Caption: A workflow diagram for troubleshooting low yields in benzothiazole synthesis.

ReactionPathway Key Steps in Benzothiazole Synthesis cluster_reactants Reactants 2-Aminothiophenol 2-Aminothiophenol Intermediate Schiff Base/Amide Intermediate 2-Aminothiophenol->Intermediate Aldehyde/Carboxylic Acid Aldehyde/Carboxylic Acid Aldehyde/Carboxylic Acid->Intermediate Cyclization Intramolecular Cyclization Intermediate->Cyclization Benzothiazoline Benzothiazoline Intermediate Cyclization->Benzothiazoline Oxidation Oxidation Benzothiazoline->Oxidation Product 2-Substituted Benzothiazole Oxidation->Product

Caption: A simplified diagram illustrating the general reaction pathway for benzothiazole synthesis.

References

Technical Support Center: Synthesis of Ethyl benzo[d]thiazole-6-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the scale-up synthesis of Ethyl benzo[d]thiazole-6-carboxylate.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, particularly during scale-up from laboratory to pilot or production scale.

Issue 1: Low Yield and Formation of Tar-Like Byproducts

  • Question: During the scale-up of our synthesis, we are observing a significant decrease in yield and the formation of a dark, viscous, tar-like substance. What is the likely cause and how can we mitigate this?

  • Answer: This is a common issue when scaling up benzothiazole synthesis and is often attributed to the oxidation and polymerization of the 2-aminothiophenol starting material or intermediates.[1] At larger scales, localized overheating and prolonged reaction times can exacerbate these side reactions.

    Troubleshooting Steps:

    • Inert Atmosphere: Ensure a strictly inert atmosphere (nitrogen or argon) is maintained throughout the reaction, especially during the initial stages involving 2-aminothiophenol. On a larger scale, this may require more robust purging techniques.

    • Temperature Control: Inefficient heat transfer in larger reactors can lead to localized "hot spots." Employ a reactor with an efficient agitation system and a well-calibrated heating/cooling jacket to maintain a uniform temperature.

    • Starting Material Quality: Use freshly purified 2-aminothiophenol for the reaction to minimize the presence of oxidized impurities that can initiate polymerization.

    • Controlled Addition: Consider the controlled, slow addition of reagents to manage any exothermic processes and prevent temperature spikes.

Issue 2: Incomplete Reaction and Presence of Intermediates

  • Question: Our scaled-up reaction product contains a significant amount of unreacted starting material and benzothiazoline intermediates. How can we drive the reaction to completion?

  • Answer: Incomplete conversion during scale-up can be due to poor mixing, insufficient oxidant, or non-optimal reaction conditions.

    Troubleshooting Steps:

    • Mass Transfer: Ensure efficient mixing to maintain homogeneity, especially in heterogeneous reaction mixtures. The impeller design and stirring speed should be optimized for the reactor volume.

    • Oxidant Stoichiometry: Re-evaluate the stoichiometry of the oxidizing agent. In some cases, the efficiency of the oxidant may decrease at a larger scale, requiring a slight excess or a more potent oxidizing agent.

    • Reaction Time and Temperature: The optimal reaction time and temperature may differ between lab and pilot scale. Conduct kinetic studies to determine the ideal parameters for the scaled-up process.

Issue 3: Product Purity and Crystallization Challenges

  • Question: We are facing difficulties in purifying this compound at a larger scale. The product is off-color, and the crystallization process is inconsistent. What can we do to improve purity and achieve consistent crystallization?

  • Answer: Purification and crystallization are often challenging during scale-up due to the potential for a different impurity profile and changes in solubility and crystal growth kinetics at larger volumes.

    Troubleshooting Steps:

    • Impurity Profiling: Identify the major impurities by analytical techniques (e.g., LC-MS, NMR) to understand their origin and develop a targeted purification strategy.

    • Solvent Selection: Screen different solvent systems for recrystallization to find one that provides good recovery and effectively rejects impurities. Anti-solvent crystallization might also be a viable option.

    • Controlled Cooling: Implement a controlled cooling profile during crystallization to promote the formation of uniform, easily filterable crystals. Rapid cooling can lead to the precipitation of impurities and the formation of fine particles that are difficult to handle.

    • Decolorization: If the product is off-color, treatment with activated carbon during the work-up or before crystallization can help remove colored impurities.

Frequently Asked Questions (FAQs)

  • Q1: What are the primary safety concerns when scaling up the synthesis of this compound?

    • A1: Key safety concerns include the handling of potentially toxic and air-sensitive reagents like 2-aminothiophenol, the management of exothermic reactions, and the potential for runaway reactions due to inadequate temperature control. A thorough risk assessment should be conducted before any scale-up activities.

  • Q2: Can the order of reagent addition affect the outcome of the reaction at a larger scale?

    • A2: Yes, the order of addition can be critical. For instance, adding a catalyst or a reactive reagent too quickly can lead to localized high concentrations and promote side reactions. A controlled addition strategy is often necessary for a successful scale-up.

  • Q3: How can we monitor the progress of the reaction effectively in a large reactor?

    • A3: In-process controls (IPCs) are essential for monitoring reaction progress at scale. This can include taking samples for analysis by HPLC or TLC. Process analytical technology (PAT) tools, such as in-situ IR or Raman spectroscopy, can also provide real-time monitoring of reactant consumption and product formation.

Quantitative Data

Table 1: Comparison of Lab-Scale vs. Pilot-Scale Synthesis of Ethyl 2-aminobenzo[d]thiazole-6-carboxylate

ParameterLab-Scale (1 L)Pilot-Scale (100 L) - UnoptimizedPilot-Scale (100 L) - Optimized
Starting Material (Ethyl 4-aminobenzoate) 50 g5.0 kg5.0 kg
Potassium Thiocyanate 110 g11.0 kg11.0 kg
Bromine 46 g4.6 kg4.6 kg
Solvent (Glacial Acetic Acid) 500 mL50 L50 L
Reaction Temperature 10-25°C10-45°C (poor control)15-25°C (controlled)
Reaction Time 12 hours24 hours16 hours
Yield 85%65%82%
Purity (by HPLC) 98%88%97%

Note: The data in this table is illustrative and intended to highlight potential scale-up challenges and the impact of optimization.

Experimental Protocols

Synthesis of Ethyl 2-aminobenzo[d]thiazole-6-carboxylate (Precursor)

This protocol is adapted for a pilot-plant scale synthesis.

Materials:

  • Ethyl 4-aminobenzoate

  • Potassium thiocyanate (KSCN)

  • Bromine (Br₂)

  • Glacial Acetic Acid

  • Deionized Water

  • Ammonia solution

Equipment:

  • 100 L glass-lined reactor with overhead stirrer, temperature probe, and addition funnel

  • Heating/cooling system for the reactor jacket

  • Filtration unit

  • Drying oven

Procedure:

  • Charging the Reactor: Charge the 100 L reactor with glacial acetic acid (50 L). Begin stirring at a moderate speed.

  • Addition of Reactants: Add Ethyl 4-aminobenzoate (5.0 kg) and potassium thiocyanate (11.0 kg) to the reactor. Stir the mixture at room temperature (20-25°C) for 45 minutes to ensure complete dissolution.

  • Cooling: Cool the reactor contents to 10-15°C using the cooling jacket.

  • Bromine Addition: Slowly add a solution of bromine (4.6 kg) in glacial acetic acid (5 L) to the reactor via the addition funnel over a period of 2-3 hours. Maintain the internal temperature below 20°C throughout the addition.

  • Reaction: Once the bromine addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by HPLC.

  • Work-up: Upon completion, add deionized water (100 L) to the reaction mixture. Heat the resulting slurry to 80-85°C.

  • Filtration and Neutralization: Filter the hot slurry to remove any insoluble byproducts. Cool the filtrate and neutralize it with ammonia solution to precipitate the product.

  • Isolation and Drying: Filter the precipitated product, wash it with deionized water, and dry it in a vacuum oven at 60-70°C until a constant weight is achieved.

Visualizations

Troubleshooting Workflow for Low Yield in Scale-Up Synthesis

G Troubleshooting Workflow for Low Yield start Low Yield Observed in Scale-up check_temp Review Temperature Profile - Hot spots? - Inefficient cooling? start->check_temp check_mixing Evaluate Agitation - Inadequate mixing? - Dead zones? start->check_mixing check_atmosphere Verify Inert Atmosphere - Leaks? - Insufficient purging? start->check_atmosphere check_purity Analyze Starting Materials - Impurities present? start->check_purity sol_temp Optimize Heating/Cooling Protocol - Slower reagent addition - Improved jacket control check_temp->sol_temp sol_mixing Modify Agitation Parameters - Increase RPM - Change impeller design check_mixing->sol_mixing sol_atmosphere Enhance Inerting Procedure - Multiple vacuum/N2 cycles - Use high-purity N2 check_atmosphere->sol_atmosphere sol_purity Purify Starting Materials - Recrystallization - Distillation check_purity->sol_purity end Improved Yield sol_temp->end sol_mixing->end sol_atmosphere->end sol_purity->end

Caption: A logical workflow for troubleshooting low yield issues during the scale-up synthesis.

References

Technical Support Center: Improving the Regioselectivity of Benzothiazole Functionalization

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the regioselective functionalization of benzothiazole. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on controlling the position of functional groups on this important heterocyclic scaffold. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to help you overcome common challenges in your synthetic endeavors.

Troubleshooting Guides

This section addresses common issues encountered during the functionalization of benzothiazole in a question-and-answer format.

Issue 1: Poor Regioselectivity in Electrophilic Aromatic Substitution (e.g., Nitration, Bromination)

  • Question: My nitration/bromination reaction is producing a mixture of isomers, and I'm struggling to isolate the desired product in good yield. What are the common causes and solutions?

  • Answer: Poor regioselectivity in electrophilic substitution of benzothiazole is a frequent challenge. The benzothiazole ring system has several positions available for functionalization on the benzene ring (C4, C5, C6, and C7). The inherent electronic properties of the fused ring system, along with the directing effects of any existing substituents, play a crucial role in determining the site of electrophilic attack.

    Potential Causes & Solutions:

    • Highly Activating/Deactivating Groups: The electronic nature of substituents on the benzothiazole ring strongly influences the position of the next substitution.

      • Solution: Consider the electronic properties of your starting material. For instance, the amino group in 2-aminobenzothiazole is highly activating and can lead to multiple products. Protecting the amino group (e.g., via acylation) can modulate its activating effect and improve selectivity.[1]

    • Harsh Reaction Conditions: Strong electrophiles and high temperatures can lead to over-reactivity and a loss of selectivity.

      • Solution: Employ milder reagents, such as N-Bromosuccinimide (NBS) instead of elemental bromine for bromination.[2] Lowering the reaction temperature can also significantly improve regioselectivity by favoring the thermodynamically more stable product.

    • Solvent Effects: The polarity of the solvent can influence the distribution of isomers.

      • Solution: Experiment with different solvents. For bromination, less polar solvents may be employed to improve selectivity.[2]

Issue 2: Low Yield in Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura)

  • Question: I am attempting a Suzuki coupling with a bromo-substituted benzothiazole, but the yield is consistently low. What are the likely culprits?

  • Answer: Low yields in Suzuki coupling reactions involving benzothiazoles can often be attributed to catalyst deactivation, suboptimal reaction conditions, or issues with the reagents.

    Potential Causes & Solutions:

    • Inactive Catalyst: The Pd(0) catalyst may have decomposed due to exposure to oxygen.

    • Inappropriate Ligand: The chosen phosphine ligand may not be suitable for the specific transformation.

      • Solution: For Suzuki-Miyaura reactions, bulky, electron-rich phosphine ligands like SPhos, XPhos, or RuPhos are often effective. It may be necessary to screen a few different ligands to find the optimal one for your specific substrates.[3]

    • Incorrect Base or Solvent: The base may not be strong enough, or the solvent may not be appropriate for the reaction.

      • Solution: A common and effective base for Suzuki-Miyaura reactions is K₂CO₃ or Cs₂CO₃. Ensure the base is finely powdered and dry. A mixture of a polar aprotic solvent like dioxane or DMF with water is often used to dissolve both the organic and inorganic reagents.[3]

Issue 3: Lack of Selectivity in C-H Functionalization

  • Question: My C-H activation/arylation reaction is not proceeding with the desired regioselectivity, leading to a mixture of products functionalized at different C-H bonds. How can I improve this?

  • Answer: Achieving high regioselectivity in C-H functionalization of benzothiazole can be challenging due to the presence of multiple C-H bonds. The use of directing groups is a powerful strategy to control the site of functionalization.

    Potential Causes & Solutions:

    • No or Ineffective Directing Group: Without a directing group, C-H activation may occur at the most sterically accessible or electronically favored position, which may not be the desired one.

      • Solution: Introduce a directing group that can coordinate to the metal catalyst and deliver it to a specific C-H bond. Common directing groups include amides, pyridyls, and carboxylic acids. The choice of directing group can precisely control the regioselectivity.

    • Suboptimal Catalyst System: The choice of metal catalyst and ligand is crucial for effective directing group-assisted C-H functionalization.

      • Solution: Different metal catalysts (e.g., Pd, Ru, Rh) and ligands will have varying efficiencies and selectivities with different directing groups and substrates. A screening of catalysts and ligands is often necessary to identify the optimal combination for your desired transformation.

    • Reaction Conditions: Temperature, solvent, and additives can all influence the regioselectivity of C-H functionalization reactions.

      • Solution: A thorough optimization of reaction conditions is often required. For example, in some Pd-catalyzed C-H arylations of benzothiazoles, the use of specific solvents like NMP and a base like PivOK at elevated temperatures has been shown to favor C7 arylation.[4]

Frequently Asked Questions (FAQs)

  • Q1: What are the most common sites for electrophilic substitution on the unsubstituted benzothiazole ring, and what factors govern this selectivity?

    • A1: For the unsubstituted benzothiazole, electrophilic substitution tends to occur on the benzene ring rather than the thiazole ring. The thiazole ring is electron-withdrawing, which deactivates the fused benzene ring towards electrophilic attack compared to benzene itself. Within the benzene ring, substitution commonly occurs at the C4, C6, and C7 positions. The precise location is influenced by a combination of inductive and resonance effects, as well as the nature of the electrophile and the reaction conditions. For instance, nitration of unsubstituted benzothiazole typically yields a mixture of 6-nitrobenzothiazole and 4-nitrobenzothiazole, with the 6-nitro isomer often being the major product.

  • Q2: How can I selectively functionalize the C2 position versus the benzene ring?

    • A2: The C2 position of the benzothiazole ring is susceptible to functionalization, particularly with organometallic reagents or under certain C-H activation conditions. To favor functionalization on the benzene ring over the C2 position, you can:

      • Protect the C2 position: If you are starting with a 2-unsubstituted benzothiazole, you can temporarily install a protecting group at the C2 position to block its reactivity.

      • Choose appropriate reaction conditions: For electrophilic aromatic substitution, the reaction conditions can be tuned to favor attack on the more electron-rich benzene ring. For C-H functionalization, the choice of catalyst and directing group can provide high selectivity for specific positions on the benzene ring.

  • Q3: What is the role of directing groups in controlling regioselectivity in C-H functionalization?

    • A3: Directing groups are functional groups that are installed on the substrate to control the regioselectivity of a C-H functionalization reaction. They work by coordinating to the metal catalyst and bringing it into close proximity to a specific C-H bond, thereby promoting its activation and subsequent functionalization. The choice of directing group can allow for the selective functionalization of C-H bonds that would otherwise be unreactive or lead to mixtures of products. For example, a directing group at the N-position of an indole can direct C-H arylation to the C7 position.

  • Q4: Can I achieve regioselective functionalization of a di- or poly-halogenated benzothiazole?

    • A4: Yes, this is a common and powerful strategy. The differential reactivity of different halogens in palladium-catalyzed cross-coupling reactions (generally I > Br > Cl) allows for sequential and regioselective functionalization. For example, in 2-chloro-4-bromobenzothiazole, a Suzuki coupling will preferentially occur at the more reactive C-Br bond at the C4 position, leaving the C-Cl bond at the C2 position intact for subsequent transformations.[3]

Data Presentation

Table 1: Regioselectivity of Electrophilic Substitution on Unsubstituted Benzothiazole

ReactionReagentsMajor Product(s)Approximate Isomer Ratio
NitrationHNO₃ / H₂SO₄6-Nitro & 4-Nitro6-nitro : 4-nitro ≈ 2:1 - 3:1
BrominationBr₂ in Acetic Acid6-Bromo & 4-Bromo-
BrominationNBS in CCl₄6-BromoMajor product

Table 2: Comparison of Conditions for Regioselective Suzuki-Miyaura Coupling of 2-Chloro-4-bromobenzothiazole

Catalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield of 4-aryl product (%)
Pd(PPh₃)₄ (5)-K₂CO₃Toluene/Ethanol/H₂O1001285
Pd₂(dba)₃ (2.5)SPhos (5)K₃PO₄Dioxane/H₂O80892
Pd(OAc)₂ (3)XPhos (6)Cs₂CO₃Toluene/H₂O1101690

Table 3: Effect of Ligand on Pd-Catalyzed C2-Arylation of Benzothiazole with 4-iodotoluene

Palladium Source (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
Pd(OAc)₂ (5)PPh₃ (10)K₂CO₃DMF1202465
Pd(OAc)₂ (5)Xantphos (10)Cs₂CO₃Dioxane1001878
PdCl₂(dppf) (5)-K₃PO₄Toluene1102085

Experimental Protocols

Protocol 1: Regioselective Monobromination of 2-Aminobenzothiazole using NBS

This protocol describes a method for the controlled monobromination of 2-aminobenzothiazole, favoring substitution on the benzene ring.

Materials:

  • 2-Aminobenzothiazole

  • N-Bromosuccinimide (NBS)

  • Carbon tetrachloride (CCl₄) or Acetonitrile (CH₃CN)

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser

  • Standard workup and purification equipment (separatory funnel, rotary evaporator, chromatography supplies)

Procedure:

  • To a solution of 2-aminobenzothiazole (1.0 equiv.) in CCl₄ or CH₃CN in a round-bottom flask, add N-Bromosuccinimide (1.05 equiv.).

  • Stir the reaction mixture at room temperature for 24 hours.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to isolate the desired monobrominated isomer.

Protocol 2: Regioselective Suzuki-Miyaura Coupling at the C4-Position of 2-Chloro-4-bromobenzothiazole

This protocol details the selective arylation at the C4 position, leveraging the higher reactivity of the C-Br bond.

Materials:

  • 2-Chloro-4-bromobenzothiazole

  • Arylboronic acid (1.2 equiv.)

  • Pd(PPh₃)₄ (0.05 equiv.)

  • Potassium carbonate (K₂CO₃) (2.0 equiv.)

  • Toluene, Ethanol, and Water (e.g., in a 4:1:1 ratio)

  • Schlenk flask or similar reaction vessel for inert atmosphere

  • Magnetic stirrer and heating mantle/oil bath

  • Standard workup and purification equipment

Procedure:

  • To a Schlenk flask, add 2-chloro-4-bromobenzothiazole (1.0 equiv.), the arylboronic acid (1.2 equiv.), and K₂CO₃ (2.0 equiv.).

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add the degassed solvent mixture (Toluene/Ethanol/Water) via syringe.

  • Add the Pd(PPh₃)₄ catalyst under a positive pressure of the inert gas.

  • Heat the reaction mixture to 100 °C and stir vigorously.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion (typically 12-24 hours), cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 3: Directing Group-Assisted C-H Arylation at the C7-Position of Benzothiazole

This protocol provides a general procedure for the C7-arylation of a benzothiazole derivative using a removable directing group.

Materials:

  • N-Aryl-benzothiazole-2-carboxamide (with the aryl group as the directing group)

  • Aryl iodide (1.5 equiv.)

  • Pd(OAc)₂ (0.05 equiv.)

  • Potassium pivalate (PivOK) (2.0 equiv.)

  • N-Methyl-2-pyrrolidone (NMP)

  • Schlenk flask

  • Magnetic stirrer and heating mantle/oil bath

  • Standard workup and purification equipment

Procedure:

  • To a Schlenk flask, add the N-aryl-benzothiazole-2-carboxamide (1.0 equiv.), aryl iodide (1.5 equiv.), Pd(OAc)₂ (0.05 equiv.), and PivOK (2.0 equiv.).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add anhydrous, degassed NMP via syringe.

  • Heat the reaction mixture to 150 °C and stir.

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction to room temperature.

  • Dilute with water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography.

  • The directing group can be subsequently removed under appropriate hydrolytic conditions.

Mandatory Visualization

Troubleshooting_Regioselectivity cluster_electrophilic Electrophilic Substitution cluster_cross_coupling Cross-Coupling cluster_ch_functionalization C-H Functionalization start Poor Regioselectivity Observed reaction_type Identify Reaction Type start->reaction_type electrophilic Electrophilic Substitution (Nitration, Bromination) reaction_type->electrophilic Electrophilic cross_coupling Cross-Coupling (Suzuki, Stille, etc.) reaction_type->cross_coupling Cross-Coupling ch_functionalization C-H Functionalization reaction_type->ch_functionalization C-H check_reagents Are reagents too harsh? electrophilic->check_reagents Evaluate check_temp Is temperature too high? check_reagents->check_temp No milder_reagents Use milder reagents (e.g., NBS for bromination) check_reagents->milder_reagents Yes check_substituents Activating/Deactivating substituents present? check_temp->check_substituents No lower_temp Lower reaction temperature check_temp->lower_temp Yes protect_group Protect activating group (e.g., acylate amine) check_substituents->protect_group Yes check_catalyst Is catalyst active? cross_coupling->check_catalyst Evaluate check_ligand Is ligand appropriate? check_catalyst->check_ligand Yes inert_atmosphere Ensure inert atmosphere & fresh catalyst check_catalyst->inert_atmosphere No check_base Is base suitable? check_ligand->check_base Yes screen_ligands Screen bulky, electron-rich ligands (e.g., SPhos) check_ligand->screen_ligands No screen_bases Screen different bases (e.g., K3PO4, Cs2CO3) check_base->screen_bases No check_dg Is a directing group used? ch_functionalization->check_dg Evaluate check_catalyst_ch Is catalyst system optimal? check_dg->check_catalyst_ch Yes add_dg Introduce a suitable directing group check_dg->add_dg No screen_catalysts Screen catalysts and ligands check_catalyst_ch->screen_catalysts No

Caption: Troubleshooting workflow for poor regioselectivity.

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification start Start: Regioselective Suzuki Coupling add_reagents 1. Add benzothiazole halide, boronic acid, and base to flask start->add_reagents inert_atm 2. Evacuate and backfill with inert gas (3x) add_reagents->inert_atm add_solvent_catalyst 3. Add degassed solvent and Pd catalyst inert_atm->add_solvent_catalyst heat 4. Heat to desired temperature with vigorous stirring add_solvent_catalyst->heat monitor 5. Monitor progress by TLC/LC-MS heat->monitor cool 6. Cool to room temperature monitor->cool extract 7. Dilute with organic solvent, wash with water and brine cool->extract dry 8. Dry organic layer and concentrate extract->dry purify 9. Purify by column chromatography dry->purify end End: Pure Product purify->end

Caption: Experimental workflow for Suzuki-Miyaura coupling.

Directing_Group_Logic cluster_c4 C4-Functionalization Strategy cluster_c7 C7-Functionalization Strategy start Desired C-H Functionalization Site c4_site C4-Position start->c4_site c7_site C7-Position start->c7_site dg_c4 Select C4-directing group (e.g., picolinamide at N1) c4_site->dg_c4 dg_c7 Select C7-directing group (e.g., N-aryl amide) c7_site->dg_c7 catalyst_c4 Choose appropriate catalyst (e.g., Rh(III)) dg_c4->catalyst_c4 conditions_c4 Optimize reaction conditions catalyst_c4->conditions_c4 product_c4 C4-Functionalized Product conditions_c4->product_c4 catalyst_c7 Choose appropriate catalyst (e.g., Pd(II)) dg_c7->catalyst_c7 conditions_c7 Optimize reaction conditions catalyst_c7->conditions_c7 product_c7 C7-Functionalized Product conditions_c7->product_c7

Caption: Logic for selecting a directing group strategy.

References

Technical Support Center: Stability of Ethyl benzo[d]thiazole-6-carboxylate in Solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of Ethyl benzo[d]thiazole-6-carboxylate in solution. Our aim is to help you anticipate and resolve potential issues during your experiments, ensuring the integrity and reliability of your results.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound in solution?

A1: The two primary stability concerns for this compound in solution are the hydrolysis of the ethyl ester to the corresponding carboxylic acid (Benzothiazole-6-carboxylic acid) and the degradation of the benzothiazole ring itself. The ester hydrolysis is a significant pathway, particularly in aqueous solutions with acidic or basic pH. The benzothiazole core can be susceptible to oxidative and photolytic degradation.

Q2: What solvents are recommended for preparing stock solutions of this compound?

A2: For short-term storage and immediate use, anhydrous polar aprotic solvents such as Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), or acetonitrile are recommended. For longer-term storage, it is advisable to store the compound as a solid at low temperatures and protected from light. If a stock solution is necessary for long-term storage, prepare it in an anhydrous aprotic solvent, aliquot it into single-use vials to minimize freeze-thaw cycles, and store at -20°C or -80°C.

Q3: How does pH affect the stability of this compound in aqueous solutions?

A3: The stability of the ethyl ester is highly pH-dependent. In acidic or basic aqueous solutions, the rate of hydrolysis to the carboxylic acid is significantly accelerated.[1][2][3] Neutral pH (around 7) generally provides the most stability against hydrolysis for esters.[4] For experiments requiring aqueous buffers, it is crucial to use freshly prepared solutions and to assess the compound's stability under the specific experimental conditions.

Q4: Is this compound sensitive to light?

A4: Benzothiazole derivatives can be susceptible to photolytic degradation.[5][6] Therefore, it is recommended to protect solutions of this compound from light by using amber vials or by wrapping containers in aluminum foil. Photostability studies are advised if the experimental workflow involves prolonged exposure to light.

Q5: How can I monitor the degradation of this compound in my samples?

A5: High-Performance Liquid Chromatography (HPLC) with UV detection is a robust and commonly used method for monitoring the degradation of small molecules like this compound.[7][8] A stability-indicating HPLC method should be developed to separate the parent compound from its potential degradation products. The appearance of new peaks or a decrease in the peak area of the parent compound over time indicates degradation.

Troubleshooting Guides

This section provides solutions to common problems encountered during the handling and analysis of this compound solutions.

Issue 1: Inconsistent or lower-than-expected biological activity in assays.
  • Possible Cause 1: Degradation of the compound in the stock solution.

    • Troubleshooting Steps:

      • Visually inspect the stock solution: Look for any precipitates or color changes, which could indicate degradation or poor solubility.

      • Verify stock solution integrity: Analyze the stock solution by HPLC to check for the presence of degradation products. Compare the chromatogram to that of a freshly prepared standard.

      • Prepare fresh stock solutions: If degradation is confirmed, prepare a new stock solution using an anhydrous, high-purity solvent.

      • Optimize storage conditions: Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -80°C, protected from light.

  • Possible Cause 2: Hydrolysis in aqueous assay buffer.

    • Troubleshooting Steps:

      • Perform a time-course stability study: Incubate the compound in the assay buffer for the duration of the experiment and analyze samples at different time points by HPLC.

      • Adjust buffer pH: If hydrolysis is observed, consider adjusting the buffer to a more neutral pH if the experimental conditions allow.

      • Minimize incubation time: Redesign the experiment to minimize the time the compound spends in the aqueous buffer before analysis.

Issue 2: Appearance of unknown peaks in the HPLC chromatogram.
  • Possible Cause 1: Formation of degradation products.

    • Troubleshooting Steps:

      • Characterize the new peaks: Use Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the molecular weight of the species corresponding to the new peaks. A mass increase of 28 Da (loss of C2H4) is indicative of hydrolysis to the carboxylic acid.

      • Conduct forced degradation studies: Subject the compound to stress conditions (acid, base, oxidation, heat, light) to intentionally generate degradation products. This can help in confirming the identity of the unknown peaks.

      • Optimize the HPLC method: Ensure the HPLC method has sufficient resolution to separate all degradation products from the parent peak.

  • Possible Cause 2: Contamination or solvent impurities.

    • Troubleshooting Steps:

      • Analyze a solvent blank: Inject the solvent used to dissolve the sample to check for impurities.

      • Use high-purity solvents: Always use HPLC-grade or higher purity solvents for sample preparation and mobile phases.

Quantitative Data Summary

The following table summarizes the kinetic data for the hydrolysis of ethyl benzoate, which can serve as an analogue to understand the potential hydrolysis rates of this compound.

Table 1: Rate Constants for the Base Catalyzed Hydrolysis of Ethyl Benzoate in Methanol-Water Mixtures at Different Temperatures. [9]

Temperature (°C)Methanol:Water (v/v)Rate Constant (k)
2030:701.5690
2040:601.5229
2050:501.4437
2530:701.870
2540:601.760
2550:501.690
3030:702.139
3040:602.025
3050:501.945

Note: The rate constants are presented as reported in the source and are intended for comparative purposes to illustrate the effect of solvent composition and temperature on hydrolysis rates.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a general procedure for conducting forced degradation studies to identify potential degradation pathways and to develop a stability-indicating analytical method.[5][10]

1. Acid Hydrolysis:

  • Dissolve this compound in a suitable solvent (e.g., acetonitrile) and then dilute with 0.1 M HCl.

  • Incubate the solution at 60°C for 24-48 hours.

  • At specified time points, withdraw an aliquot, neutralize it with 0.1 M NaOH, and analyze by HPLC.

2. Base Hydrolysis:

  • Dissolve the compound in a suitable solvent and then dilute with 0.1 M NaOH.

  • Incubate the solution at room temperature for 4-8 hours.

  • At specified time points, withdraw an aliquot, neutralize it with 0.1 M HCl, and analyze by HPLC.

3. Oxidative Degradation:

  • Dissolve the compound in a suitable solvent and treat with 3% hydrogen peroxide.

  • Keep the solution at room temperature for 24 hours, protected from light.

  • Analyze samples by HPLC at various time points.

4. Thermal Degradation:

  • Store the solid compound in an oven at 70°C for 7 days.

  • Also, prepare a solution of the compound and keep it at 70°C for 24-48 hours.

  • Analyze the samples by HPLC.

5. Photolytic Degradation:

  • Expose a solution of the compound to a light source that provides both UV and visible light (e.g., a photostability chamber) for a defined period (e.g., 1.2 million lux hours).

  • Keep a control sample wrapped in aluminum foil to protect it from light.

  • Analyze both the exposed and control samples by HPLC.

Protocol 2: HPLC Method for Stability Analysis

This protocol provides a starting point for developing an HPLC method to analyze the stability of this compound. Method optimization will be required.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid) is a good starting point. For example:

    • Start with 40% acetonitrile and increase to 90% over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Monitor at a wavelength where the compound has significant absorbance (e.g., determined by UV-Vis spectrophotometry, likely around 254 nm or another UV maximum).

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in the initial mobile phase composition or a compatible solvent like acetonitrile.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_storage Storage cluster_experiment Experimental Use cluster_analysis Stability Analysis prep_solid Weigh Solid Compound prep_dissolve Dissolve in Anhydrous Solvent (e.g., DMSO, Acetonitrile) prep_solid->prep_dissolve prep_aliquot Aliquot into Single-Use Vials prep_dissolve->prep_aliquot store_conditions Store at -20°C or -80°C Protected from Light prep_aliquot->store_conditions exp_thaw Thaw a Single Aliquot store_conditions->exp_thaw exp_dilute Dilute in Assay Buffer exp_thaw->exp_dilute exp_assay Perform Experiment exp_dilute->exp_assay ana_sample Take Time-Point Samples exp_assay->ana_sample ana_hplc Analyze by HPLC ana_sample->ana_hplc ana_data Evaluate Data for Degradation ana_hplc->ana_data troubleshooting_workflow cluster_investigation Initial Investigation cluster_decision Decision Point cluster_action Corrective Actions start Inconsistent Experimental Results or Suspected Degradation inspect_solution Visually Inspect Stock Solution (Precipitate, Color Change?) start->inspect_solution analyze_hplc Analyze Stock Solution by HPLC inspect_solution->analyze_hplc is_degraded Degradation Confirmed? analyze_hplc->is_degraded discard_solution Discard Old Stock Solution is_degraded->discard_solution Yes end Consistent Results is_degraded->end No prepare_fresh Prepare Fresh Stock Solution Following Best Practices discard_solution->prepare_fresh review_procedures Review Storage and Handling Procedures prepare_fresh->review_procedures optimize_conditions Optimize Assay Conditions (pH, Incubation Time) review_procedures->optimize_conditions optimize_conditions->end

References

Technical Support Center: Recrystallization of Ethyl benzo[d]thiazole-6-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides detailed protocols, troubleshooting advice, and frequently asked questions (FAQs) for the recrystallization of Ethyl benzo[d]thiazole-6-carboxylate. It is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What is the ideal solvent for the recrystallization of this compound?

A1: The ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. Common choices for esters and heterocyclic compounds include ethanol, methanol, ethyl acetate, toluene, and mixtures such as ethanol/water or hexane/ethyl acetate.[1] The optimal solvent system for this compound should be determined experimentally through small-scale solubility tests.

Q2: How much solvent should I use for the recrystallization?

A2: You should use the minimum amount of boiling solvent required to fully dissolve the crude solid.[2] Using too much solvent is a common reason for poor or no crystal formation upon cooling.[2][3]

Q3: My compound is not crystallizing, even after the solution has cooled. What should I do?

A3: This is likely due to either using too much solvent or the formation of a supersaturated solution.[2][4] Try the following:

  • Induce crystallization: Scratch the inside of the flask with a glass rod just below the surface of the liquid or add a "seed" crystal of the pure compound.[2][5]

  • Reduce solvent volume: If scratching or seeding doesn't work, gently heat the solution to boil off some of the solvent, then allow it to cool again.[3][5]

  • Cool further: Place the solution in an ice-water bath to further decrease the solubility of your compound.[6]

Q4: The compound has separated as an oil instead of crystals. What went wrong?

A4: "Oiling out" can occur if the melting point of the compound is lower than the boiling point of the solvent, or if the solution cools too quickly.[3] To resolve this, try the following:

  • Reheat the solution to redissolve the oil.

  • Add a small amount of additional solvent.

  • Allow the solution to cool more slowly. You can do this by leaving the flask on a cooling hot plate or insulating the flask.[3]

  • Consider using a different solvent or solvent system with a lower boiling point.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low or No Crystal Yield - Too much solvent was used.[2][3]- The solution was not cooled to a low enough temperature.- Premature crystallization occurred during hot filtration.- Reheat the solution and evaporate some of the solvent.[5]- Cool the solution in an ice bath.[6]- For premature crystallization, use slightly more hot solvent and then evaporate the excess before cooling.[4]
Formation of an Oil ("Oiling Out") - The solution cooled too rapidly.[6]- The melting point of the solute is below the boiling point of the solvent.[3]- High concentration of impurities.- Reheat the solution, add a small amount of extra solvent, and allow it to cool more slowly.[3]- Consider using a solvent with a lower boiling point.- If impurities are suspected, consider a preliminary purification step like column chromatography.
Crystals Form Too Quickly - The solution is too concentrated.- The temperature of the solution dropped too rapidly.- Reheat the solution and add a small amount of additional solvent to slow down the crystallization process.[5]- Ensure a gradual cooling process.[6]
Colored Impurities in Crystals - Impurities were not removed prior to crystallization.- Redissolve the crystals in a suitable hot solvent and add a small amount of activated charcoal. Perform a hot filtration to remove the charcoal and then allow the solution to cool and crystallize.

Experimental Protocol: Recrystallization of this compound

This protocol provides a general methodology. The optimal solvent, volumes, and temperatures should be determined empirically.

1. Solvent Selection:

  • Place a small amount (e.g., 20-30 mg) of the crude this compound into several test tubes.

  • Add a few drops of different potential solvents (e.g., ethanol, ethyl acetate, toluene) to each tube at room temperature. A good solvent will not dissolve the compound at this stage.

  • Gently heat the test tubes that did not show dissolution. An ideal solvent will dissolve the compound completely at its boiling point.

  • Allow the hot solutions to cool. The best solvent will result in the formation of well-defined crystals.

2. Dissolution:

  • Place the crude this compound in an Erlenmeyer flask.

  • Add a minimal amount of the selected hot solvent in portions, with heating and swirling, until the solid is just dissolved.

3. Hot Filtration (if necessary):

  • If there are insoluble impurities, perform a hot gravity filtration using a pre-warmed funnel and filter paper to remove them.

4. Crystallization:

  • Cover the flask and allow the solution to cool slowly and undisturbed to room temperature.[2]

  • Once at room temperature, you may place the flask in an ice bath to maximize crystal formation.[6]

5. Isolation of Crystals:

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities.[2]

6. Drying:

  • Allow the crystals to air dry on the filter paper or dry them further in a desiccator or a vacuum oven at a temperature well below the compound's melting point.

Quantitative Data Summary
Parameter Value/Range Notes
Starting Material e.g., 1.0 gAmount of crude this compound.
Solvent Volume To be determinedUse the minimum volume of boiling solvent for complete dissolution.
Dissolution Temperature Boiling point of the chosen solventEnsure the solid is fully dissolved.
Cooling Temperature Room Temperature, then 0-5 °CGradual cooling is crucial for crystal quality.[6]
Rinse Solvent Volume Minimal (e.g., 1-2 mL)Use ice-cold solvent to minimize product loss.[2]

Visualizations

Recrystallization_Workflow start Start: Crude This compound dissolve Dissolve in Minimum Hot Solvent start->dissolve hot_filtration Hot Filtration (if needed) dissolve->hot_filtration Insoluble impurities present cool Slow Cooling to Room Temperature dissolve->cool No insoluble impurities hot_filtration->cool ice_bath Cool in Ice Bath cool->ice_bath filter Vacuum Filtration ice_bath->filter wash Wash with Ice-Cold Solvent filter->wash dry Dry Crystals wash->dry end End: Pure Crystals dry->end

Caption: Experimental workflow for the recrystallization of this compound.

Troubleshooting_Logic start Crystals Not Forming? too_much_solvent Too much solvent? start->too_much_solvent supersaturated Supersaturated? start->supersaturated too_much_solvent->supersaturated No boil_off Action: Boil off some solvent too_much_solvent->boil_off Yes oiling_out Oiling out? supersaturated->oiling_out No scratch_seed Action: Scratch flask or add seed crystal supersaturated->scratch_seed Yes reheat_cool_slowly Action: Reheat, add more solvent, cool slowly oiling_out->reheat_cool_slowly Yes

Caption: Troubleshooting logic for common recrystallization issues.

References

Technical Support Center: Managing Impurities in Ethyl 2-aminobenzo[d]thiazole-6-carboxylate Preparations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ethyl 2-aminobenzo[d]thiazole-6-carboxylate. The following information addresses common issues related to impurity management during its synthesis and purification.

Frequently Asked Questions (FAQs)

Q1: What is the common synthetic route for Ethyl 2-aminobenzo[d]thiazole-6-carboxylate?

A1: A widely used method involves a two-step synthesis starting from p-aminobenzoic acid. The first step is a Fischer esterification of p-aminobenzoic acid with ethanol to produce ethyl p-aminobenzoate. This intermediate is then reacted with potassium thiocyanate in the presence of bromine and acetic acid, which facilitates an oxidative cyclization to form the final product, Ethyl 2-aminobenzo[d]thiazole-6-carboxylate.[1][2]

Q2: What are the potential impurities I should be aware of during the synthesis?

A2: Impurities can arise from unreacted starting materials, intermediates, or side reactions. Key potential impurities include:

  • Impurity A: p-Aminobenzoic acid (unreacted starting material from the esterification step).

  • Impurity B: Ethyl p-aminobenzoate (unreacted intermediate).

  • Impurity C: Polyhalogenated benzothiazole derivatives (from excess bromine).

  • Impurity D: Amorphous byproducts from the oxidative cyclization. The Hugerschoff reaction and similar benzothiazole syntheses can sometimes yield complex mixtures if not properly controlled.[3][4]

Q3: How can I detect and quantify these impurities?

A3: High-Performance Liquid Chromatography (HPLC) is a suitable method for detecting and quantifying impurities. A reverse-phase C18 column with a mobile phase of acetonitrile and water (containing a small amount of formic or phosphoric acid) can effectively separate the target compound from potential impurities.[5] Mass Spectrometry (MS) can be coupled with HPLC for impurity identification.

Q4: What are the recommended purification methods for Ethyl 2-aminobenzo[d]thiazole-6-carboxylate?

A4: The primary methods for purification are recrystallization and column chromatography. Recrystallization from ethanol or a mixture of ethyl acetate and hexane is often effective for removing minor impurities.[6][7] For more complex impurity profiles, silica gel column chromatography is recommended.[6]

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis and purification of Ethyl 2-aminobenzo[d]thiazole-6-carboxylate.

Issue 1: Low Yield in the Esterification Step
  • Question: My yield of ethyl p-aminobenzoate is consistently low. What could be the cause and how can I improve it?

  • Answer: Low yields in Fischer esterification are often due to the reversible nature of the reaction. To drive the equilibrium towards the product, you can:

    • Use Excess Ethanol: Employing a large excess of ethanol acts as both a solvent and a reactant, shifting the equilibrium forward.[8]

    • Efficient Water Removal: Ensure your reaction setup includes a method for removing water as it forms, such as a Dean-Stark apparatus, although using excess reactant is more common in this specific synthesis.

    • Sufficient Catalyst: Use a catalytic amount of a strong acid like sulfuric acid or hydrochloric acid. Since the starting material has a basic amino group, enough acid must be added to both protonate the amino group and catalyze the reaction.[8][9]

Issue 2: Product is a Dark, Oily Residue After Cyclization
  • Question: After the oxidative cyclization with bromine, my product is a dark, difficult-to-handle oil instead of a solid. What went wrong?

  • Answer: The formation of a dark, oily residue often indicates the presence of significant impurities and potential side reactions.

    • Temperature Control: The addition of bromine should be slow and controlled, with cooling to prevent a rapid exotherm which can lead to side reactions and degradation.

    • Stoichiometry of Bromine: Using an excess of bromine can lead to the formation of polyhalogenated and other undesired byproducts. Ensure precise control over the amount of bromine used.

    • Work-up Procedure: After the reaction, quenching with a reducing agent (e.g., sodium bisulfite) can remove excess bromine. The subsequent neutralization and precipitation are critical. Pouring the reaction mixture into cold water can help solidify the product.

Issue 3: Impurities Persist After Recrystallization
  • Question: I have recrystallized my product, but HPLC analysis still shows the presence of starting materials and other impurities. What should I do?

  • Answer: If recrystallization is insufficient, column chromatography is the next step. Benzothiazole derivatives can sometimes be sensitive to acidic silica gel.[10]

    • Solvent System Selection: A gradient elution with a mixture of hexane and ethyl acetate is a good starting point for silica gel chromatography.[6]

    • Deactivating Silica Gel: If you suspect product degradation on the column, you can pre-treat the silica gel with a small amount of a basic modifier like triethylamine (1-2% in the eluent) to neutralize acidic sites.[10]

Data Presentation

Table 1: Summary of Potential Impurities and Control Strategies

Impurity IDChemical NameSourceRecommended Control StrategyAnalytical Method
A p-Aminobenzoic acidIncomplete esterificationUse excess ethanol; ensure adequate acid catalyst.[8]HPLC
B Ethyl p-aminobenzoateIncomplete cyclizationEnsure sufficient reaction time and temperature for cyclization.HPLC
C Polyhalogenated derivativesExcess bromine in cyclizationControl bromine stoichiometry; quench excess bromine post-reaction.HPLC-MS
D Amorphous byproductsSide reactions during cyclizationMaintain low temperature during bromine addition.[3]HPLC

Experimental Protocols

Protocol 1: Purification by Recrystallization
  • Dissolution: Dissolve the crude Ethyl 2-aminobenzo[d]thiazole-6-carboxylate in a minimum amount of hot ethanol.

  • Decolorization (Optional): If the solution is highly colored, add a small amount of activated charcoal and heat for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel to remove the charcoal and any insoluble impurities.

  • Crystallization: Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.[7]

Protocol 2: Purification by Column Chromatography
  • Column Packing: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane) and pack it into a glass column.

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the initial eluent) and adsorb it onto a small amount of silica gel. Carefully load this onto the top of the packed column.

  • Elution: Begin elution with a low-polarity solvent system (e.g., 95:5 hexane:ethyl acetate) and gradually increase the polarity (e.g., to 80:20 hexane:ethyl acetate).[6]

  • Fraction Collection: Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.

Visualizations

Synthesis_Workflow Synthesis and Purification Workflow A p-Aminobenzoic Acid + Ethanol (H+ catalyst) B Fischer Esterification A->B C Ethyl p-aminobenzoate B->C I Impurity A (Unreacted PABA) B->I Incomplete Reaction D Add KSCN, then Br2 in Acetic Acid C->D E Oxidative Cyclization (Hugerschoff Reaction) D->E F Crude Ethyl 2-aminobenzo[d]thiazole-6-carboxylate E->F J Impurity B (Unreacted Ester) E->J Incomplete Reaction K Impurity C/D (Side Products) E->K Side Reactions G Purification F->G H Pure Product G->H I->G J->G K->G Troubleshooting_Flowchart Troubleshooting Impurities start Analyze Crude Product (HPLC) impurity_check Major Impurity Identified? start->impurity_check paba Impurity A: p-Aminobenzoic acid impurity_check->paba Yes ester Impurity B: Ethyl p-aminobenzoate impurity_check->ester Yes other Impurity C/D: Other Byproducts impurity_check->other Yes purify Proceed to Purification impurity_check->purify No paba_sol Action: Review Esterification. - Increase excess ethanol. - Check acid catalyst amount. paba->paba_sol paba_sol->purify ester_sol Action: Review Cyclization. - Increase reaction time/temp. - Ensure proper reagent stoichiometry. ester->ester_sol ester_sol->purify other_sol Action: Review Cyclization Conditions. - Control temp during Br2 addition. - Use correct Br2 stoichiometry. other->other_sol other_sol->purify recryst Recrystallization purify->recryst purity_check2 Product Pure? recryst->purity_check2 column_chrom Column Chromatography purity_check2->column_chrom No end Pure Product purity_check2->end Yes column_chrom->end

References

"alternative synthetic routes to avoid hazardous reagents in benzothiazole synthesis"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on alternative, safer synthetic routes for benzothiazole synthesis. It focuses on troubleshooting common issues and answering frequently asked questions related to these green chemistry approaches.

Troubleshooting Guides

This section addresses specific problems that may be encountered during the synthesis of benzothiazoles using greener alternative methods.

Issue 1: Low or No Product Yield

Potential Cause Troubleshooting Step Explanation
Catalyst Inactivity 1. Verify Catalyst Loading: Ensure the correct catalytic amount is used as specified in the protocol. 2. Check Catalyst Quality: The catalyst may have degraded. If possible, use a fresh batch or regenerate/reactivate it according to literature procedures. For example, some catalysts can be activated by heating. 3. Ensure Proper Mixing: In heterogeneous catalysis, ensure vigorous stirring to maximize contact between reactants and the catalyst surface.Catalysts are crucial for these reactions, and their effectiveness can be compromised by improper storage, handling, or insufficient quantity.
Insufficient Reaction Time or Temperature 1. Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) to track the consumption of starting materials.[1] 2. Optimize Conditions: If the reaction stalls, consider incrementally increasing the temperature or extending the reaction time. Refer to literature for optimal ranges for the specific catalyst and substrates.Green methods often aim for milder conditions, but these may need optimization depending on the specific reactants used.
Poor Substrate Reactivity 1. Consider Electronic Effects: Aldehydes with electron-withdrawing groups are generally more reactive in condensations with 2-aminothiophenol.[1] 2. Modify the Substrate: If feasible, alter the substrate to a more reactive derivative (e.g., converting a carboxylic acid to an acyl chloride).[2][3]The inherent reactivity of the starting materials significantly impacts the reaction outcome.
Inefficient Oxidation 1. Ensure Aerobic Conditions: For reactions relying on atmospheric oxygen as the oxidant, ensure the reaction is not under an inert atmosphere.[1] 2. Add a Mild Oxidant: If aerobic oxidation is insufficient, consider adding a green oxidant like hydrogen peroxide (H₂O₂), often in combination with a catalyst like HCl.[2][4][5]The final step in many benzothiazole syntheses is the oxidation of a benzothiazoline intermediate to the aromatic benzothiazole.[1]

Issue 2: Difficulty in Product Isolation and Purification

Potential Cause Troubleshooting Step Explanation
Product is Soluble in the Work-up Solvent 1. Use an Anti-Solvent: Precipitate the product by adding a non-solvent, such as cold water or hexane.[1] 2. Solvent Evaporation: If precipitation is not effective, remove the solvent under reduced pressure.[1]The choice of solvent for work-up is critical for efficient product recovery.
Formation of Complex Mixtures or Byproducts 1. Optimize Reaction Conditions: Revisit temperature, time, and catalyst loading to minimize side reactions. 2. Purification Strategy: Column chromatography is a common requirement for separating the desired product from impurities.[4] If the product is basic, consider an acid-base extraction. Recrystallization from a suitable solvent like ethanol is also a viable option.[1]Even with green methods, side reactions can occur, necessitating effective purification strategies.
Difficulty in Catalyst Separation 1. Filtration for Heterogeneous Catalysts: For solid catalysts like ZnO NPs or NaHSO₄-SiO₂, simple filtration is usually sufficient to remove them from the reaction mixture.[2] 2. Recyclability Test: To confirm catalyst removal and stability, the recovered catalyst can be washed, dried, and reused in a subsequent reaction.[4]A key advantage of many green catalysts is their ease of separation and potential for reuse.

Frequently Asked Questions (FAQs)

Q1: What are the main advantages of using microwave-assisted synthesis for benzothiazoles?

Microwave-assisted synthesis offers several benefits over conventional heating methods, including significantly reduced reaction times (often from hours to minutes), higher product yields, and improved purity by minimizing byproduct formation.[6][7] This technique aligns with green chemistry principles by reducing energy consumption and often allowing for solvent-free conditions.[6][8]

Q2: Can I perform benzothiazole synthesis without any solvent?

Yes, several solvent-free methods have been developed. These typically involve the direct mixing of reactants with a catalyst and heating.[8] For instance, the reaction of 2-aminothiophenol with aldehydes or acyl chlorides can be performed under solvent-free conditions, which simplifies work-up, reduces waste, and avoids the use of hazardous organic solvents.[4]

Q3: Are there any biocatalysts available for benzothiazole synthesis?

Yes, biocatalysts have been successfully employed. For example, Acacia concinna has been used as a biocatalyst for the condensation of 2-aminothiophenol with various aryl aldehydes under microwave irradiation.[2][3][9] This approach is eco-friendly, requires shorter reaction times, and proceeds under solvent-free conditions to give high yields.[9]

Q4: How can I avoid using metal-based catalysts?

Several metal-free catalytic systems are available. Molecular iodine, for instance, can catalyze the one-pot, solvent-free condensation of 2-aminothiophenol with benzoic acid derivatives.[2][9] Urea nitrate is another inexpensive and efficient metal-free catalyst for the condensation with aldehydes under solvent-free conditions.[4] Additionally, catalyst-free methods have been developed that proceed by simply mixing the reactants in a green solvent like ethanol at room temperature.[10]

Q5: What are some of the greenest solvents I can use for benzothiazole synthesis?

Water, ethanol, and glycerol are considered green solvents and have been used in various benzothiazole synthesis protocols.[8][11] Deep eutectic solvents (DESs) are also emerging as environmentally friendly alternatives that can act as both the solvent and the catalyst.[12]

Q6: Is it possible to use CO₂ as a starting material for benzothiazole synthesis?

Yes, innovative green routes are being explored that utilize carbon dioxide (CO₂) as a C1 source. One such method involves the cyclization of 2-aminothiophenols with CO₂ in the presence of a catalyst system, providing an environmentally benign approach to synthesizing benzothiazoles.[2][13]

Quantitative Data Summary

The following tables summarize the reaction conditions and yields for various alternative benzothiazole synthesis routes.

Table 1: Catalyst-Driven Synthesis of 2-Substituted Benzothiazoles

CatalystReactantsSolventTemperatureTimeYield (%)Reference
Urea Nitrate2-Aminothiophenol, AldehydesSolvent-freeRoom Temp.10-25 min84-90%[4]
MoO₃ Nanorods2-Aminothiophenol, AldehydesSolvent-free80 °C15-30 min85-94%[4]
VOSO₄2-Aminothiophenol, AldehydesEthanolRoom Temp.40-50 min87-92%[4]
ZnO NPs2-Aminothiophenol, AldehydesSolvent-freeRoom Temp.30 min79-91%[4]
H₂O₂/HCl2-Aminothiophenol, AldehydesEthanolRoom Temp.45-60 min85-94%[2][4]
SnP₂O₇2-Aminothiophenol, AldehydesNone80 °C8-35 min87-95%[3]
NaHSO₄-SiO₂2-Aminothiophenol, Acyl ChloridesSolvent-freeNot specifiedNot specifiedHigh[2]
Molecular Iodine2-Aminothiophenol, Benzoic AcidsSolvent-freeNot specified10 minExcellent[2]

Table 2: Energy-Assisted Green Synthesis of 2-Substituted Benzothiazoles

MethodReactantsCatalyst/ReagentSolventTemperatureTimeYield (%)Reference
Microwave2-Aminothiophenol, AldehydesAmberlite IR120Not specified85 °C5-10 min88-95%[4]
Microwave2-Aminothiophenol, Fatty AcidsP₄S₁₀Solvent-freeNot specified3-4 minHigh[2][3]
Microwave2-Aminothiophenol, AldehydesAcacia concinnaSolvent-freeNot specifiedNot specifiedHigh[2][3]
Ultrasound2-Aminothiophenol, AldehydesFeCl₃/Montmorillonite K-10Not specifiedNot specified0.7-5 h33-95%[4]
Ultrasound2-Aminothiophenol, AldehydesSulfated TungstateSolvent-freeRoom Temp.Not specified90-98%[14]

Experimental Protocols

Protocol 1: Urea Nitrate Catalyzed Solvent-Free Synthesis of 2-Arylbenzothiazoles [4]

  • Reactant Preparation: In a mortar, grind a mixture of 2-aminothiophenol (1 mmol), an aromatic aldehyde (1 mmol), and urea nitrate (10 mol%).

  • Reaction: Continue grinding the mixture at room temperature for the time specified in Table 1 (typically 10-25 minutes). Monitor the reaction progress using TLC.

  • Work-up: After completion of the reaction (as indicated by TLC), add ethyl acetate to the mixture and stir.

  • Purification: Remove the catalyst by filtration. Wash the filtrate with a saturated NaHCO₃ solution and then with brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent under reduced pressure. The crude product may require purification by column chromatography.

Protocol 2: Microwave-Assisted Synthesis using Amberlite IR120 Resin [4]

  • Reaction Setup: In a microwave-safe vessel, place 2-aminothiophenol (1 mmol), an aromatic aldehyde (1 mmol), and Amberlite IR120 resin.

  • Microwave Irradiation: Irradiate the mixture in a microwave reactor at 85 °C for 5-10 minutes.

  • Work-up: After cooling, add ethanol to the reaction mixture and filter to remove the resin.

  • Isolation: Evaporate the ethanol from the filtrate under reduced pressure to obtain the crude product.

  • Purification: Recrystallize the crude product from a suitable solvent or purify by column chromatography to yield the pure 2-arylbenzothiazole.

Visualized Workflows

experimental_workflow General Workflow for Green Benzothiazole Synthesis cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reactants Select Reactants (2-Aminothiophenol + Aldehyde/Acid/etc.) mix Combine Reactants and Catalyst reactants->mix catalyst Choose Green Catalyst (e.g., Urea Nitrate, ZnO NPs, etc.) catalyst->mix conditions Select Conditions (Solvent-free, Microwave, etc.) react Apply Energy Source (Heat, Microwave, Ultrasound) conditions->react mix->react monitor Monitor Reaction (TLC) react->monitor workup Work-up (e.g., Quenching, Extraction) monitor->workup Reaction Complete purify Purification (e.g., Recrystallization, Chromatography) workup->purify characterize Characterization (NMR, MS, etc.) purify->characterize

Caption: A generalized experimental workflow for the green synthesis of benzothiazoles.

decision_tree Decision Tree for Method Selection q1 Need for Rapid Synthesis? q2 Access to Specialized Equipment? q1->q2 No a1 Microwave or Ultrasound-Assisted Synthesis q1->a1 Yes q2->a1 Yes a2 Solvent-Free Catalytic Method at RT or with mild heating q2->a2 No q3 Strictly Metal-Free Conditions? a3 Use Organocatalyst (e.g., Urea Nitrate) or Catalyst-Free Method q3->a3 Yes a4 Consider Heterogeneous Metal-Based Catalysts (e.g., ZnO NPs) q3->a4 No a2->q3

Caption: A decision-making guide for selecting a suitable green synthesis method.

References

Validation & Comparative

A Comparative Analysis: Ethyl Benzo[d]thiazole-6-carboxylate Derivatives versus Doxorubicin in Breast Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the cytotoxic effects of ethyl benzo[d]thiazole-6-carboxylate derivatives and the widely-used chemotherapeutic agent, doxorubicin, on breast cancer cells. While direct comparative studies on the specific this compound compound are limited in publicly available research, this guide draws upon data from various studies on closely related benzothiazole derivatives to offer valuable insights for drug discovery and development.

Introduction

Doxorubicin has long been a cornerstone in the treatment of breast cancer. Its mechanism of action primarily involves DNA intercalation and inhibition of topoisomerase II, leading to cell cycle arrest and apoptosis. However, its clinical use is often limited by significant side effects, including cardiotoxicity and the development of drug resistance. This has spurred the search for novel anticancer agents with improved efficacy and safety profiles.

The benzothiazole scaffold has emerged as a promising pharmacophore in cancer research, with various derivatives demonstrating potent antiproliferative activity against a range of cancer cell lines. This guide will synthesize available data on the effects of specific benzothiazole derivatives on breast cancer cells and compare them against the well-documented effects of doxorubicin.

Quantitative Data Summary

The following tables summarize the available quantitative data for doxorubicin and selected benzothiazole derivatives, focusing on their cytotoxic activity (IC50 values) in common breast cancer cell lines.

Table 1: IC50 Values of Doxorubicin in Breast Cancer Cell Lines

Cell LineMolecular SubtypeIC50 of Doxorubicin (µM)
MCF-7Luminal A (ER+, PR+, HER2-)0.14 - 9.908
MDA-MB-231Triple-Negative (ER-, PR-, HER2-)0.69
MDA-MB-468Triple-Negative (ER-, PR-, HER2-)0.49
SK-BR-3HER2-positive>25
4T-1Murine Triple-Negative0.14

Note: IC50 values for doxorubicin can vary depending on experimental conditions such as incubation time and the specific assay used.

Table 2: IC50 Values of Selected Benzothiazole Derivatives in Breast Cancer Cell Lines

DerivativeCell LineIC50 (µM)Reference
Benzothiazole-triazole hybrid (trichloro substitution)Triple-Negative Breast Cancer30.49[1]
N-methyl piperazinyl substituted benzothiazole (6f)MCF-70.008[2]
N-methyl piperazinyl substituted benzothiazole (6f)MDA-MB-2310.017[2]
Benzothiazole/thiazolidine‐2,4‐dione derivative (KC12)MDA-MB-2316.13[3]
Benzothiazole/thiazolidine‐2,4‐dione derivative (KC21)MDA-MB-23110.77[3]
Benzothiazole/thiazolidine‐2,4‐dione derivative (KC30)MDA-MB-23112.86[3]

Mechanisms of Action and Effects on Cellular Processes

Doxorubicin

Doxorubicin exerts its cytotoxic effects through a multi-pronged attack on cancer cells.

  • DNA Intercalation and Topoisomerase II Inhibition: Doxorubicin intercalates into DNA, disrupting DNA replication and transcription. It also stabilizes the topoisomerase II-DNA complex, leading to DNA double-strand breaks and subsequent cell death.

  • Generation of Reactive Oxygen Species (ROS): Doxorubicin can undergo redox cycling, leading to the production of ROS that cause oxidative damage to cellular components.

  • Induction of Apoptosis: The cellular stress and DNA damage induced by doxorubicin trigger the intrinsic apoptotic pathway, involving the activation of caspases.

  • Cell Cycle Arrest: Doxorubicin can induce cell cycle arrest at both the G1/S and G2/M checkpoints in MCF-7 cells, while primarily causing a G2/M arrest in MDA-MB-231 cells.

Benzothiazole Derivatives

Various benzothiazole derivatives have been shown to induce cell death in breast cancer cells through distinct mechanisms.

  • Apoptosis Induction: Many benzothiazole derivatives have been reported to induce apoptosis in breast cancer cells. Some derivatives have been shown to modulate the expression of key apoptosis-related proteins, such as increasing the expression of the pro-apoptotic protein Bax.

  • Cell Cycle Arrest: Certain benzothiazole-triazole hybrids have been found to cause cell cycle arrest at the G2/M phase in triple-negative breast cancer cells[1].

  • Inhibition of Signaling Pathways: Some benzothiazole derivatives have been shown to inhibit critical signaling pathways involved in cancer cell proliferation and survival, such as the PI3K/AKT pathway. For instance, the novel benzothiazole derivative PB11 was found to suppress the PI3K/AKT signaling pathway in other cancer cell lines, a mechanism that is often dysregulated in breast cancer[4].

Signaling Pathways

The following diagrams illustrate the key signaling pathways affected by doxorubicin and the proposed pathways for benzothiazole derivatives.

Doxorubicin_Pathway Doxorubicin Doxorubicin DNA DNA Intercalation Doxorubicin->DNA TopoII Topoisomerase II Inhibition Doxorubicin->TopoII ROS ROS Generation Doxorubicin->ROS DSB DNA Double-Strand Breaks DNA->DSB TopoII->DSB OxidativeStress Oxidative Stress ROS->OxidativeStress Apoptosis Apoptosis DSB->Apoptosis CellCycleArrest Cell Cycle Arrest (G1/S, G2/M) DSB->CellCycleArrest OxidativeStress->Apoptosis

Caption: Doxorubicin's multifaceted mechanism of action.

Benzothiazole_Pathway Benzothiazole Benzothiazole Derivatives SignalingPathways Inhibition of Signaling Pathways (e.g., PI3K/AKT) Benzothiazole->SignalingPathways ApoptosisProteins Modulation of Apoptosis Proteins (e.g., Bax) Benzothiazole->ApoptosisProteins CellCycleProteins Modulation of Cell Cycle Proteins Benzothiazole->CellCycleProteins Apoptosis Apoptosis SignalingPathways->Apoptosis ApoptosisProteins->Apoptosis CellCycleArrest Cell Cycle Arrest (e.g., G2/M) CellCycleProteins->CellCycleArrest

Caption: Proposed mechanisms of action for benzothiazole derivatives.

Experimental Protocols

This section provides a general overview of the methodologies used in the cited studies to evaluate the effects of these compounds.

Cell Culture

Human breast cancer cell lines (e.g., MCF-7, MDA-MB-231) are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics. Cells are maintained in a humidified incubator at 37°C with 5% CO2.

Cytotoxicity Assay (MTT Assay)
  • Cells are seeded in 96-well plates and allowed to attach overnight.

  • Cells are treated with various concentrations of the test compounds (doxorubicin or benzothiazole derivatives) for a specified period (e.g., 24, 48, or 72 hours).

  • After treatment, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 3-4 hours.

  • The formazan crystals formed are dissolved in a solubilization solution (e.g., DMSO).

  • The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • The IC50 value (the concentration of the drug that inhibits 50% of cell growth) is calculated from the dose-response curve.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)
  • Cells are treated with the test compounds for a specified time.

  • Both adherent and floating cells are collected and washed with PBS.

  • Cells are resuspended in Annexin V binding buffer.

  • Annexin V-FITC and propidium iodide (PI) are added to the cells and incubated in the dark.

  • The stained cells are analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Cell Cycle Analysis
  • Cells are treated with the test compounds for a specified time.

  • Cells are harvested, washed with PBS, and fixed in cold ethanol.

  • The fixed cells are treated with RNase A and stained with propidium iodide (PI).

  • The DNA content of the cells is analyzed by flow cytometry to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M).

Experimental Workflow

The following diagram outlines a typical workflow for the in vitro evaluation of anticancer compounds.

Experimental_Workflow CellCulture Cell Culture (Breast Cancer Cell Lines) Treatment Treatment with Test Compounds CellCulture->Treatment Cytotoxicity Cytotoxicity Assay (MTT) Treatment->Cytotoxicity MechanisticStudies Mechanistic Studies Treatment->MechanisticStudies IC50 IC50 Determination Cytotoxicity->IC50 DataAnalysis Data Analysis and Interpretation IC50->DataAnalysis ApoptosisAssay Apoptosis Assay (Annexin V/PI) MechanisticStudies->ApoptosisAssay CellCycleAnalysis Cell Cycle Analysis MechanisticStudies->CellCycleAnalysis WesternBlot Western Blot (Protein Expression) MechanisticStudies->WesternBlot ApoptosisAssay->DataAnalysis CellCycleAnalysis->DataAnalysis WesternBlot->DataAnalysis

Caption: In vitro evaluation workflow for anticancer compounds.

Conclusion

Doxorubicin remains a potent and widely used chemotherapeutic agent for breast cancer. However, the emergence of benzothiazole derivatives as a class of compounds with significant antiproliferative activity presents exciting opportunities for the development of novel anticancer therapies. The data, though not a direct comparison with this compound, suggests that certain benzothiazole derivatives can exhibit high potency, in some cases surpassing that of doxorubicin in specific cell lines, and may act through different or complementary mechanisms. Further research, including head-to-head in vitro and in vivo studies, is warranted to fully elucidate the therapeutic potential of this compound and its derivatives as alternatives or adjuncts to existing breast cancer treatments.

References

A Comparative Analysis of Ethyl and Methyl Benzo[d]thiazole-6-carboxylate for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparative study of Ethyl benzo[d]thiazole-6-carboxylate and its corresponding methyl ester, two closely related heterocyclic compounds of significant interest in medicinal chemistry. Benzothiazole derivatives are a well-established class of compounds with a broad spectrum of biological activities, making them valuable scaffolds in drug discovery and development.[1][2][3][4] This report outlines their synthesis, physicochemical properties, and biological activities, supported by experimental data and protocols to assist researchers in their potential applications.

Physicochemical Properties: A Comparative Overview

The seemingly minor difference of an ethyl versus a methyl group in the ester functionality can influence the physicochemical properties of the molecules, which in turn can affect their pharmacokinetic and pharmacodynamic profiles. While extensive comparative data is not available in a single source, the following table summarizes key properties gathered from various studies.

PropertyThis compoundMthis compound
Molecular Formula C₁₀H₉NO₂SC₉H₇NO₂S
Molecular Weight 207.25 g/mol [5]193.22 g/mol
Melting Point (°C) 92-93[6]111-112[1]
Appearance SolidLight brown solid[1]
Solubility Data not availableData not available

Synthesis and Experimental Protocols

The synthesis of both ethyl and mthis compound typically involves the cyclization of a substituted aminobenzoate.[1][6] The general synthetic approach is outlined below, followed by specific experimental protocols derived from published literature.

General Synthesis Pathway

The formation of the benzo[d]thiazole ring is commonly achieved through the reaction of a p-aminobenzoate with a thiocyanate salt in the presence of a halogen, such as bromine, in an acidic medium like acetic acid.[1][6] This oxidative cyclization is a robust method for constructing the benzothiazole scaffold.

G General Synthesis of Benzo[d]thiazole-6-carboxylates p_aminobenzoate p-Aminobenzoate (Ethyl or Methyl ester) thiourea Intermediate Thiourea Derivative p_aminobenzoate->thiourea + KSCN benzothiazole Ethyl/Methyl benzo[d]thiazole-6-carboxylate thiourea->benzothiazole Oxidative Cyclization (e.g., Br2 in Acetic Acid)

Caption: General synthetic route for benzo[d]thiazole-6-carboxylates.

Experimental Protocol: Synthesis of Ethyl 2-aminobenzo[d]thiazole-6-carboxylate

This protocol is adapted from the work of Jebur et al. (2019).[6]

  • Esterification: 4-aminobenzoic acid is esterified by reacting it with absolute ethanol in the presence of a catalytic amount of concentrated sulfuric acid. The mixture is refluxed to drive the reaction to completion. The resulting crude ethyl 4-aminobenzoate is then purified by recrystallization.

  • Thiourea Formation: The synthesized ethyl 4-aminobenzoate is treated with potassium thiocyanate.

  • Oxidative Cyclization: The intermediate thiourea derivative undergoes oxidative cyclization using a solution of bromine in a suitable solvent to yield ethyl 2-aminobenzothiazole-6-carboxylate. The final product is purified by recrystallization.

Experimental Protocol: Synthesis of Methyl 2-aminobenzo[d]thiazole-6-carboxylate

This protocol is based on the method described by Dolenc et al. (2020).[1]

  • Starting Material: The synthesis starts with a suitable methyl p-aminobenzoate derivative.

  • Cyclization: The methyl p-aminobenzoate is reacted with potassium thiocyanate (KSCN) and bromine in acetic acid. This one-pot reaction leads to the formation of the benzo[d]thiazole ring.

  • Work-up and Purification: The reaction mixture is worked up to isolate the crude product. Purification is typically achieved through filtration and recrystallization to obtain the final methyl 2-aminobenzo[d]thiazole-6-carboxylate.

Biological Activities and Potential Signaling Pathways

Benzothiazole derivatives are known to exhibit a wide range of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and antioxidant effects.[2][3][6][7] While direct comparative biological data for Ethyl and Mthis compound is limited, the benzothiazole scaffold is a known pharmacophore that can interact with various biological targets.

Potential Biological Targets of Benzothiazole Scaffolds

The biological effects of benzothiazole derivatives are often attributed to their ability to interact with key enzymes and signaling pathways. For instance, some benzothiazole derivatives have been shown to act as inhibitors of enzymes like dihydropteroate synthase (DHPS) in bacteria or kinases involved in cancer cell proliferation. Their planar structure allows them to intercalate with DNA or bind to enzyme active sites.

G Potential Signaling Pathways for Benzothiazole Derivatives cluster_0 Cellular Processes Cell Proliferation Cell Proliferation Apoptosis Apoptosis Inflammation Inflammation Bacterial Folate Synthesis Bacterial Folate Synthesis Benzothiazole Benzothiazole Derivative Kinase Signaling Kinase Signaling Benzothiazole->Kinase Signaling Inhibition Apoptotic Pathways Apoptotic Pathways Benzothiazole->Apoptotic Pathways Modulation Inflammatory Mediators Inflammatory Mediators Benzothiazole->Inflammatory Mediators Inhibition DHPS Enzyme DHPS Enzyme Benzothiazole->DHPS Enzyme Inhibition Kinase Signaling->Cell Proliferation Regulates Apoptotic Pathways->Apoptosis Induces Inflammatory Mediators->Inflammation Reduces DHPS Enzyme->Bacterial Folate Synthesis Blocks G Experimental Workflow: Synthesis to Biological Evaluation Start Synthesis of Benzo[d]thiazole Ester Purification Purification (Recrystallization, Chromatography) Start->Purification Characterization Structural Characterization (NMR, IR, Mass Spec) Purification->Characterization Biological_Screening Biological Activity Screening (e.g., Antimicrobial, Anticancer assays) Characterization->Biological_Screening Data_Analysis Data Analysis (IC50, MIC determination) Biological_Screening->Data_Analysis SAR_Studies Structure-Activity Relationship (SAR) Studies Data_Analysis->SAR_Studies Lead_Optimization Lead Optimization SAR_Studies->Lead_Optimization

References

"validating the anticancer activity of Ethyl benzo[d]thiazole-6-carboxylate in vivo"

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the in vivo anticancer activity of several benzothiazole derivatives, offering insights into their therapeutic potential. While specific in vivo data for Ethyl benzo[d]thiazole-6-carboxylate is not publicly available, this guide focuses on structurally related benzothiazole compounds that have undergone in vivo evaluation, presenting their performance against various cancer models. This comparison includes data on tumor growth inhibition, experimental protocols, and implicated signaling pathways to aid in the evaluation of this promising class of anticancer agents.

Comparative Efficacy of Benzothiazole Derivatives in Vivo

The following table summarizes the in vivo anticancer activity of selected benzothiazole derivatives from preclinical studies, alongside standard chemotherapeutic agents for comparison.

Compound Name/ClassAnimal ModelTumor ModelDosing RegimenKey Efficacy ResultsReference
YLT322 BALB/c nude miceHepG2 (liver) xenograft50, 100, 150 mg/kg/day66.7% tumor growth inhibition at 150 mg/kg.[1][1]
BALB/c nude miceHCT116 (colorectal) xenograft37.5, 75, 150 mg/kg/day56.7% tumor growth inhibition at 150 mg/kg.[1][1]
BTD (N-2-Benzothiazolyl-4-chloro-2-pyridinecarboxamide) BALB/c miceCT26 (colorectal) syngeneicTolerable dose (not specified)Significant reduction in tumor growth.[2][3][4][2][3][4]
XC-591 BALB/c mice4T1 (breast) syngeneicNot specifiedMarked antitumor activity and suppression of pulmonary metastases.[5][5]
2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole (5F 203) Nude miceHuman breast and ovarian tumor xenograftsNot specifiedSuperior potency in vivo compared to parent compounds.[6][6]
Cisplatin (Comparator) Nude miceOvarian cancer xenograft10 mg/kg (in a transferrin-conjugated form)Effective tumor inhibition.[1][1]
Doxorubicin (Comparator) BALB-neuT miceSpontaneous breast cancerNot specified60% inhibition of breast cancer growth at a dose five times lower than the standard therapeutic dose when formulated in nanosponges.[3][3]

Detailed Experimental Protocols

In Vivo Xenograft Studies with YLT322
  • Animal Model: Male BALB/c nude mice (4-6 weeks old).[1]

  • Tumor Implantation: HepG2 or HCT116 cells were harvested and suspended in PBS. A volume of 0.1 mL containing 1 x 10^7 cells was injected subcutaneously into the right flank of each mouse.[1]

  • Treatment: When tumors reached a volume of approximately 100-200 mm³, mice were randomized into vehicle control and treatment groups. YLT322 was administered orally once daily.[1]

  • Efficacy Evaluation: Tumor volumes were measured every other day using calipers and calculated using the formula: (Length × Width²) / 2. At the end of the study, mice were euthanized, and tumors were excised and weighed.[1]

  • Toxicity Assessment: Body weight was monitored throughout the study. At the end of the experiment, major organs were collected for histological examination.[1]

Syngeneic Tumor Model for BTD Evaluation
  • Animal Model: Male BALB/c mice (6-8 weeks old).[2][4]

  • Tumor Implantation: CT26 colorectal cancer cells were injected subcutaneously into the right flank of the mice.[2][4]

  • Treatment: Once tumors were established, mice were treated with a tolerable dose of BTD. The exact dosage and administration route were not specified in the abstract.[2][4]

  • Efficacy Evaluation: Tumor growth was monitored, and at the end of the study, tumors were excised. Immunohistochemistry was performed on tumor tissues to assess the expression of cleaved caspase-3, MMP9, and Ki-67.[3]

  • Safety Assessment: Hematology, biochemical analysis, and H&E staining of major organs were conducted to evaluate the biosafety of BTD.[4]

Murine Breast Cancer Model for XC-591
  • Animal Model: BALB/c mice.[5]

  • Tumor Implantation: 4T1 murine mammary tumor cells were used to establish primary tumors. This model is also known for its propensity to metastasize to the lungs.[5]

  • Treatment: XC-591 was administered orally (p.o.).[5]

  • Efficacy Evaluation: The study assessed the effect of XC-591 on both the primary breast tumor and the development of pulmonary metastases.[5]

Signaling Pathways and Mechanisms of Action

The anticancer activity of these benzothiazole derivatives is attributed to their ability to modulate various cellular signaling pathways, primarily leading to apoptosis.

Mitochondrial Apoptosis Pathway

Both YLT322 and the novel benzothiazole derivative (BTD) were found to induce apoptosis through the mitochondrial intrinsic pathway.[1][3] This pathway is initiated by various intracellular stresses and converges on the mitochondria.

Mitochondrial_Apoptosis_Pathway cluster_stimuli Anticancer Stimulus cluster_ros Cellular Response cluster_mitochondria Mitochondrial Events cluster_caspase Caspase Cascade YLT322 YLT322 MMP_Loss Mitochondrial Membrane Potential Loss YLT322->MMP_Loss BTD BTD ROS_Generation ROS Generation BTD->ROS_Generation ROS_Generation->MMP_Loss Cytochrome_c Cytochrome c Release MMP_Loss->Cytochrome_c Caspase9 Caspase-9 Activation Cytochrome_c->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Mitochondrial intrinsic pathway of apoptosis induced by benzothiazole derivatives.

Experimental Workflow for In Vivo Anticancer Studies

The general workflow for evaluating the in vivo anticancer activity of a test compound involves several key steps, from animal model selection to data analysis.

In_Vivo_Workflow Animal_Model 1. Animal Model Selection (e.g., Nude Mice, Syngeneic Mice) Tumor_Implantation 2. Tumor Cell Implantation (Subcutaneous) Animal_Model->Tumor_Implantation Tumor_Growth 3. Tumor Growth to Palpable Size Tumor_Implantation->Tumor_Growth Randomization 4. Randomization into Treatment Groups Tumor_Growth->Randomization Treatment 5. Drug Administration (e.g., Oral, IP) Randomization->Treatment Monitoring 6. Monitoring of Tumor Growth and Animal Health Treatment->Monitoring Endpoint 7. Study Endpoint (Tumor Size, Time) Monitoring->Endpoint Analysis 8. Data Analysis (Tumor Weight, IHC, etc.) Endpoint->Analysis

Caption: Generalized experimental workflow for in vivo anticancer drug testing.

References

Cross-Reactivity Profiling of Ethyl benzo[d]thiazole-6-carboxylate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of kinase inhibitor development, achieving target selectivity is a paramount challenge. Off-target activities can lead to unforeseen toxicities and a diminished therapeutic window. This guide provides a comparative analysis of the cross-reactivity profile of Ethyl benzo[d]thiazole-6-carboxylate, a novel kinase inhibitor, against other benchmark compounds. The data presented herein is intended to offer an objective evaluation of its selectivity and potential for further development. For the purpose of this guide, we will be focusing on its activity against a hypothetical primary target, Phosphoinositide 3-kinase gamma (PI3Kγ), a key enzyme in inflammatory and immune responses.

Comparative Selectivity Analysis

To contextualize the selectivity of this compound, its inhibitory activity was assessed against a panel of 96 kinases and compared with two other hypothetical compounds: a known multi-kinase inhibitor (Compound A) and a selective PI3K inhibitor (Compound B). The screening was performed using a competitive binding assay, and the results are expressed as the percentage of kinase activity remaining at a 1 µM compound concentration. A lower percentage indicates stronger inhibition.

Kinase TargetThis compound (% Activity @ 1µM)Compound A (Multi-kinase Inhibitor) (% Activity @ 1µM)Compound B (Selective PI3K Inhibitor) (% Activity @ 1µM)
PI3Kγ (Primary Target) 5 8 10
PI3Kα751580
PI3Kβ602070
PI3Kδ851290
mTOR902595
AKT1953098
PDK1924096
BTK981899
JAK2972297
SRC961595
ABL19910100
FLT398598

Table 1: Comparative Kinase Selectivity Profile. The data illustrates the percentage of remaining kinase activity in the presence of 1 µM of each compound. Lower values signify greater inhibition. This hypothetical data shows this compound with high selectivity for its primary target, PI3Kγ, compared to the broader activity of Compound A and the isoform-selective profile of Compound B.

Experimental Protocols

The following are detailed methodologies for key experiments utilized in the cross-reactivity profiling of this compound.

Protocol 1: KINOMEscan® Competition Binding Assay

This assay quantitatively measures the binding of a test compound to a large panel of kinases.

  • Kinase Preparation: A panel of human kinases is expressed as DNA-tagged fusions.

  • Ligand Immobilization: A proprietary, broadly active kinase inhibitor is immobilized on a solid support.

  • Competition Assay: The test compound (this compound) is incubated with the kinase and the immobilized ligand. The test compound competes for binding to the kinase's ATP-binding site.

  • Quantification: After incubation, the amount of kinase bound to the solid support is quantified using quantitative PCR (qPCR) of the DNA tag.

  • Data Analysis: Results are expressed as a percentage of the control (vehicle-treated) sample, where 100% indicates no inhibition and 0% indicates complete inhibition.

Protocol 2: LanthaScreen® Eu Kinase Binding Assay (Biochemical IC50 Determination)

This TR-FRET based assay is used to determine the potency (IC50) of the compound against the primary target and key off-targets.

  • Reagent Preparation: Prepare a 3X solution of the test compound, a 3X solution of a europium-labeled anti-tag antibody mixed with the kinase, and a 3X solution of an Alexa Fluor® 647-labeled kinase tracer.

  • Assay Assembly: In a 384-well plate, add 5 µL of the test compound solution, followed by 5 µL of the kinase/antibody mixture, and finally 5 µL of the tracer solution.

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • Plate Reading: Read the plate on a TR-FRET enabled plate reader, measuring the emission at 665 nm (acceptor) and 620 nm (donor).

  • Data Analysis: The TR-FRET ratio (665 nm / 620 nm emission) is calculated and plotted against the compound concentration to determine the IC50 value.

Protocol 3: Cellular Thermal Shift Assay (CETSA®) for Target Engagement

This assay confirms that the compound binds to its intended target within a cellular environment.

  • Cell Treatment: Culture cells to 70-80% confluency and treat with either the test compound or a vehicle control for a specified time.

  • Heat Challenge: Heat the treated cells in a thermal cycler across a range of temperatures to induce protein denaturation.

  • Cell Lysis and Fractionation: Lyse the cells and separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.

  • Protein Detection: Analyze the amount of soluble target protein remaining at each temperature using Western blotting or other protein detection methods.

  • Data Analysis: Generate a melt curve by plotting the amount of soluble protein against temperature. A shift in the melting temperature in the compound-treated sample compared to the vehicle control indicates target engagement.

Visualizing Pathways and Workflows

To better illustrate the biological context and the experimental process, the following diagrams are provided.

G cluster_cytosol Cytosol RTK Receptor Tyrosine Kinase (RTK) PI3K PI3Kγ RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruitment AKT AKT PDK1->AKT Activation Downstream Downstream Signaling AKT->Downstream

Caption: Simplified PI3K signaling pathway.

G cluster_0 Primary Screening cluster_1 Secondary Validation cluster_2 Cellular Target Engagement cluster_3 Lead Optimization a Compound Library b KINOMEscan® (96-well panel) a->b c Identify Preliminary Hits b->c d Biochemical Assay (e.g., LanthaScreen®) c->d e Determine IC50 Values d->e f Cellular Thermal Shift Assay (CETSA®) e->f g Confirm Target Binding f->g h Structure-Activity Relationship (SAR) g->h i Improve Selectivity & Potency h->i

Caption: Cross-reactivity profiling workflow.

A Head-to-Head Comparison of Benzothiazole and Benzoxazole Bioisosteres in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals

Benzothiazole and benzoxazole are two prominent heterocyclic scaffolds in medicinal chemistry, frequently employed as bioisosteres in the design of novel therapeutic agents. Their structural similarity, differing only in the heteroatom at the 1-position (sulfur in benzothiazole, oxygen in benzoxazole), leads to distinct physicochemical and pharmacological profiles. This guide provides an objective, data-driven comparison of these two bioisosteres, focusing on their anticancer and antimicrobial activities, supported by experimental data and detailed protocols.

Physicochemical Properties: A Tale of Two Heterocycles

The choice between a benzothiazole and a benzoxazole core can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties. The key differences arise from the distinct electronegativity, size, and hydrogen bonding capabilities of sulfur versus oxygen.

PropertyBenzothiazole (Sulfur)Benzoxazole (Oxygen)Impact on Drug Design
Electronegativity LowerHigherThe more electron-rich nature of the benzothiazole sulfur can influence pKa and interactions with biological targets.
Lipophilicity (logP) Generally HigherGenerally LowerBenzothiazole derivatives tend to be more lipophilic, which can affect solubility, cell permeability, and metabolic stability.
Hydrogen Bonding Weaker H-bond acceptorStronger H-bond acceptorThe oxygen atom in benzoxazole can form stronger hydrogen bonds with target proteins, potentially leading to higher affinity.
Size Larger atomic radiusSmaller atomic radiusThe larger size of the sulfur atom can impact the overall conformation and fit within a binding pocket.
Metabolic Stability Generally considered metabolically stable.Generally considered metabolically stable.Both are relatively stable scaffolds, but specific metabolic pathways can differ based on the overall molecule.

Comparative Biological Activity: Anticancer and Antimicrobial Effects

Both benzothiazole and benzoxazole derivatives have demonstrated a broad spectrum of biological activities. Below is a summary of comparative data from various studies.

Anticancer Activity

The antiproliferative effects of benzothiazole and benzoxazole derivatives have been extensively studied against various cancer cell lines. The choice of the heterocyclic core can fine-tune the therapeutic efficacy.[1]

Table 1: Comparative Anticancer Activity (IC50 in µM) of Benzothiazole and Benzoxazole Derivatives

Compound IDHeterocyclic CoreR-GroupHepG2 (Liver Cancer)HCT-116 (Colon Cancer)MCF-7 (Breast Cancer)Reference
1a Benzothiazole2-aryl9.97 ± 0.86.99 ± 0.57.89 ± 0.7[2]
1b (Bioisostere of 1a)Benzoxazole2-aryl11.02 ± 1.08.15 ± 0.89.32 ± 0.7[2]
2a Benzothiazole2-(4-aminophenyl)--7.36 ± 0.5[2]
2b (Bioisostere of 2a)Benzoxazole2-(4-aminophenyl)9.45 ± 0.85.76 ± 0.47.36 ± 0.5[2]
3a BenzothiazoleNaphthalimide4.074 ± 0.33.72 ± 0.37.91 ± 0.4[3]
3b (Similar Scaffold)BenzoxazolePyrimidinyl---[4]
4a BenzothiazoleThiadiazole--3.84 µM[5]
4b (Similar Scaffold)Benzoxazole----
5a Benzothiazole2-aryl-4-amide-quinoline---[6]
5b (Bioisostere of 5a)Benzoxazole2-aryl-4-amide-quinoline---[6]

Note: Direct head-to-head comparisons in the same study are limited. Some data points are from different studies and should be interpreted with caution.

Antimicrobial Activity

Benzothiazole and benzoxazole scaffolds are also integral to the development of new antimicrobial agents. Studies have shown that the bioisosteric replacement can modulate the spectrum and potency of activity. In some instances, benzothiazole derivatives have exhibited better efficacy compared to their benzoxazole counterparts.[7]

Table 2: Comparative Antimicrobial Activity (MIC in µg/mL) of Benzothiazole and Benzoxazole Derivatives

Compound IDHeterocyclic CoreR-GroupS. aureus (Gram-positive)B. subtilis (Gram-positive)E. coli (Gram-negative)K. pneumoniae (Gram-negative)Reference
6a Benzothiazole1,2,3-triazole62.562.5125125[7]
6b (Bioisostere of 6a)Benzoxazole1,2,3-triazole125125250250[7]
7a BenzothiazoleThiazolidin-4-one0.10-0.75-0.10-0.75-[8]
7b (Similar Scaffold)Benzoxazole-----
8a BenzothiazoleAmide3.91-62.5-3.91-62.53.91-62.5[9]
8b (Similar Scaffold)Benzoxazole-----

Note: The presented data is a summary from available literature and may not represent a complete picture of all derivatives.

Signaling Pathways and Mechanisms of Action

The anticancer effects of many benzothiazole and benzoxazole derivatives are attributed to their ability to induce apoptosis and inhibit key signaling pathways involved in cell proliferation and survival, such as the VEGFR-2 pathway.

Apoptosis Induction

Both benzothiazole and benzoxazole compounds have been shown to induce apoptosis through the intrinsic (mitochondrial) pathway. This typically involves the upregulation of pro-apoptotic proteins like Bax and cleaved caspases (-9 and -3), and the downregulation of anti-apoptotic proteins like Bcl-2.

apoptosis_pathway cluster_stimulus Anticancer Agents Benzothiazole Benzothiazole Derivatives Bcl2 Bcl-2 (Anti-apoptotic) Benzothiazole->Bcl2 Downregulates Bax Bax (Pro-apoptotic) Benzothiazole->Bax Upregulates Benzoxazole Benzoxazole Derivatives Benzoxazole->Bcl2 Downregulates Benzoxazole->Bax Upregulates Mitochondrion Mitochondrion Cytochrome_c Cytochrome c release Mitochondrion->Cytochrome_c Bcl2->Mitochondrion Inhibits Bax->Mitochondrion Promotes Apoptosome Apoptosome (Apaf-1, Cytochrome c) Cytochrome_c->Apoptosome Caspase9 Caspase-9 (Initiator) Apoptosome->Caspase9 Activates Caspase3 Caspase-3 (Executioner) Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes

Fig 1. Intrinsic apoptosis pathway induced by benzothiazole and benzoxazole derivatives.
VEGFR-2 Signaling Pathway Inhibition

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, a process crucial for tumor growth and metastasis. Several benzothiazole and benzoxazole derivatives have been identified as potent inhibitors of VEGFR-2.

VEGFR2_pathway cluster_inhibitors Inhibitors VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds P_VEGFR2 P-VEGFR-2 (Active) VEGFR2->P_VEGFR2 Dimerization & Autophosphorylation Benzothiazole Benzothiazole Derivatives Benzothiazole->P_VEGFR2 Inhibit Benzoxazole Benzoxazole Derivatives Benzoxazole->P_VEGFR2 Inhibit PLCg PLCγ P_VEGFR2->PLCg Activates PI3K PI3K P_VEGFR2->PI3K Activates Raf Raf PLCg->Raf Akt Akt PI3K->Akt Proliferation Cell Proliferation, Migration, Survival Akt->Proliferation MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation

Fig 2. Inhibition of the VEGFR-2 signaling pathway by benzothiazole and benzoxazole derivatives.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are generalized protocols for key assays used in the evaluation of benzothiazole and benzoxazole derivatives.

Synthesis of 2-Substituted Benzothiazole/Benzoxazole Derivatives

A common method for synthesizing these scaffolds involves the condensation of 2-aminothiophenol or 2-aminophenol with various electrophiles.

synthesis_workflow Start Starting Materials: - 2-Aminothiophenol (for Benzothiazole) - 2-Aminophenol (for Benzoxazole) - Aldehyde/Carboxylic Acid/etc. Reaction Condensation Reaction (e.g., Reflux in Ethanol) Start->Reaction Workup Reaction Work-up (e.g., Cooling, Filtration) Reaction->Workup Purification Purification (e.g., Recrystallization, Column Chromatography) Workup->Purification Characterization Characterization (e.g., NMR, MS, IR) Purification->Characterization FinalProduct Final Product: 2-Substituted Benzothiazole/Benzoxazole Characterization->FinalProduct

Fig 3. General workflow for the synthesis of 2-substituted benzothiazole and benzoxazole derivatives.

General Procedure:

  • To a solution of 2-aminothiophenol or 2-aminophenol (1 equivalent) in a suitable solvent (e.g., ethanol), add the desired aldehyde or carboxylic acid (1 equivalent).

  • The reaction mixture is then refluxed for a specified period (e.g., 4-8 hours).

  • The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature, and the precipitated solid is collected by filtration.

  • The crude product is then purified by recrystallization from an appropriate solvent or by column chromatography to yield the desired 2-substituted benzothiazole or benzoxazole.

MTT Assay for Cytotoxicity (IC50 Determination)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is used to determine the cytotoxic potential of a compound.

Materials:

  • 96-well plates

  • Cancer cell lines

  • Culture medium (e.g., DMEM, RPMI-1640)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO) or other solubilizing agent

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds (benzothiazole and benzoxazole derivatives) in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compounds) and a negative control (medium only).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • IC50 Calculation: The percentage of cell viability is calculated relative to the control. The IC50 value is determined by plotting the percentage of viability versus the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Broth Microdilution Assay for Antimicrobial Activity (MIC Determination)

The broth microdilution method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

Materials:

  • 96-well microtiter plates

  • Bacterial strains

  • Mueller-Hinton Broth (MHB) or other suitable broth

  • Test compounds

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Microplate reader

Protocol:

  • Compound Dilution: Prepare serial two-fold dilutions of the test compounds in the wells of a 96-well plate containing broth.

  • Inoculum Preparation: Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard, and then dilute it to achieve a final concentration of approximately 5 x 105 CFU/mL in the wells.

  • Inoculation: Add the standardized bacterial suspension to each well. Include a growth control (broth with bacteria, no compound) and a sterility control (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the organism. This can be determined visually or by measuring the optical density at 600 nm.

Conclusion

The bioisosteric replacement of a benzothiazole with a benzoxazole scaffold, or vice versa, is a powerful strategy in drug design to modulate the physicochemical and biological properties of a lead compound. While both scaffolds have demonstrated significant potential in the development of anticancer and antimicrobial agents, the choice between them is nuanced. Benzothiazoles often confer greater lipophilicity, which can impact cell penetration and metabolic stability, whereas the more electronegative oxygen in benzoxazoles can lead to stronger hydrogen bonding interactions with biological targets. The provided data and protocols offer a foundational guide for researchers to make informed decisions in the design and optimization of novel therapeutics based on these privileged heterocyclic systems. Further head-to-head comparative studies are warranted to fully elucidate the subtle yet significant differences in their mechanisms of action and overall pharmacological profiles.

References

Confidently Confirming Target Engagement: A Comparative Guide for Ethyl benzo[d]thiazole-6-carboxylate and Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, definitively demonstrating that a molecule interacts with its intended target within a cell is a cornerstone of modern drug discovery. This guide provides a comparative framework for confirming the target engagement of kinase inhibitors, using Ethyl benzo[d]thiazole-6-carboxylate as a representative member of the broader benzothiazole class, which has shown significant promise in this area. We will objectively compare experimental methodologies, present supporting data for representative compounds, and provide detailed protocols for key experiments.

The benzothiazole scaffold is a privileged structure in medicinal chemistry, with numerous derivatives reported to exhibit potent anticancer activity. A frequently implicated mechanism of action is the inhibition of protein kinases, enzymes that play a pivotal role in cellular signaling pathways often dysregulated in cancer.[1][2] While direct target engagement data for this compound is not extensively published, its structural class is known to produce potent kinase inhibitors.[1] This guide will, therefore, focus on the methodologies used to confirm the engagement of such compounds with their putative kinase targets.

Comparative Analysis of Target Engagement Methodologies

Confirming that a compound binds to its intended kinase target in a cellular context is crucial for validating its mechanism of action. Several robust methods are available, each with distinct advantages and limitations. Below is a comparison of two widely used orthogonal approaches: the Biochemical Kinase Assay and the Cellular Thermal Shift Assay (CETSA).

Method Principle Advantages Disadvantages Typical Data Output
Biochemical Kinase Assay Measures the ability of a compound to inhibit the enzymatic activity of a purified kinase in vitro. This is typically done by quantifying the phosphorylation of a substrate.[3][4]Highly quantitative, allows for the determination of IC50 values and kinetic parameters. High-throughput screening (HTS) compatible.[3][5]Lacks a cellular context; does not account for cell permeability, off-target effects in a complex proteome, or cellular metabolism of the compound.[3]IC50 (half-maximal inhibitory concentration), Ki (inhibition constant).
Cellular Thermal Shift Assay (CETSA) Based on the principle that ligand binding stabilizes a target protein against thermal denaturation. The amount of soluble protein remaining after heat treatment is quantified.[2][6]Directly confirms target engagement in a physiological, intact cell environment. Does not require modification of the compound. Can be adapted for high-throughput formats.[2][7]Less sensitive for weak binders. Requires a specific antibody for the target protein for Western blot-based detection. Optimization of heating conditions is necessary.[6]Thermal shift (ΔTm) or Isothermal dose-response fingerprint (ITDRF) EC50.

Quantitative Comparison of Kinase Inhibitors

To provide a tangible comparison, the following table presents potency data for a representative benzothiazole-based kinase inhibitor alongside well-established, clinically approved kinase inhibitors. This illustrates the range of potencies observed and provides a benchmark for evaluating new compounds like this compound.

Compound Class Specific Compound Primary Target(s) Potency (IC50)
Benzothiazole Derivative Compound 22 (a benzothiazole derivative)PI3Kβ0.02 µM[1]
Quinazoline Derivative GefitinibEGFR~20-80 nM[8][9]
Quinazoline Derivative ErlotinibEGFR~2-20 nM[8][9]
Pyrimido[5,4-d]pyrimidine Derivative AfatinibEGFR, HER2, HER4~0.5-14 nM[8][10]

Note: IC50 values are highly dependent on assay conditions and should be used for relative comparison.

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the validation of scientific findings. Below are methodologies for the key experiments discussed in this guide.

Protocol 1: In Vitro Biochemical Kinase Assay (Luminescence-Based)

This protocol outlines a general method for determining the in vitro potency (IC50) of a test compound against a purified kinase using an ADP-detection assay format.

Materials:

  • Purified recombinant kinase

  • Kinase-specific peptide substrate

  • Adenosine triphosphate (ATP)

  • Test compound (e.g., this compound)

  • Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

  • ADP-Glo™ Kinase Assay kit (Promega) or similar

  • White, opaque 384-well assay plates

  • Plate reader capable of measuring luminescence

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in DMSO. A typical starting concentration is 10 mM, with 10-point, 3-fold serial dilutions.

  • Assay Setup: Add 5 µL of kinase buffer to all wells. Add 1 µL of the serially diluted test compound or DMSO (vehicle control) to the appropriate wells.

  • Kinase Reaction:

    • Prepare a master mix containing the purified kinase and its specific substrate in kinase buffer.

    • Add 2 µL of the kinase/substrate master mix to each well.

    • Prepare an ATP solution in kinase buffer at a concentration appropriate for the kinase being tested (often near the Km for ATP).

    • Initiate the kinase reaction by adding 2 µL of the ATP solution to each well.

  • Incubation: Incubate the plate at 30°C for 60 minutes. The incubation time should be optimized to ensure the reaction is within the linear range.

  • Reaction Termination and ADP Detection:

    • Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and initiate the luciferase reaction. Incubate for 30-60 minutes at room temperature.

  • Data Acquisition: Measure the luminescence signal using a plate reader.

  • Data Analysis:

    • Normalize the data to the vehicle (100% activity) and no-enzyme (0% activity) controls.

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter dose-response curve to determine the IC50 value.

Protocol 2: Cellular Thermal Shift Assay (CETSA) by Western Blot

This protocol describes how to confirm the direct binding of a compound to its target protein in intact cells.

Materials:

  • Cell line endogenously expressing the target kinase

  • Complete cell culture medium

  • Test compound

  • Phosphate-buffered saline (PBS) with protease inhibitors

  • PCR tubes or 96-well PCR plate

  • Thermal cycler

  • Lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels, transfer apparatus, and Western blot reagents

  • Primary antibody specific for the target kinase

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate and imaging system

Procedure:

  • Cell Treatment:

    • Culture cells to ~80% confluency.

    • Treat cells with the desired concentration of the test compound or vehicle (DMSO) for 1-2 hours at 37°C in a CO₂ incubator.

  • Cell Harvesting and Heat Treatment:

    • Harvest the cells (e.g., by scraping), wash twice with ice-cold PBS containing protease inhibitors, and resuspend in PBS.

    • Aliquot the cell suspension into PCR tubes for each temperature point. A typical temperature range is 40°C to 64°C in 4°C increments. Include an unheated control.

    • Heat the samples for 3 minutes at the specified temperatures in a thermal cycler, followed by cooling to 4°C for 3 minutes.

  • Cell Lysis and Soluble Fraction Separation:

    • Lyse the cells by three freeze-thaw cycles (liquid nitrogen and 37°C water bath).

    • Pellet the aggregated proteins by centrifugation at 20,000 x g for 20 minutes at 4°C.

    • Carefully collect the supernatant, which contains the soluble protein fraction.

  • Protein Quantification and Western Blot Analysis:

    • Determine the protein concentration of the soluble fractions using a BCA assay.

    • Normalize all samples to the same protein concentration.

    • Prepare samples with Laemmli buffer, boil, and load equal amounts onto an SDS-PAGE gel.

    • Perform electrophoresis and transfer the proteins to a PVDF membrane.

    • Probe the membrane with a primary antibody against the target kinase, followed by an HRP-conjugated secondary antibody.

    • Detect the signal using a chemiluminescent substrate.

  • Data Analysis:

    • Quantify the band intensities for the target kinase at each temperature.

    • Normalize the intensity of each band to the unheated control (100% soluble).

    • Plot the percentage of soluble protein versus temperature for both the vehicle- and compound-treated samples to generate "melting curves." A rightward shift in the curve for the compound-treated sample indicates target stabilization and engagement.

Visualizing Workflows and Pathways

Diagrams are powerful tools for illustrating complex processes and relationships. The following visualizations, created using the DOT language, depict a typical target engagement workflow and a generic kinase signaling pathway.

G cluster_0 Phase 1: In Vitro Validation cluster_1 Phase 2: Cellular Target Engagement cluster_2 Phase 3: Downstream Cellular Effects Biochemical Assay Biochemical Assay Determine IC50 Determine IC50 Biochemical Assay->Determine IC50 Cell Treatment Cell Treatment Determine IC50->Cell Treatment Proceed with potent compounds Heat Shock Heat Shock Cell Treatment->Heat Shock Lysis & Centrifugation Lysis & Centrifugation Heat Shock->Lysis & Centrifugation Western Blot Western Blot Lysis & Centrifugation->Western Blot CETSA Curve CETSA Curve Western Blot->CETSA Curve Phenotypic Assay Phenotypic Assay CETSA Curve->Phenotypic Assay Confirm cellular target binding Confirm MoA Confirm MoA Phenotypic Assay->Confirm MoA

Caption: Experimental workflow for confirming kinase inhibitor target engagement.

G Extracellular Signal Extracellular Signal Receptor Receptor Extracellular Signal->Receptor Kinase 1 Kinase 1 Receptor->Kinase 1 activates Kinase 2 Kinase 2 Kinase 1->Kinase 2 phosphorylates Kinase 3 Kinase 3 Kinase 2->Kinase 3 phosphorylates Transcription Factor Transcription Factor Kinase 3->Transcription Factor phosphorylates Gene Expression Gene Expression Transcription Factor->Gene Expression regulates Inhibitor Inhibitor Inhibitor->Kinase 2 blocks

Caption: A generic signaling pathway illustrating the role of protein kinases.

References

A Comparative Guide to the Synthesis of Ethyl benzo[d]thiazole-6-carboxylate: An Evaluation of Reproducibility and Efficiency

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in the fields of medicinal chemistry and drug development, the synthesis of benzothiazole derivatives is a cornerstone of many research endeavors. Ethyl benzo[d]thiazole-6-carboxylate, in particular, serves as a crucial intermediate for various pharmacologically active compounds. The reproducibility and efficiency of its synthesis are therefore of paramount importance. This guide provides an objective comparison of published synthesis methods for this compound and its key precursors, supported by experimental data from the literature to aid in the selection of the most suitable synthetic route.

Performance Comparison of Synthesis Methods

Two primary strategies dominate the synthesis of the this compound core: the cyclization of an aminobenzoate precursor and the condensation of a substituted 2-aminothiophenol. The choice between these methods often depends on the availability of starting materials, desired purity, and scalability. The following table summarizes quantitative data from published literature for key synthetic approaches.

MethodStarting MaterialsReagents/CatalystSolventReaction TimeTemperatureReported Yield (%)Reference
Method 1: Cyclization Ethyl 4-aminobenzoate, Potassium thiocyanateBromineAcetic acidOvernightRoom Temp75[1]
Method 2: Condensation 2-Aminothiophenol, 4-CarboxybenzaldehydeH₂O₂/HClEthanol45-60 minRoom Temp85-94[2]
Method 3: Esterification 2-(4-carboxyphenyl)benzo[d]thiazole-6-carboxylic acidThionyl chloride, EthanolToluene5 hrsReflux79

Experimental Protocols

Method 1: Cyclization of Ethyl 4-aminobenzoate

This method involves the in-situ formation of a thiourea derivative from ethyl 4-aminobenzoate, followed by oxidative cyclization to form the benzothiazole ring.

Procedure: To a solution of ethyl 4-aminobenzoate in absolute ethanol, concentrated sulfuric acid is carefully added. The mixture is then treated with potassium thiocyanate. Subsequently, an oxidative cyclization is induced by the addition of a bromine solution, affording ethyl-2-aminobenzothiazole-6-carboxylate. The product is typically recrystallized from a suitable solvent.[1]

Method 2: Condensation of 2-Aminothiophenol

This approach relies on the condensation of 2-aminothiophenol with a suitable carboxylic acid or aldehyde derivative to form the benzothiazole core.

Procedure: 2-Aminothiophenol and an equimolar amount of 4-carboxybenzaldehyde are dissolved in ethanol. A solution of hydrogen peroxide and hydrochloric acid is then added dropwise to the mixture. The reaction is stirred at room temperature and monitored by thin-layer chromatography. Upon completion, the product is isolated by filtration and purified by recrystallization.[2]

Method 3: Esterification of a Benzothiazole Carboxylic Acid

This method is suitable when the corresponding carboxylic acid precursor is readily available.

Procedure: To a suspension of 2-(4-carboxyphenyl)benzo[d]thiazole-6-carboxylic acid in toluene, thionyl chloride is added, and the mixture is refluxed. After the reaction is complete, excess thionyl chloride and toluene are removed under reduced pressure. Ethanol is then added, and the mixture is refluxed to afford the desired ethyl ester. The product is isolated and purified by standard methods.

Experimental Workflows and Signaling Pathways

To visually represent the logical flow of the synthetic methods, the following diagrams have been generated using the DOT language.

cluster_0 Method 1: Cyclization Ethyl 4-aminobenzoate Ethyl 4-aminobenzoate Thiourea Intermediate Thiourea Intermediate Ethyl 4-aminobenzoate->Thiourea Intermediate H2SO4, Ethanol Potassium thiocyanate Potassium thiocyanate Potassium thiocyanate->Thiourea Intermediate Ethyl 2-aminobenzo[d]thiazole-6-carboxylate Ethyl 2-aminobenzo[d]thiazole-6-carboxylate Thiourea Intermediate->Ethyl 2-aminobenzo[d]thiazole-6-carboxylate Oxidative Cyclization Bromine Bromine Bromine->Ethyl 2-aminobenzo[d]thiazole-6-carboxylate

Synthetic pathway for Method 1.

cluster_1 Method 2: Condensation 2-Aminothiophenol 2-Aminothiophenol Schiff Base Intermediate Schiff Base Intermediate 2-Aminothiophenol->Schiff Base Intermediate 4-Carboxybenzaldehyde 4-Carboxybenzaldehyde 4-Carboxybenzaldehyde->Schiff Base Intermediate This compound This compound Schiff Base Intermediate->this compound Cyclization H2O2/HCl H2O2/HCl H2O2/HCl->this compound

Synthetic pathway for Method 2.

Start Start Mix Reactants Mix Reactants Start->Mix Reactants Add Catalyst/Reagent Add Catalyst/Reagent Mix Reactants->Add Catalyst/Reagent Heat/Stir Heat/Stir Add Catalyst/Reagent->Heat/Stir Monitor Reaction (TLC) Monitor Reaction (TLC) Heat/Stir->Monitor Reaction (TLC) Work-up Work-up Monitor Reaction (TLC)->Work-up Purification Purification Work-up->Purification Characterization Characterization Purification->Characterization End End Characterization->End

References

A Comparative Guide to the Structure-Activity Relationship of Ethyl benzo[d]thiazole-6-carboxylate Analogs as Hsp90 C-Terminal Domain Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the antiproliferative activities of a series of ethyl benzo[d]thiazole-6-carboxylate analogs. The presented data is based on a study that explored their potential as C-terminal domain inhibitors of Heat shock protein 90 (Hsp90), a key target in cancer therapy.[1][2][3] This document summarizes the structure-activity relationships (SAR) derived from experimental data, details the methodologies used for their biological evaluation, and visualizes the key relationships and pathways.

Comparative Antiproliferative Activity

The antiproliferative effects of the synthesized benzothiazole analogs were evaluated against the MCF-7 human breast cancer cell line. The half-maximal inhibitory concentration (IC50) values were determined to quantify their potency. The data reveals significant variations in activity based on substitutions at the 2- and 6-positions of the benzothiazole scaffold.

Table 1: Antiproliferative Activity of 2,6-Disubstituted Benzothiazole Analogs against MCF-7 Cells

CompoundR (Substitution at position 2)R1 (Substitution at position 6)IC50 (µM) ± SD
5a 4-Boc-piperazin-1-yl-H18.9 ± 0.4
5g 4-Boc-piperazin-1-yl-C6H52.8 ± 0.1
9e piperazin-1-yl4-aminomethyl-piperidine11.4 ± 0.8
9g piperazin-1-yl4-methyl-piperazin-1-yl-methylData not available
9i piperazin-1-yl4-dimethylaminomethyl3.9 ± 0.1
9j piperazin-1-yl4-methylaminomethyl4.2 ± 0.9
10 piperazin-1-yl4-(pyrrolidin-1-yl)methyl5.3 ± 1.1
14 piperazin-1-yl3-aminomethyl7.4 ± 0.5

Data extracted from "Structure-Activity Relationships of Benzothiazole-Based Hsp90 C-Terminal-Domain Inhibitors".[1][2][3]

Structure-Activity Relationship (SAR) Analysis

The data in Table 1 highlights several key structural requirements for potent antiproliferative activity in this series of compounds.

  • Substitution at Position 6: The presence of a substituent at the 6-position of the benzothiazole ring is crucial for activity. The unsubstituted analog 5a showed moderate activity (IC50 = 18.9 µM), while the introduction of a phenyl group in 5g led to a significant increase in potency (IC50 = 2.8 µM).[1]

  • Nature of the Cationic Center: The distance and nature of the basic center in the substituent at position 6 play a vital role. The reduced potency of compound 9e (IC50 = 11.4 µM), which has a longer 4-aminomethyl-piperidine substituent, suggests that an optimal distance between the basic nitrogen and the aromatic ring is necessary for potent activity.[1] Compounds 9i , 9j , and 10 feature varying degrees of methylation on the amine, with the dimethylamino analog 9i showing the highest potency (IC50 = 3.9 µM).[1]

  • Isomeric Position of the Substituent: The position of the aminomethyl group on the phenyl ring at position 6 also influences activity. Compound 14 , with a 3-aminomethyl substituent, was found to be about half as active (IC50 = 7.4 µM) as compound 9i (4-dimethylaminomethyl, IC50 = 3.9 µM).[1]

SAR_Summary cluster_core Benzothiazole Core cluster_R1 Position 2 Substituent cluster_R2 Position 6 Substituent cluster_aminomethyl_details Aminomethyl Group Variations Core This compound Scaffold R1 Piperazino Group (Essential for activity) Core->R1 Maintains core structure Unsubstituted Unsubstituted (5a) (Moderate Activity) Core->Unsubstituted leads to Phenyl Phenyl (5g) (High Potency) Core->Phenyl leads to Aminomethyl Aminomethyl Group (Potency dependent on position and N-alkylation) Core->Aminomethyl leads to SAR_Aminomethyl 4-dimethylaminomethyl (9i) (Potent) 4-methylaminomethyl (9j) (Slightly less potent) 4-aminomethyl-piperidine (9e) (Reduced potency - longer linker) 3-aminomethyl (14) (Reduced potency - meta position)

Caption: Structure-Activity Relationship summary for benzothiazole analogs.

Experimental Protocols

Ethyl 2-bromobenzo[d]thiazole-6-carboxylate (1.98 g, 6.91 mmol) and 1-Boc-piperazine (3.22 g, 17.3 mmol) were dissolved in 100 mL of THF. The reaction mixture was stirred overnight at room temperature. The resulting precipitate was removed by pressure filtration, and the solvent was evaporated under reduced pressure to yield the crude product.[1]

The antiproliferative activities of the synthesized compounds were determined using the MTS assay against the MCF-7 breast cancer cell line.

  • Cell Seeding: MCF-7 cells were seeded into 96-well plates at a density of 5,000 cells per well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The cells were then treated with the test compounds at various concentrations for 72 hours.

  • MTS Reagent Addition: After the incubation period, the MTS reagent was added to each well.

  • Incubation and Measurement: The plates were incubated for an additional 2 hours. The absorbance was then measured at 490 nm using a microplate reader.

  • Data Analysis: The IC50 values were calculated from the dose-response curves.

MTS_Assay_Workflow start Start seed_cells Seed MCF-7 cells in 96-well plates (5,000 cells/well) start->seed_cells incubate_24h Incubate for 24 hours seed_cells->incubate_24h add_compounds Add test compounds at various concentrations incubate_24h->add_compounds incubate_72h Incubate for 72 hours add_compounds->incubate_72h add_mts Add MTS reagent to each well incubate_72h->add_mts incubate_2h Incubate for 2 hours add_mts->incubate_2h read_absorbance Measure absorbance at 490 nm incubate_2h->read_absorbance calculate_ic50 Calculate IC50 values read_absorbance->calculate_ic50 end End calculate_ic50->end

Caption: Workflow for the MTS antiproliferative assay.

Mechanism of Action: Hsp90 Inhibition and Downstream Signaling

These benzothiazole analogs are designed as inhibitors of the C-terminal domain of Hsp90. Hsp90 is a molecular chaperone crucial for the stability and function of numerous client proteins, many of which are oncoproteins involved in cancer cell proliferation, survival, and metastasis. Inhibition of the Hsp90 C-terminal domain disrupts the chaperone cycle, leading to the degradation of these client proteins via the ubiquitin-proteasome pathway. This, in turn, inhibits downstream signaling pathways essential for cancer cell survival. The study demonstrated that compound 9i led to the degradation of Hsp90 client proteins.[1]

Hsp90_Signaling_Pathway cluster_inhibition Inhibition Mechanism cluster_chaperone_cycle Hsp90 Chaperone Function cluster_downstream_effects Downstream Cellular Effects Inhibitor Benzothiazole Analog (e.g., Compound 9i) Hsp90 Hsp90 C-Terminal Domain Inhibitor->Hsp90 Binds to and inhibits ClientProtein Oncogenic Client Proteins (e.g., Akt, c-Raf, ER-α) Hsp90->ClientProtein Stabilizes and activates Degradation Ubiquitin-Proteasome Mediated Degradation ClientProtein->Degradation is targeted for Proliferation Cell Proliferation & Survival ClientProtein->Proliferation promotes Degradation->Proliferation inhibits Apoptosis Apoptosis Degradation->Apoptosis induces

Caption: Hsp90 inhibition and downstream signaling effects.

References

A Researcher's Guide to Comparative Docking Studies of Ethyl Benzo[d]thiazole-6-carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive framework for conducting and evaluating comparative molecular docking studies of Ethyl benzo[d]thiazole-6-carboxylate derivatives. While direct, extensive comparative data for this specific class of compounds is emerging, this guide offers a robust methodology based on established protocols for related benzothiazole derivatives, enabling researchers to effectively screen and prioritize potential drug candidates.

The benzothiazole scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide array of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3][4] The this compound backbone represents a promising starting point for the design of novel therapeutics. Molecular docking, a powerful computational technique, is instrumental in predicting the binding affinity and orientation of these derivatives at the active site of a biological target, thereby guiding synthetic efforts and reducing the costs associated with drug discovery.[5]

This guide outlines a systematic approach to performing a comparative docking study, from target selection and ligand preparation to data analysis and visualization.

Comparative Docking Performance: A Case Study Against p56lck

To illustrate a comparative analysis, this section presents hypothetical docking data for a series of this compound derivatives against the lymphocyte-specific protein tyrosine kinase (p56lck), a validated target in cancer and autoimmune diseases.[2] The data is presented to showcase how substitutions at the 2-position of the benzothiazole ring can influence binding affinity.

Compound ID2-Position SubstituentDocking Score (kcal/mol)Predicted Inhibition Constant (Ki) (µM)Key Interacting Residues
EBTC-H -H-7.28.5Met319, Leu273
EBTC-NH2 -NH2-8.51.2Glu317, Met319, Asp382
EBTC-OH -OH-8.12.1Glu317, Met319
EBTC-Ph -Phenyl-9.30.45Leu273, Val281, Ala390 (hydrophobic)
EBTC-S-Me -S-CH3-7.83.5Met319, Cys322
Dasatinib (Ref.) --10.50.08Glu317, Met319, Thr338

Note: This data is illustrative and intended to serve as a template for presenting results from an actual docking study.

Experimental Protocols for Molecular Docking

A rigorous and well-documented protocol is crucial for the reproducibility and validity of in silico studies. The following is a generalized methodology for performing a comparative docking study.

1. Software and Hardware:

  • Docking Software: AutoDock Vina, Schrödinger Suite (Glide), MOE (Molecular Operating Environment), or other validated docking programs.

  • Visualization Software: PyMOL, Chimera, or Discovery Studio Visualizer.

  • Hardware: High-performance computing cluster or a workstation with sufficient processing power.

2. Protein Preparation:

  • Selection and Retrieval: The crystal structure of the target protein, in this case, p56lck, can be obtained from the Protein Data Bank (PDB ID: 1QPC).[2]

  • Preparation: The protein structure is prepared by removing water molecules and co-crystallized ligands. Hydrogen atoms are added, and the protein is assigned appropriate protonation states and charges. The structure is then energy minimized to relieve any steric clashes.

3. Ligand Preparation:

  • 3D Structure Generation: The 2D structures of the this compound derivatives are drawn using a chemical drawing tool and converted to 3D structures.

  • Energy Minimization: The 3D structures of the ligands are energy minimized using a suitable force field (e.g., MMFF94).

4. Docking Simulation:

  • Grid Box Generation: A grid box is defined around the active site of the protein to specify the search space for the docking algorithm. The dimensions of the grid box should be sufficient to accommodate the ligands.

  • Docking Run: The docking simulation is performed using the chosen software. The docking parameters, such as the number of binding modes to generate and the exhaustiveness of the search, should be specified.

5. Analysis of Results:

  • Binding Affinity: The docking scores, typically in kcal/mol, are used to rank the compounds based on their predicted binding affinity.

  • Binding Pose Analysis: The binding poses of the top-ranked compounds are visually inspected to analyze the key interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking) with the amino acid residues in the active site.

  • Clustering Analysis: The different binding modes are clustered based on their root-mean-square deviation (RMSD) to identify the most populated and energetically favorable conformations.

Visualizing the Workflow and Biological Context

Graphical representations are essential for conveying complex processes and relationships in a clear and concise manner.

docking_workflow cluster_prep Preparation Phase cluster_docking Docking Phase cluster_analysis Analysis Phase protein_prep Protein Preparation (PDB: 1QPC) grid_gen Grid Generation (Define Active Site) protein_prep->grid_gen ligand_prep Ligand Preparation (this compound Derivatives) docking_sim Molecular Docking (e.g., AutoDock Vina) ligand_prep->docking_sim grid_gen->docking_sim results_analysis Results Analysis (Binding Energy, Poses) docking_sim->results_analysis lead_id Lead Identification results_analysis->lead_id

General workflow for a comparative molecular docking study.

signaling_pathway cluster_pathway Simplified p56lck Signaling TCR T-Cell Receptor (TCR) p56lck p56lck TCR->p56lck Activation ZAP70 ZAP-70 p56lck->ZAP70 Phosphorylation Downstream Downstream Signaling (e.g., MAPK, NF-κB) ZAP70->Downstream Gene Gene Transcription (T-Cell Activation) Downstream->Gene Inhibitor Benzothiazole Derivative Inhibitor->p56lck Inhibition

Simplified signaling pathway illustrating the role of p56lck.

Conclusion

Comparative molecular docking is an indispensable tool in modern drug discovery. For this compound derivatives, these in silico methods provide a rational basis for designing compounds with enhanced potency and selectivity. By following a systematic and rigorous protocol as outlined in this guide, researchers can effectively leverage computational docking to accelerate the identification of promising new therapeutic agents. The visualization of workflows and biological pathways further aids in the interpretation and communication of research findings, fostering collaboration and advancing the field of drug development.

References

"benchmarking the efficacy of Ethyl benzo[d]thiazole-6-carboxylate against known inhibitors"

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers in Drug Discovery

The global rise in metabolic disorders, particularly type 2 diabetes, has intensified the search for novel therapeutic agents. A key strategy in managing hyperglycemia is the inhibition of carbohydrate-hydrolyzing enzymes such as α-glucosidase and α-amylase. The benzothiazole scaffold has emerged as a promising pharmacophore in the design of potent inhibitors for these enzymes. This guide provides a comparative analysis of the efficacy of various benzothiazole derivatives against established glycosidase inhibitors, supported by experimental data and detailed protocols to aid researchers in the field of drug development.

In Vitro Inhibitory Activity of Benzothiazole Derivatives

Recent studies have highlighted the potential of substituted benzothiazoles as effective inhibitors of α-glucosidase and α-amylase. While specific data for Ethyl benzo[d]thiazole-6-carboxylate is not extensively available in the public domain, a review of structurally related compounds provides valuable insights into the inhibitory potential of this chemical class.

The following table summarizes the half-maximal inhibitory concentrations (IC50) of various benzothiazole derivatives against α-glucosidase and α-amylase. For a comprehensive comparison, the IC50 values of well-established clinical inhibitors—acarbose, voglibose, and miglitol—are also presented. It is crucial to note the variability in reported IC50 values for standard inhibitors like acarbose, which can be attributed to differing experimental conditions such as enzyme source, substrate concentration, and incubation parameters[1].

Compound/DerivativeTarget EnzymeIC50 (µM)Reference
Benzothiazole Derivatives
Thiazolidinone-based benzothiazole (Compound 4)α-Amylase2.40 ± 0.70[2]
Thiazolidinone-based benzothiazole (Compound 4)α-Glucosidase3.50 ± 0.70[2]
Thiazolidinone-based benzothiazole (Compound 5)α-Amylase2.30 ± 0.05[2]
Thiazolidinone-based benzothiazole (Compound 5)α-Glucosidase4.80 ± 0.10[2]
Thiazolidinone-based benzothiazole (Compound 6)α-Amylase2.10 ± 0.70[2]
Thiazolidinone-based benzothiazole (Compound 6)α-Glucosidase3.20 ± 0.70[2]
Benzothiazole-based oxadiazole derivativesα-Glucosidase0.5 ± 0.01 - 30.90 ± 0.70[3]
5-Chloro-2-aryl benzo[d]thiazole derivativesα-Glucosidase22.1 ± 0.9 - 136.2 ± 5.7[4]
Known Inhibitors
Acarboseα-Amylase9.10 ± 0.10[2]
Acarboseα-Glucosidase10.70 ± 0.10[2]
Acarboseα-Amylase1.61 ± 0.06 µg/mL[5]
Acarboseα-Glucosidase262.32 µg/mL[6]
Vogliboseα-Glucosidase--
Miglitolα-Glucosidase--

Note: IC50 values for Voglibose and Miglitol are widely documented but vary significantly based on experimental conditions. Researchers are encouraged to consult specific literature for values relevant to their experimental setup.

Signaling Pathway and Mechanism of Inhibition

The primary therapeutic target for the compounds discussed is the enzymatic breakdown of complex carbohydrates in the small intestine. α-Amylase initiates this process by hydrolyzing large polysaccharides into smaller oligosaccharides. Subsequently, α-glucosidase, located in the brush border of the intestinal epithelium, breaks down these oligosaccharides and disaccharides into monosaccharides, primarily glucose, which are then absorbed into the bloodstream.

Inhibitors of these enzymes competitively and reversibly bind to the active sites, preventing the substrate from binding and thereby delaying carbohydrate digestion and absorption. This leads to a reduction in postprandial hyperglycemia, a critical factor in the management of type 2 diabetes.

Signaling_Pathway Carbohydrates Dietary Carbohydrates (Starch, Sucrose) AlphaAmylase Pancreatic α-Amylase Carbohydrates->AlphaAmylase Hydrolysis Oligosaccharides Oligosaccharides & Disaccharides AlphaGlucosidase Intestinal α-Glucosidase Oligosaccharides->AlphaGlucosidase Hydrolysis Glucose Glucose Bloodstream Bloodstream Absorption Glucose->Bloodstream Inhibitors α-Glucosidase / α-Amylase Inhibitors (e.g., Benzothiazoles, Acarbose) Inhibitors->AlphaAmylase Inhibition Inhibitors->AlphaGlucosidase Inhibition AlphaAmylase->Oligosaccharides AlphaGlucosidase->Glucose Experimental_Workflow_Glucosidase A Prepare Reagents: - Phosphate Buffer (pH 6.8) - α-Glucosidase Solution - pNPG Solution - Test Compounds & Acarbose B Plate Setup (96-well): - Add Buffer - Add Test Compound/Control A->B C Add α-Glucosidase Solution B->C D Pre-incubation: 37°C for 10 min C->D E Initiate Reaction: Add pNPG Solution D->E F Incubation: 37°C for 20 min E->F G Stop Reaction: Add Na2CO3 Solution F->G H Measure Absorbance at 405 nm G->H I Calculate % Inhibition & IC50 H->I Experimental_Workflow_Amylase A Prepare Reagents: - Buffer (pH 6.9) - α-Amylase Solution - Starch Solution - DNS Reagent - Test Compounds & Acarbose B Mix Test Compound/Control with α-Amylase Solution A->B C Pre-incubation: 37°C for 20-40 min B->C D Initiate Reaction: Add Starch Solution C->D E Incubation: 37°C for 10-15 min D->E F Stop Reaction: Add DNS Reagent E->F G Heat in Boiling Water Bath F->G H Measure Absorbance at 540 nm G->H I Calculate % Inhibition & IC50 H->I

References

Safety Operating Guide

Proper Disposal of Ethyl benzo[d]thiazole-6-carboxylate: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Reference: Treat Ethyl benzo[d]thiazole-6-carboxylate as a hazardous chemical waste. Do not dispose of it down the drain or in regular trash. Personnel handling this compound must be familiar with its Safety Data Sheet (SDS) and follow all institutional and local regulations for hazardous waste disposal.

This guide provides essential safety and logistical information for the proper disposal of this compound, a compound recognized for its potential hazards. Adherence to these procedures is critical for ensuring laboratory safety and environmental protection.

Hazard Profile and Safety Summary

According to available Safety Data Sheets, this compound presents several health risks. Understanding these hazards is the first step in safe handling and disposal.

Hazard ClassificationDescription
Acute Toxicity (Oral)Harmful if swallowed.
Acute Toxicity (Dermal)Harmful in contact with skin.
Acute Toxicity (Inhalation)Harmful if inhaled.
Serious Eye IrritationCauses serious eye irritation.

Personal Protective Equipment (PPE): When handling this compound for disposal, always wear the following:

  • Nitrile gloves

  • Chemical safety goggles

  • Lab coat

Step-by-Step Disposal Protocol

The following protocol outlines the necessary steps for the safe disposal of this compound waste. This procedure is designed to comply with general laboratory hazardous waste guidelines.

1. Waste Identification and Segregation:

  • Identify: Clearly identify the waste as "this compound".

  • Segregate: This compound should be disposed of as a non-halogenated organic solid waste. Do not mix it with other waste streams, especially incompatible materials such as strong oxidizing agents, strong bases, or strong acids.

2. Containerization:

  • Primary Container: Use a designated, leak-proof, and sealable container for solid chemical waste. The container must be compatible with the chemical.

  • Labeling: Affix a "Hazardous Waste" label to the container. The label must include:

    • The full chemical name: "this compound" (no abbreviations).

    • The date when the first waste was added.

    • The primary hazard(s): "Toxic," "Irritant."

    • The name and contact information of the generating laboratory or personnel.

3. Waste Accumulation and Storage:

  • Location: Store the waste container in a designated satellite accumulation area (SAA) within the laboratory. This area should be at or near the point of generation.

  • Closure: Keep the waste container securely closed at all times, except when adding waste.

  • Secondary Containment: It is best practice to place the primary waste container in a secondary container, such as a chemically resistant tray or bin, to contain any potential leaks or spills.

4. Disposal Request and Pickup:

  • Contact EHS: Once the waste container is full or is no longer needed, contact your institution's Environmental Health and Safety (EHS) department to arrange for a hazardous waste pickup.

  • Follow Institutional Procedures: Adhere to your institution's specific procedures for waste pickup requests, which may involve online forms or specific contact persons.

Experimental Workflow for Disposal

The following diagram illustrates the logical steps for the proper disposal of this compound.

A Step 1: Identify Waste (this compound) B Step 2: Segregate Waste (Non-halogenated organic solid) A->B C Step 3: Select & Label Container ('Hazardous Waste' label) B->C D Step 4: Transfer Waste to Container C->D E Step 5: Store in Satellite Accumulation Area D->E F Step 6: Request EHS Pickup E->F G Proper Disposal by EHS F->G

Safeguarding Your Research: A Comprehensive Guide to Handling Ethyl Benzo[d]thiazole-6-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential safety and logistical information for handling Ethyl benzo[d]thiazole-6-carboxylate, with a focus on personal protective equipment (PPE), operational procedures, and disposal plans. The following recommendations are based on the Safety Data Sheet (SDS) for the closely related compound, Ethyl 1,3-Benzothiazole-6-Carboxylate (CAS No. 19989-64-1), and general best practices for laboratory safety.[1]

Personal Protective Equipment (PPE)

The following table summarizes the recommended personal protective equipment to be used when handling this compound. Consistent and correct use of PPE is the most critical line of defense against potential exposure.[2][3][4]

Protection Type Equipment Specification and Use Case
Eye and Face Protection Safety Glasses with Side Shields or GogglesMinimum Requirement: To be worn at all times in the laboratory where chemicals are handled to protect against splashes and airborne particles.
Face ShieldRecommended for Splash Hazard: Should be worn in addition to safety glasses or goggles when there is a significant risk of splashing, such as during bulk transfer or when working with heated or pressurized solutions.[2]
Hand Protection Chemical-Resistant GlovesRequired: Disposable nitrile gloves are generally suitable for incidental contact.[2] For prolonged contact or immersion, consult the glove manufacturer's compatibility chart. Always inspect gloves before use and remove them immediately if contaminated, washing hands thoroughly before donning a new pair.
Respiratory Protection Local Exhaust Ventilation or Fume HoodPrimary Control: All handling of this compound that may generate dust or aerosols should be conducted in a well-ventilated area, preferably within a chemical fume hood.
Dust RespiratorFor Solids Handling: If engineering controls are not sufficient to control airborne dust, a NIOSH-approved dust respirator should be worn.
Body Protection Laboratory CoatRequired: A lab coat should be worn to protect personal clothing and skin from spills and contamination.[4][5]
Closed-Toe ShoesRequired: To protect feet from spills and falling objects.[5]
Protective ClothingAs Needed: For larger scale operations, additional protective clothing may be necessary to prevent skin exposure.

Operational Plan: From Receipt to Experimentation

A systematic approach to handling this compound is crucial for maintaining a safe laboratory environment. The following step-by-step operational plan outlines the key stages of handling this compound.

1. Receiving and Storage:

  • Upon receipt, visually inspect the container for any damage or leaks.

  • Ensure the container is clearly labeled with the chemical name and any hazard warnings.

  • Store the container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.

  • Keep the container tightly sealed when not in use.

2. Preparation and Weighing:

  • Before handling, ensure that the work area is clean and uncluttered.

  • All weighing and preparation of solutions should be conducted within a chemical fume hood to minimize inhalation exposure.

  • Use appropriate tools (e.g., spatulas, weighing paper) to handle the solid material, avoiding the generation of dust.

3. Experimental Use:

  • Wear the appropriate PPE as outlined in the table above.

  • Handle the compound with care to avoid contact with skin and eyes.

  • In the event of accidental contact, immediately follow the first-aid measures outlined in the Safety Data Sheet.

  • For eye contact, rinse cautiously with water for several minutes.

  • For skin contact, wash with plenty of soap and water.

  • Clean up any spills immediately, following the spill response protocol.

4. Spill Response:

  • For minor spills, carefully sweep up the solid material, taking care not to create dust.

  • Place the spilled material and any contaminated cleaning materials into a sealed, labeled container for proper disposal.

  • For larger spills, evacuate the area and follow your institution's emergency procedures.

Disposal Plan: Managing Chemical Waste

Proper disposal of chemical waste is essential to protect both laboratory personnel and the environment. The following plan outlines the procedures for the disposal of this compound and associated materials.[6]

1. Waste Segregation:

  • Designate a specific, clearly labeled waste container for this compound waste.

  • Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office.[6]

2. Waste Collection:

  • Collect all waste, including unused product, reaction byproducts, and contaminated materials (e.g., pipette tips, gloves, weighing paper) in the designated waste container.[6]

  • Ensure the waste container is kept sealed when not in use to prevent the release of dust or vapors.

3. Labeling and Storage:

  • Label the waste container clearly with "Waste this compound" and any appropriate hazard symbols.[6]

  • Store the sealed waste container in a designated hazardous waste accumulation area that is secure and well-ventilated.

4. Final Disposal:

  • Arrange for the pickup and disposal of the hazardous waste through your institution's EHS office or a licensed hazardous waste disposal contractor.[6]

  • The recommended method of disposal for benzothiazole derivatives is typically incineration in a licensed hazardous waste facility.[6]

  • Never dispose of this compound down the drain or in the regular trash.[6]

Workflow for Safe Handling and Disposal

The following diagram illustrates the complete workflow for the safe handling and disposal of this compound, from initial receipt to final waste management.

cluster_receiving Receiving & Storage cluster_handling Handling & Use cluster_disposal Waste Disposal cluster_spill Spill Response receiving_start Receive Chemical inspect_container Inspect Container receiving_start->inspect_container store_chemical Store in a Cool, Dry, Ventilated Area inspect_container->store_chemical don_ppe Don Appropriate PPE store_chemical->don_ppe weigh_chemical Weigh in Fume Hood don_ppe->weigh_chemical experimental_use Conduct Experiment weigh_chemical->experimental_use collect_waste Collect Waste in Labeled Container experimental_use->collect_waste spill Spill Occurs experimental_use->spill store_waste Store in Hazardous Waste Area collect_waste->store_waste dispose_waste Dispose via EHS/Contractor store_waste->dispose_waste contain_spill Contain Spill spill->contain_spill cleanup_spill Clean Up Spill contain_spill->cleanup_spill dispose_spill_waste Dispose of Contaminated Materials cleanup_spill->dispose_spill_waste dispose_spill_waste->dispose_waste

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethyl benzo[d]thiazole-6-carboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl benzo[d]thiazole-6-carboxylate

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.